molecular formula C11H21N3O4 B124702 N,N'-Di-Boc-guanidine CAS No. 154476-57-0

N,N'-Di-Boc-guanidine

Cat. No.: B124702
CAS No.: 154476-57-0
M. Wt: 259.30 g/mol
InChI Key: VPWFNCFRPQFWGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-Di-Boc-guanidine (CAS 154476-57-0), also known as 1,3-Bis(tert-butoxycarbonyl)guanidine, is a protected guanidine derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry . The compound features two tert-butoxycarbonyl (Boc) groups attached to the guanidine core, which effectively mask the high basicity and reactivity of the parent guanidine, allowing for its incorporation into complex molecules during multi-step syntheses . Its primary research value lies in its role as a precursor to more reactive guanidinylation reagents, most notably N,N'-di-Boc-N"-triflylguanidine (Goodman's reagent) . This activated species is a highly efficient and general reagent for converting primary amines into guanidines, a transformation essential for constructing molecules that mimic the amino acid arginine or complex natural products with significant biological activity . Guanidine-containing compounds are frequently found in pharmaceuticals and natural products, displaying antimicrobial, antiviral, and antihypertensive properties, among others . The mechanism of action for this reagent involves the protection of the amine functionalities, which stabilizes the guanidine core and prevents unwanted side reactions, thereby facilitating selective transformations in subsequent synthetic steps . This makes this compound an indispensable building block for the synthesis of diverse guanidine derivatives for research applications in drug discovery and development.

Properties

CAS No.

154476-57-0

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

tert-butyl (NE)-N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate

InChI

InChI=1S/C11H21N3O4/c1-10(2,3)17-8(15)13-7(12)14-9(16)18-11(4,5)6/h1-6H3,(H3,12,13,14,15,16)

InChI Key

VPWFNCFRPQFWGS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=N/C(=O)OC(C)(C)C)/N

Canonical SMILES

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)N

Pictograms

Irritant

Origin of Product

United States

Foundational & Exploratory

N,N'-Di-Boc-Guanidine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Di-Boc-guanidine (tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate) is a crystalline solid widely employed in organic synthesis as a stable, protected precursor for the introduction of the guanidinium moiety. The tert-butoxycarbonyl (Boc) protecting groups temper the inherent high basicity of guanidine, rendering the reagent compatible with a wide range of functional groups and reaction conditions common in multi-step syntheses.[1] This guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its utility as a guanidinylating agent in drug development and peptide chemistry. Detailed experimental protocols for its synthesis and a representative application are provided.

Chemical Structure and Properties

This compound consists of a central guanidine core where two of the nitrogen atoms are protected with tert-butoxycarbonyl (Boc) groups. This protection strategy is crucial for its utility, as it masks the nucleophilicity and high basicity of the guanidine functional group until its desired unmasking, typically under acidic conditions.[1]

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueReference(s)
IUPAC Name tert-butyl N-[amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate[2][3]
Synonyms 1,3-Bis(tert-butoxycarbonyl)guanidine, di-Boc-guanidine[2][3][4]
CAS Number 154476-57-0[3][4]
Molecular Formula C₁₁H₂₁N₃O₄[2][3]
Molecular Weight 259.30 g/mol [2][3]
Appearance White to off-white solid/powder[5][6]
Melting Point 141-144 °C[4]
Solubility Soluble in most alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane.[6][7]
pKa (Predicted) 8.24 ± 0.46[4]
Storage Conditions Keep in a dark place, sealed in dry, at room temperature.[4]
Spectral Data
  • ¹H NMR (DMSO-d₆, 300 MHz): The proton NMR spectrum is characterized by a singlet at approximately δ 10.42 ppm corresponding to one of the NH protons, another singlet at δ 8.47 ppm for the other NH proton, and a large singlet at δ 1.37 ppm integrating to 18 protons, which corresponds to the two equivalent tert-butyl (Boc) groups.[5]

  • ¹³C NMR (CDCl₃, 75.5 MHz): The carbon spectrum shows a peak for the guanidinyl carbon at δ 158.3 ppm. The carbonyl carbons of the Boc groups appear at δ 82.3 ppm, and the methyl carbons of the tert-butyl groups are observed at δ 28.1 ppm.[5]

  • IR (CHCl₃): The infrared spectrum displays characteristic absorption bands. N-H stretching vibrations are observed around 3407 and 3124 cm⁻¹. The C=O stretching of the Boc groups is visible at 1792 cm⁻¹, and the C=N stretch of the guanidine core is found at 1641 cm⁻¹.[5] Other significant peaks include those for C-H stretching (2976, 2930 cm⁻¹) and various bending vibrations.[5][8]

Synthesis and Experimental Protocols

This compound can be readily synthesized from inexpensive starting materials, making it an accessible reagent for research and development.

Synthesis from Guanidine Hydrochloride

A common and efficient method involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[9]

synthesis Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification & Product Guanidine_HCl Guanidine Hydrochloride Mix 1. Dissolve Guanidine HCl & NaOH in Water/Dioxane Guanidine_HCl->Mix Boc2O Di-tert-butyl dicarbonate (Boc)₂O Add_Boc2O 3. Add (Boc)₂O Boc2O->Add_Boc2O Base Sodium Hydroxide (NaOH) Base->Mix Solvent 1,4-Dioxane / Water Solvent->Mix Cool 2. Cool to 0°C Mix->Cool Cool->Add_Boc2O React 4. Stir at room temperature for 16h Add_Boc2O->React Concentrate 5. Concentrate in vacuo React->Concentrate Extract 6. Aqueous work-up (add H₂O, extract with EtOAc) Concentrate->Extract Wash 7. Wash organic phase (Citric Acid, H₂O, Brine) Extract->Wash Dry 8. Dry (MgSO₄), filter, and concentrate Wash->Dry Purify 9. Purify by flash chromatography Dry->Purify Product This compound (White Powder) Purify->Product

Caption: Workflow for the synthesis of this compound.

Detailed Protocol:
  • Materials: Guanidine hydrochloride (12.3 g, 128 mmol), sodium hydroxide (20.8 g, 519 mmol), di-tert-butyl dicarbonate (62.9 g, 288 mmol), 1,4-dioxane (250 mL), water (125 mL), ethyl acetate, 10% aqueous citric acid, brine, anhydrous magnesium sulfate.[5]

  • Procedure:

    • Dissolve guanidine hydrochloride and sodium hydroxide in water, then add 1,4-dioxane.[5]

    • Cool the mixture to 0 °C in an ice bath.[5]

    • Slowly add di-tert-butyl dicarbonate to the cooled mixture.[5]

    • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[5]

    • Concentrate the solution under reduced pressure to approximately one-third of its original volume.[5]

    • Add water (150 mL) to the residue and extract the aqueous solution with ethyl acetate (3 x 80 mL).[5]

    • Combine the organic phases and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).[5]

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

    • Purify the crude material by flash column chromatography on silica gel (eluent gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to afford this compound as a white powder (typical yield: ~91%).[5]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a precursor to more reactive guanidinylating agents or, in some cases, for the direct but slow guanidinylation of amines. The guanidinium group is a critical structural motif in a vast array of pharmaceuticals and natural products, prized for its ability to engage in strong hydrogen bonding and electrostatic interactions with biological targets.[1][10]

Guanidinylation of Amines

This compound is often converted into a more electrophilic species, such as N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), to efficiently guanidinylate primary and secondary amines.[9] However, alternative methods use activating agents like cyanuric chloride (TCT) with a thiourea derivative to achieve the same transformation, avoiding toxic heavy metals.[10]

reaction Guanidinylation of a Primary Amine Amine Primary Amine (R-NH₂) Reaction Nucleophilic Attack (Solvent, e.g., DCM) Amine->Reaction GuanidinylatingAgent Activated Guanidinylating Agent (e.g., Goodman's Reagent) GuanidinylatingAgent->Reaction Product N,N'-Di-Boc-Protected Guanidine Reaction->Product Byproduct Byproduct (e.g., Triflic Acid) Reaction->Byproduct

Caption: General scheme for the guanidinylation of a primary amine.

Detailed Protocol: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol describes the reaction of a primary amine with Goodman's reagent, which is synthesized from this compound.[9]

  • Materials: N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol), primary amine (e.g., benzylamine, 0.31 mL, 2.8 mmol), anhydrous dichloromethane (DCM, 13 mL), 2 M aqueous sodium bisulfate, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate.[9]

  • Procedure:

    • In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine in anhydrous DCM.[9]

    • Add the primary amine in one portion via syringe to the stirred solution at room temperature.[9]

    • After stirring for 30 minutes, transfer the mixture to a separatory funnel.

    • Wash the organic layer with 2 M aqueous sodium bisulfate (10 mL) and then with saturated sodium bicarbonate (10 mL).[9]

    • Extract each aqueous layer with additional DCM (2 x 10 mL).[9]

    • Combine all organic phases, wash with brine (10 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the N,N'-di-Boc-protected guanidine product.[9]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[3]

  • Precautionary Statements:

    • P264: Wash skin thoroughly after handling.[3]

    • P280: Wear protective gloves, eye protection, and face protection.[3]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • Handling: Use in a well-ventilated area. Avoid dust formation. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis, particularly for the construction of complex molecules relevant to medicinal chemistry and drug discovery. Its stability, ease of synthesis, and the predictable reactivity of its derivatives make it an essential tool for the controlled introduction of the critical guanidinium pharmacophore. The protocols and data presented in this guide offer a comprehensive resource for researchers utilizing this important building block.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N,N'-Di-Boc-guanidine: Synthesis, Applications, and Experimental Protocols

This technical guide provides a comprehensive overview of this compound, a pivotal reagent in modern organic and medicinal chemistry. We will delve into its chemical properties, synthesis, and, most importantly, its application in the crucial process of guanidinylation. This document aims to be an essential resource for researchers leveraging the unique properties of the guanidinium moiety in the development of novel therapeutics and functional molecules.

Core Properties of this compound

This compound, also known as 1,3-Bis(tert-butoxycarbonyl)guanidine, is a white crystalline solid widely used as a protecting group and a precursor for various guanidinylating agents. Its CAS number is 154476-57-0, and it has a molecular weight of approximately 259.30 g/mol .[1][2][3][4][5] The tert-butoxycarbonyl (Boc) protecting groups effectively reduce the high basicity of the guanidine functional group, allowing for controlled and selective reactions in complex molecular syntheses.

PropertyValue
CAS Number 154476-57-0
Molecular Formula C11H21N3O4
Molecular Weight 259.30 g/mol
Appearance White to off-white crystalline powder
Melting Point 141-144 °C
Synonyms 1,3-Bis(tert-butoxycarbonyl)guanidine, Di-Boc-guanidine

The Critical Role in Guanidinylation

The guanidinium group is a key pharmacophore in numerous biologically active compounds and drug candidates, prized for its ability to form strong hydrogen bonds and electrostatic interactions. The direct introduction of this highly basic group can be challenging. This compound and its derivatives serve as excellent reagents for this purpose, offering a stable and easy-to-handle source for the guanidinyl moiety.

The general workflow for the application of this compound in synthesis involves two main stages: the guanidinylation of a primary or secondary amine to form a protected guanidine, followed by the deprotection of the Boc groups under acidic conditions to yield the final product.

Guanidinylation Workflow cluster_0 Guanidinylation Step cluster_1 Deprotection Step Amine Amine Protected_Guanidine N,N'-Di-Boc-Protected Guanidine Amine->Protected_Guanidine Reaction Guanidinylating_Agent This compound Derivative Guanidinylating_Agent->Protected_Guanidine Protected_Guanidine_2 N,N'-Di-Boc-Protected Guanidine Final_Guanidine Final Guanidine Product Protected_Guanidine_2->Final_Guanidine Acidic Conditions (e.g., TFA) Guanidinylation_Decision_Tree start Select Guanidinylation Protocol heavy_metal Avoid Heavy Metals? start->heavy_metal amine_reactivity Amine Reactivity? start->amine_reactivity tct Use TCT-activated N,N'-di-Boc-thiourea heavy_metal->tct Yes hgcl2 Use HgCl2 (Classical method) heavy_metal->hgcl2 No pyrazole Use 1-[N,N'-(Di-Boc)amidino]pyrazole amine_reactivity->pyrazole Standard Reactivity triflyl Use N,N'-di-Boc-N''-triflylguanidine amine_reactivity->triflyl Low Reactivity

References

An In-depth Technical Guide to the Mechanism of N,N'-Di-Boc-Guanidine in Guanidinylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium functional group is a pivotal step in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products. The unique physicochemical properties of the guanidinium moiety, particularly its high basicity and ability to form strong hydrogen bonds, make it a critical pharmacophore. N,N'-Di-Boc-guanidine and its derivatives have emerged as powerful reagents for the controlled and efficient guanidinylation of primary and secondary amines. The use of the tert-butoxycarbonyl (Boc) protecting group effectively mitigates the high basicity and nucleophilicity of the guanidine, allowing for milder reaction conditions and broader substrate scope.[1][2]

This technical guide provides a comprehensive overview of the mechanism of action of this compound in guanidinylation reactions, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this important synthetic transformation.

Core Mechanism of Action

The fundamental mechanism of guanidinylation with N,N'-Di-Boc-protected reagents involves the nucleophilic attack of an amine on the electrophilic carbon of the guanidinylating agent.[1] The specific pathway, however, can vary depending on the nature of the guanidinylating agent employed.

Guanidinylation using N,N'-Di-Boc-thiourea with an Activating Agent

A common and cost-effective method for guanidinylation involves the use of N,N'-Di-Boc-thiourea in conjunction with an activating agent, such as cyanuric chloride (TCT) or mercury(II) chloride.[3][4] This approach avoids the need for more expensive and potentially less stable guanidinylating reagents.

The reaction proceeds through the formation of a highly reactive bis-Boc-carbodiimide intermediate.[3] The activating agent facilitates the elimination of a sulfur-containing byproduct from the thiourea, generating the electrophilic carbodiimide. The amine then attacks the central carbon of the carbodiimide, leading to the formation of the N,N'-Di-Boc-protected guanidine.

Guanidinylation_Mechanism cluster_activation Activation Step cluster_guanidinylation Guanidinylation Step Thiourea N,N'-Di-Boc-thiourea Carbodiimide Bis-Boc-carbodiimide Intermediate Thiourea->Carbodiimide Activation Activator Activating Agent (e.g., TCT) Product This compound Carbodiimide->Product Nucleophilic Attack Amine Primary or Secondary Amine (R¹R²NH) Amine->Product

Guanidinylation using Pre-activated Reagents

Alternatively, pre-activated N,N'-Di-Boc-guanidinylating agents, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine (Goodman's reagent), offer a more direct route to guanidinylation.[2][5] These reagents are generally more reactive and can be used without the need for an external activating agent.

In these cases, the pyrazole or triflyl group acts as a good leaving group, facilitating the nucleophilic attack of the amine on the electrophilic guanidine carbon. Goodman's reagent, in particular, is known for its high reactivity and is capable of guanidinylating even weakly nucleophilic and sterically hindered amines.[5][6]

Deprotection of the Boc Groups

Following the successful guanidinylation, the Boc protecting groups can be readily removed under acidic conditions to yield the final guanidine product, typically as a salt.[2] The most common method for Boc deprotection is treatment with trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[7]

The mechanism of deprotection involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation to form a carbamic acid intermediate. This intermediate is unstable and spontaneously decarboxylates to afford the free guanidinium ion.[7]

Deprotection_Mechanism BocGuanidine This compound Protonated Protonated Boc-guanidine BocGuanidine->Protonated H+ (TFA) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid - tert-butyl cation Guanidinium Guanidinium Salt CarbamicAcid->Guanidinium - CO₂

Data Presentation: Comparative Yields of Guanidinylation Reactions

The choice of guanidinylating reagent and reaction conditions significantly impacts the yield of the desired product. The following tables summarize the yields for the guanidinylation of various primary and secondary amines using different N,N'-Di-Boc-protected reagents.

Table 1: Guanidinylation of Various Amines with N,N'-Di-Boc-thiourea and TCT

Amine SubstrateSolventYield (%)
BenzylamineTHF95
AnilineTHF85
PyrrolidineTHF92
DibenzylamineTHF80

Data synthesized from Porcheddu, et al. (2009).[3]

Table 2: Guanidinylation of Various Amines with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Amine SubstrateSolventReaction Time (h)Yield (%)
BenzylamineAcetonitrile2>95
AnilineAcetonitrile24>95
4-BromophenethylamineTHF2472

Data synthesized from multiple sources.[1][6]

Table 3: Guanidinylation of Various Amines with N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Amine SubstrateSolventYield (%)
BenzylamineChloroform98
PyrrolidineChloroform93
Aniline (with di-Cbz analog)Chloroform98

Data synthesized from a US Patent.[8]

Experimental Protocols

The following are detailed methodologies for key guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-thiourea and TCT

Materials:

  • N,N'-Di-Boc-thiourea (1.0 equiv)

  • Cyanuric chloride (TCT) (0.33 equiv)

  • Primary amine (1.0 equiv)

  • N-methylmorpholine (NMM) (2.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of N,N'-Di-Boc-thiourea in anhydrous THF, add TCT in one portion.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the primary amine, NMM, and a catalytic amount of DMAP to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][4]

Experimental_Workflow_TCT Start Start Activate Activate Di-Boc-thiourea with TCT in THF Start->Activate AddReagents Add Amine, NMM, and DMAP Activate->AddReagents React Stir at Room Temperature (Monitor by TLC) AddReagents->React Workup Aqueous Workup and Extraction React->Workup Purify Column Chromatography Workup->Purify End Final Product Purify->End

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

  • Primary amine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Procedure:

  • Dissolve the primary amine and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine in anhydrous THF or MeCN.

  • Stir the solution at room temperature.

  • Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel.[1][6]

Protocol 3: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine (1.2 equiv)

  • Primary amine (1.0 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous Chloroform or Dichloromethane (DCM)

Procedure:

  • Dissolve the primary amine and TEA in anhydrous chloroform or DCM.

  • Add N,N'-Di-Boc-N''-triflylguanidine to the solution.

  • Stir the mixture at room temperature for the appropriate time (typically 1-4 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture with 10% citric acid, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the product.[8]

Conclusion

The guanidinylation of amines using this compound and its derivatives is a robust and versatile methodology in modern organic synthesis. The Boc protecting groups play a crucial role in moderating the reactivity of the guanidine moiety, enabling controlled and high-yielding transformations under mild conditions. The choice of the specific guanidinylating agent—be it the in situ activation of N,N'-Di-Boc-thiourea or the use of pre-activated reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or Goodman's reagent—allows for the tailoring of the reaction to the specific substrate and desired outcome. A thorough understanding of the underlying mechanisms, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively leverage this powerful synthetic tool in their endeavors.

References

The Indispensable Role of the Boc Protecting Group in N,N'-Di-Boc-guanidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group, a cornerstone in medicinal chemistry and natural product synthesis, presents unique synthetic challenges due to its high basicity and nucleophilicity. The strategic use of protecting groups is paramount for the successful incorporation of this moiety into complex molecules. Among these, the tert-butyloxycarbonyl (Boc) group has emerged as a workhorse for masking the reactive nature of guanidine, with N,N'-Di-Boc-guanidine serving as a key reagent and intermediate. This technical guide provides an in-depth analysis of the multifaceted role of the Boc protecting group in this compound, detailing its impact on reactivity, stability, and synthetic utility.

Attenuation of Reactivity and Basicity

The primary function of the two Boc groups in this compound is to significantly temper the inherent reactivity of the guanidine moiety.[1] The electron-withdrawing nature of the Boc carbamates substantially reduces the pKa of the guanidinium ion, rendering it less basic and nucleophilic.[1] This modulation is crucial for preventing undesirable side reactions during synthetic transformations, such as in peptide synthesis where the guanidino group of arginine is often protected with two Boc groups (Nω,Nω'-bis-Boc).[1] This protection strategy allows for the selective and efficient guanidinylation of primary and secondary amines under mild conditions.[2]

Stability and Orthogonality

The Boc group is renowned for its stability across a wide range of chemical conditions, a critical feature for its application in multi-step syntheses.[1] This stability profile allows for the use of various reagents and reaction conditions without premature deprotection of the guanidine functionality.

Table 1: Stability Profile of Boc-Protected Guanidines [1]

ConditionStabilityNotes
Basic Conditions HighStable to amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This orthogonality is fundamental to the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.
Nucleophiles HighResistant to attack by most common nucleophiles.
Catalytic Hydrogenation HighStable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C), enabling the orthogonal deprotection of groups like the benzyloxycarbonyl (Cbz) group.
Acidic Conditions LabileCleaved under acidic conditions. The rate of cleavage is dependent on the acid strength and reaction conditions.

This compound in Synthesis: A Versatile Guanidinylating Agent

This compound and its derivatives are widely employed as efficient guanidinylating agents. These reagents offer a stable and easy-to-handle source for the controlled transfer of a protected guanidinyl group to a variety of amine substrates.

Activation and Guanidinylation of Amines

A common strategy involves the activation of a precursor, such as N,N'-Di-Boc-thiourea, to form a reactive intermediate that readily reacts with amines.[3]

guanidinylation_workflow cluster_activation Activation cluster_guanidinylation Guanidinylation cluster_deprotection Deprotection thiourea N,N'-Di-Boc-thiourea intermediate Reactive Intermediate (e.g., Carbodiimide) thiourea->intermediate Activation activator Activating Agent (e.g., TCT, HgCl₂) activator->intermediate product N,N'-Di-Boc-protected Guanidine intermediate->product Nucleophilic Attack amine Primary or Secondary Amine amine->product final_product Substituted Guanidine product->final_product Acidolysis acid Acid (e.g., TFA) acid->final_product deprotection_mechanism start Boc-Protected Guanidine intermediate1 Protonated Intermediate start->intermediate1 + H⁺ protonation Protonation of Carbamate Oxygen products Carbamic Acid + t-Butyl Cation intermediate1->products Cleavage cleavage Cleavage of t-Bu-O bond final_products Free Guanidine + CO₂ products->final_products Decomposition tbutyl_cation t-Butyl Cation decomposition Decomposition

References

Stability of N,N'-Di-Boc-guanidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Di-Boc-guanidine is a pivotal intermediate in modern organic synthesis, particularly in the construction of complex guanidinium-containing molecules such as peptidomimetics and various pharmaceuticals. The dual tert-butyloxycarbonyl (Boc) protecting groups serve to moderate the inherent high basicity and nucleophilicity of the guanidine moiety, thereby preventing undesired side reactions during synthetic sequences.[1] A thorough understanding of the stability of this compound under a variety of chemical environments is paramount for its effective utilization in multi-step syntheses. This technical guide provides a comprehensive overview of the stability profile of this compound under both acidic and basic conditions, details the mechanisms of its degradation, and furnishes experimental protocols for its controlled deprotection.

Stability Profile of this compound

The stability of the Boc protecting group on the guanidine core is highly dependent on the pH of the medium. Generally, this compound exhibits high stability under basic and neutral conditions but is readily cleaved under acidic conditions. This differential stability is a cornerstone of its utility in orthogonal synthetic strategies, where the Boc group can be selectively removed in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile Fmoc or hydrogenolysis-labile Cbz groups).

While specific kinetic data across a wide range of pH values, temperatures, and time points are not extensively available in the public domain, the qualitative stability profile is well-established in the scientific literature. The following table summarizes this profile.

Data Presentation: Qualitative Stability Summary
Condition Stability Notes
Strongly Acidic (e.g., TFA, >4M HCl) LabileRapid cleavage occurs, with the rate dependent on acid strength and temperature.
Mildly Acidic Moderate to LowCleavage is possible but at a significantly slower rate compared to strongly acidic conditions.
Neutral (pH ~7) HighGenerally stable under neutral aqueous conditions.
Basic (e.g., amine bases, alkali hydroxides) HighStable to common amine bases (e.g., piperidine, triethylamine) and alkali hydroxides at moderate temperatures. This orthogonality is fundamental to Fmoc-based solid-phase peptide synthesis.[1]
Nucleophiles HighResistant to attack by most common nucleophiles.[1]
Catalytic Hydrogenation HighStable to standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[1]

Mechanisms of Degradation

Acidic Conditions: Deprotection Pathway

The cleavage of the Boc groups from this compound under acidic conditions is a well-understood, acid-catalyzed process. The reaction is initiated by the protonation of one of the carbamate oxygen atoms. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a highly stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate. The carbamic acid is inherently unstable and rapidly decomposes to yield the free guanidine (or mono-Boc-guanidine) and carbon dioxide. The process can then be repeated for the second Boc group.

The generation of the reactive tert-butyl cation is a key feature of this mechanism and can lead to side reactions, most notably the alkylation of nucleophilic functional groups present on the substrate or other molecules in the reaction mixture.

G cluster_acid Acidic Deprotection Pathway DiBocGuanidine This compound ProtonatedDiBoc Protonated this compound DiBocGuanidine->ProtonatedDiBoc + H+ CarbamicAcidInter Carbamic Acid Intermediate ProtonatedDiBoc->CarbamicAcidInter Cleavage tButylCation tert-Butyl Cation ProtonatedDiBoc->tButylCation MonoBocGuanidine Mono-Boc-Guanidine CarbamicAcidInter->MonoBocGuanidine CO2 Carbon Dioxide CarbamicAcidInter->CO2 FreeGuanidine Free Guanidine MonoBocGuanidine->FreeGuanidine + H+ (Repeats) Isobutene Isobutene tButylCation->Isobutene - H+

Acidic deprotection pathway of this compound.
Basic Conditions: Stability

Under basic conditions, this compound is generally stable. The Boc group is an electron-withdrawing carbamate, which reduces the pKa of the guanidinium ion, making it less basic and nucleophilic.[1] The mechanism for base-catalyzed hydrolysis of esters and carbamates typically involves the nucleophilic attack of a hydroxide ion at the carbonyl carbon. In the case of the Boc group, the bulky tert-butyl group sterically hinders this attack. Furthermore, the lack of a favorable leaving group stabilization pathway, analogous to the formation of the stable tert-butyl cation under acidic conditions, renders the molecule resistant to cleavage by bases.

G cluster_base Behavior under Basic Conditions DiBocGuanidine This compound NoReaction No Reaction (High Stability) DiBocGuanidine->NoReaction Hydroxide OH- Hydroxide->NoReaction

Stability of this compound under basic conditions.

Experimental Protocols

The following protocols describe common methods for the acidic deprotection of this compound. These procedures can be adapted for stability studies by analyzing aliquots at various time points using analytical techniques such as HPLC or NMR to quantify the remaining starting material and the formation of deprotected products.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a standard and highly effective method for Boc deprotection in solution-phase synthesis.

Materials:

  • N,N'-Di-Boc-protected guanidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the N,N'-Di-Boc-protected guanidine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • TFA Addition: Slowly add TFA dropwise to the stirred solution. The final concentration of TFA can range from 20% to 50% (v/v) in DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. The resulting residue is the trifluoroacetate salt of the deprotected guanidine. To remove residual TFA, the residue can be co-evaporated with toluene or DCM (3x).

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is an alternative to TFA and is often used when a different counterion (chloride) is desired.

Materials:

  • N,N'-Di-Boc-protected guanidine

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Diethyl ether (cold)

Procedure:

  • Dissolution: Dissolve the N,N'-Di-Boc-protected guanidine in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Add 4M HCl in 1,4-dioxane (5-10 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. A precipitate of the hydrochloride salt may form. Monitor the reaction progress by TLC or LC-MS.

  • Isolation: Remove the solvent under reduced pressure. Add cold diethyl ether to the residue to precipitate the hydrochloride salt of the guanidine. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Experimental Workflow for Stability Assessment

The following diagram illustrates a general workflow for conducting a forced degradation study to quantitatively assess the stability of this compound.

G cluster_workflow Forced Degradation Experimental Workflow PrepareStock Prepare Stock Solution of This compound Incubate Incubate at Controlled Temperature PrepareStock->Incubate PrepareStress Prepare Stress Conditions (Acidic/Basic Buffers) PrepareStress->Incubate Sample Withdraw Aliquots at Defined Time Points Incubate->Sample Quench Quench Reaction (e.g., Neutralization) Sample->Quench Analyze Analyze by Stability-Indicating Method (e.g., HPLC) Quench->Analyze Quantify Quantify Remaining This compound and Degradation Products Analyze->Quantify Data Generate pH-Rate Profile Quantify->Data

References

A Comprehensive Technical Guide to the Reactivity of N,N'-Di-Boc-Guanidine with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to participate in strong hydrogen bonding and electrostatic interactions.[1][2] As the key structural feature of the amino acid arginine, its incorporation into small molecules and peptides can significantly enhance biological activity and binding affinity.[2] However, the high basicity and nucleophilicity of the guanidine group present considerable synthetic challenges.[3]

This technical guide provides an in-depth exploration of the use of N,N'-di-tert-butoxycarbonyl (Boc)-protected guanidinylating agents, a versatile and widely adopted solution for the controlled introduction of the guanidine moiety onto primary and secondary amines.[4][5] The Boc protecting groups effectively temper the reactivity of the guanidine, allowing for milder reaction conditions and compatibility with a broader range of functional groups.[1][3][5] This guide will detail the core reactivity, present quantitative data, provide established experimental protocols, and offer visual guides to the underlying mechanisms and workflows.

Core Concepts: The Mechanism of Guanidinylation

The fundamental mechanism for the guanidinylation of an amine using a Boc-protected reagent involves the nucleophilic attack of the primary or secondary amine on the electrophilic carbon of the guanidinylating agent.[6] The specific pathway and the reactivity of the system are highly dependent on the choice of the guanidinylating reagent. Common reagents derived from N,N'-di-Boc-guanidine chemistry include:

  • N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent): A highly reactive agent, particularly effective for less nucleophilic or sterically hindered amines due to the excellent leaving group nature of the triflyl group.[1][7][8]

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine: A stable, crystalline, and commercially available reagent that reacts under mild conditions to provide high yields with a variety of amines.[5][7][9][10]

  • Activated N,N'-Di-Boc-thiourea: This approach involves the in situ activation of a stable thiourea precursor. Common activating agents include cyanuric chloride (TCT), which offers an environmentally benign alternative to toxic heavy-metal reagents like mercury(II) chloride.[6][11][12][13]

The general reaction involves the displacement of a leaving group (e.g., triflate, pyrazole, or an activated thiourea derivative) by the amine, leading to the formation of the N,N',N''-trisubstituted, di-Boc-protected guanidine.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products Amine Primary/Secondary Amine (R¹R²NH) Attack Amine->Attack Nucleophilic Attack Guanidine N,N'-Di-Boc Guanidinylating Agent (Boc-N=C(X)-NH-Boc) Guanidine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Elimination Leaving Group Elimination Intermediate->Elimination Product N,N'-Di-Boc-Protected Guanidine Elimination->Product LeavingGroup Leaving Group (X⁻) Elimination->LeavingGroup

Caption: Generalized mechanism of amine guanidinylation.

Data Presentation: Comparative Reaction Yields

The choice of guanidinylating agent and reaction conditions significantly influences the outcome of the synthesis. The following tables summarize quantitative yield data for the guanidinylation of various primary and secondary amines using different this compound-based reagents.

Table 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine [2]

Amine SubstrateProductYield (%)
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90%
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%
Secondary aminesN,N'-di-Boc-protected guanidineHigh

Table 2: Guanidinylation using Activated N,N'-Di-Boc-thiourea with TCT [13]

Amine SubstrateProductYield (%)
BenzylamineN-Benzyl-N',N''-di-Boc-guanidine92%
AnilineN-Phenyl-N',N''-di-Boc-guanidine85%
Pyrrolidine1-(N,N'-di-Boc-guanidino)pyrrolidine95%
Piperidine1-(N,N'-di-Boc-guanidino)piperidine93%
Morpholine4-(N,N'-di-Boc-guanidino)morpholine94%
n-ButylamineN-n-Butyl-N',N''-di-Boc-guanidine88%
CyclohexylamineN-Cyclohexyl-N',N''-di-Boc-guanidine90%

Table 3: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole

Amine SubstrateProductYield (%)Reference
4-BromophenethylamineN,N'-di-Boc-guanidinylated 4-bromophenethylamine72%[2]
BenzylamineN,N'-di-Boc-N''-benzylguanidine>95%[7]
AnilineN,N'-di-Boc-N''-phenylguanidine>95%[7]

Experimental Protocols

Detailed and reliable protocols are crucial for reproducible results. Below are methodologies for key guanidinylation reactions.

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine [1][2]

This method is highly effective for a wide range of primary and secondary amines, including those that are sterically hindered or unreactive.[2]

  • Materials:

    • Primary amine (e.g., benzylamine)

    • N,N'-Di-Boc-N''-triflylguanidine

    • Anhydrous Dichloromethane (DCM)

    • 2 M aqueous sodium bisulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equiv) in anhydrous DCM.

    • Reagent Addition: To the stirred solution at room temperature, add N,N'-Di-Boc-N''-triflylguanidine (1.0-1.1 equiv) in one portion.

    • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin-Layer Chromatography (TLC). Reactions are often complete within a few hours.

    • Work-up: Upon completion, wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

    • Extraction and Drying: Back-extract each aqueous layer with DCM. Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of a Secondary Amine using TCT-activated N,N'-Di-Boc-thiourea [11]

This protocol provides an environmentally benign alternative to methods using heavy-metal activators.[11] It is applicable to various aliphatic, aromatic, and cyclic secondary amines.[11]

  • Materials:

    • Secondary amine (e.g., pyrrolidine)

    • N,N'-Di-Boc-thiourea

    • Cyanuric chloride (TCT)

    • N-methylmorpholine (NMM)

    • 4-Dimethylaminopyridine (DMAP), catalytic amount

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Activation: In a round-bottom flask, dissolve N,N'-di-Boc-thiourea (3.0 equiv) in anhydrous THF. Add cyanuric chloride (TCT, 1.0 equiv) to activate the thiourea.

    • Amine Addition: To the activated mixture, add the secondary amine (1.0 equiv), N-methylmorpholine (NMM), and a catalytic amount of DMAP.

    • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.

    • Work-up and Purification: Perform a standard aqueous work-up. Purify the crude product by column chromatography to obtain the pure N,N'-di-Boc-protected guanidine.[1]

Protocol 3: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole [13]

This method utilizes a stable, easy-to-handle crystalline reagent.

  • Materials:

    • Primary or secondary amine

    • 1-[N,N'-(Di-Boc)amidino]pyrazole

    • Anhydrous Tetrahydrofuran (THF) or Chloroform (CHCl₃)

    • Silica gel for column chromatography

  • Procedure:

    • Reaction Setup: Dissolve the amine (1.0 equiv) and 1-[N,N'-(Di-Boc)amidino]pyrazole (1.1 equiv) in anhydrous THF.[13]

    • Reaction: Stir the solution at room temperature for 24 hours.[1]

    • Monitoring: Monitor the reaction progress by TLC (e.g., ethyl acetate:hexane = 1:3).[1]

    • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure.[1]

    • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[2]

Visualization of Workflows

To aid in the practical application of these methods, the following diagrams outline a typical experimental workflow and a decision-making process for reagent selection.

Experimental_Workflow start Start setup 1. Reaction Setup - Dissolve amine in anhydrous solvent - Inert atmosphere if needed start->setup reagent_add 2. Reagent Addition - Add guanidinylating agent - Add base/activator if required setup->reagent_add reaction 3. Reaction - Stir at specified temperature - (e.g., Room Temperature) reagent_add->reaction monitor 4. Monitoring - Track progress via TLC or LC-MS reaction->monitor workup 5. Aqueous Work-up - Quench reaction - Perform extractions monitor->workup dry 6. Drying & Concentration - Dry organic phase (e.g., MgSO₄) - Remove solvent via rotary evaporation workup->dry purify 7. Purification - Flash column chromatography dry->purify end Pure Product purify->end

Caption: General experimental workflow for Boc-guanidinylation.

Reagent_Selection start Assess Amine Substrate steric Sterically Hindered or Weakly Nucleophilic? start->steric env Avoid Heavy Metals? steric->env No goodman Use N,N'-Di-Boc- N''-triflylguanidine (Goodman's Reagent) steric->goodman Yes pyrazole Use N,N'-Di-Boc- 1H-pyrazole-1-carboxamidine env->pyrazole No (General Purpose) tct Use TCT-activated N,N'-Di-Boc-thiourea env->tct Yes

Caption: Decision tree for selecting a guanidinylating agent.

Deprotection of Boc-Guanidines

The final step after successful guanidinylation is typically the removal of the Boc protecting groups to unveil the free guanidinium salt. This is an acid-catalyzed process, most commonly achieved using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[3][14] The mechanism involves protonation of the carbamate, followed by cleavage to form a stable tert-butyl cation and an unstable carbamic acid, which decomposes to the free guanidine and carbon dioxide.[3]

It is critical to be aware of potential side reactions caused by the reactive tert-butyl cation, which can alkylate nucleophilic residues (e.g., tryptophan, methionine) in peptide synthesis.[3][15][16] The use of "scavengers," such as triisopropylsilane (TIS) or water, is often employed to trap this cation and prevent undesired modifications.[15]

Conclusion

The use of this compound and its derivatives represents a robust and versatile strategy for the synthesis of complex molecules containing the vital guanidinium pharmacophore. By providing a means to control the inherent reactivity of the guanidine functional group, these reagents have become indispensable tools in medicinal chemistry and drug discovery. A thorough understanding of the available reagents, their specific reactivity profiles, and the established protocols for their use and subsequent deprotection is essential for the successful design and execution of synthetic routes. This guide serves as a foundational resource to empower researchers in harnessing the full potential of this powerful chemical methodology.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of N,N'-Di-Boc-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of N,N'-Di-Boc-guanidine. This compound serves as a crucial building block in synthetic organic chemistry, particularly in the construction of complex molecules containing the guanidinium moiety, a common pharmacophore in drug discovery. Accurate and thorough characterization by NMR is paramount for verifying its structure and purity.

Introduction

This compound, also known as 1,3-Bis(tert-butoxycarbonyl)guanidine, is a protected form of guanidine that allows for its controlled introduction into molecules. The tert-butoxycarbonyl (Boc) protecting groups modulate the reactivity of the guanidine core, making it a versatile reagent in multi-step syntheses. This guide presents the key ¹H and ¹³C NMR spectral features of this compound and provides detailed experimental protocols for its analysis.

¹H and ¹³C NMR Spectral Data

The NMR data for this compound is presented below. It is important to note that the solvent used for NMR analysis can influence the chemical shifts of labile protons, such as those on nitrogen atoms. The data provided here is from analyses conducted in deuterated dimethyl sulfoxide (DMSO-d₆) for ¹H NMR and deuterated chloroform (CDCl₃) for ¹³C NMR.

Proton (¹H) NMR Data

Table 1: ¹H NMR Data for this compound in DMSO-d₆ [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.42Singlet (s)1HNH
8.47Singlet (s)1HNH
1.37Singlet (s)18H2 x Boc (-C(CH₃)₃)
Carbon (¹³C) NMR Data

Table 2: ¹³C NMR Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
158.3C=N (guanidine)
82.3C =O (Boc)
28.1-C (CH₃)₃ (Boc)

Experimental Protocols

Accurate NMR characterization relies on meticulous sample preparation and appropriate instrument parameters. The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of this compound.

General Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Dissolution: Cap the NMR tube and gently agitate or vortex until the sample is completely dissolved.

NMR Data Acquisition

The following are general parameters for data acquisition on a 300 MHz or 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument being used.

  • Instrument: 300 MHz or 400 MHz NMR Spectrometer

  • Solvent: DMSO-d₆ for ¹H NMR, CDCl₃ for ¹³C NMR

  • Temperature: Standard probe temperature (e.g., 298 K)

  • ¹H NMR Parameters:

    • Pulse Program: Standard 90° pulse

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Program: Standard proton-decoupled pulse program

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on sample concentration

Logical Workflow for NMR Analysis

The process of characterizing a chemical compound like this compound by NMR follows a logical progression from sample preparation to data interpretation. The following diagram illustrates this general workflow.

NMR_Workflow A Sample Weighing and Dissolution B NMR Instrument Setup (Lock, Tune, Shim) A->B C 1D ¹H NMR Acquisition B->C D 1D ¹³C NMR Acquisition B->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) C->E D->E F Spectral Analysis and Interpretation (Chemical Shift, Integration, Multiplicity) E->F G Structure Verification F->G

Caption: General workflow for NMR analysis.

Signaling Pathways and Logical Relationships

For a molecule like this compound, the key logical relationship to understand from its NMR spectra is the correlation between the observed signals and the distinct chemical environments of the nuclei within its structure. The following diagram illustrates the assignment of the major NMR signals to the corresponding parts of the molecule.

NMR_Signal_Assignment cluster_molecule This compound Structure cluster_1H_NMR ¹H NMR Signals (DMSO-d₆) cluster_13C_NMR ¹³C NMR Signals (CDCl₃) Molecule Boc-NH- C=N -NH-Boc H_NH δ 10.42, 8.47 (s, 2H) Molecule:f0->H_NH NH Protons H_Boc δ 1.37 (s, 18H) Molecule:f0->H_Boc Boc Protons Molecule:f2->H_Boc C_Guanidine δ 158.3 Molecule:f1->C_Guanidine Guanidine Carbon C_CO δ 82.3 Molecule:f0->C_CO Boc Carbonyl Molecule:f2->C_CO C_tBu δ 28.1 Molecule:f0->C_tBu Boc t-Butyl Molecule:f2->C_tBu

Caption: Signal assignment in NMR spectra.

This guide provides the foundational NMR data and protocols necessary for the successful characterization of this compound. For researchers in drug development and organic synthesis, a thorough understanding and application of these techniques are essential for ensuring the quality and identity of this important chemical intermediate.

References

Navigating the Analytical Maze: A Technical Guide to Mass Spectrometry of Boc-Protected Guanidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in peptide and medicinal chemistry. Its widespread use in masking the highly basic guanidino functional group necessitates robust analytical methods to monitor reaction progress, confirm structural integrity, and ensure purity. Mass spectrometry (MS) stands as a primary tool for these tasks, offering high sensitivity and detailed structural information. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Boc-protected guanidines, detailing experimental protocols, fragmentation patterns, and common analytical challenges.

The Foundation: Understanding Ionization and Fragmentation

Electrospray ionization (ESI) is the most common ionization technique for the analysis of Boc-protected guanidines due to its soft nature, which helps in preserving the intact molecule for initial mass determination.[1] Both positive and negative ion modes can be employed, with positive ion mode often yielding more informative spectra, typically observing protonated molecules ([M+H]⁺) or adducts with sodium ([M+Na]⁺) or other cations.[2]

A significant characteristic of the mass spectrometric behavior of Boc-protected compounds is the lability of the Boc group itself.[3] Under typical ESI conditions, in-source fragmentation can occur, and collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments reveals predictable fragmentation pathways. The primary fragmentation routes involve the loss of neutral molecules from the Boc group, providing valuable diagnostic ions for the identification of these compounds.[4]

Charting the Course: Experimental Protocols

Achieving reliable and reproducible mass spectrometric data for Boc-protected guanidines hinges on meticulous sample preparation and optimized instrument parameters.

Sample Preparation for LC-MS/MS Analysis

A general workflow for preparing a Boc-protected guanidine sample for LC-MS/MS analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh Sample dissolve Dissolve in appropriate solvent (e.g., Methanol, Acetonitrile) to a concentration of ~0.1 mg/mL start->dissolve filter Filter through a 0.45 µm syringe filter dissolve->filter transfer Transfer to LC-MS vial filter->transfer inject Inject into LC-MS system transfer->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI) separate->ionize analyze Mass Analysis (MS1 and MS/MS) ionize->analyze

Figure 1: General experimental workflow for LC-MS/MS analysis.

Detailed Protocol:

  • Sample Dissolution: Accurately weigh the Boc-protected guanidine sample and dissolve it in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent to a final concentration of approximately 0.1 mg/mL.[5] For samples that are difficult to dissolve, minimal amounts of dimethyl sulfoxide (DMSO) can be used, but it is important to ensure high dilution with a more volatile solvent to avoid ion suppression.

  • Filtration: To prevent clogging of the LC system and ESI source, it is crucial to filter the sample solution through a 0.45 µm syringe filter into a clean autosampler vial.[6]

  • Mobile Phase Considerations: When developing an LC method, the use of trifluoroacetic acid (TFA) as a mobile phase additive should be approached with caution. While it can improve chromatographic peak shape, TFA is a strong ion-pairing agent and can suppress the ESI signal, especially for low-concentration analytes.[7] Formic acid (0.1%) is a more MS-friendly alternative that provides good protonation for positive ion mode analysis without significant signal suppression.[3]

Recommended LC-MS/MS Parameters

The following table outlines typical starting parameters for the LC-MS/MS analysis of Boc-protected guanidines. These may require optimization based on the specific compound and instrumentation.

ParameterRecommended Setting
LC Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Gas Temperature 300 - 350 °C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 30 - 45 psi
MS Scan Range m/z 100 - 1000
Collision Energy (CID) 10 - 40 eV (for MS/MS)

Deciphering the Spectra: Fragmentation Patterns

The fragmentation of Boc-protected guanidines is dominated by cleavages within the Boc group. Understanding these patterns is key to identifying and structurally characterizing these molecules.

The most common fragmentation pathways observed in positive ion ESI-MS/MS are:

  • Loss of Isobutylene: A neutral loss of 56 Da, corresponding to the elimination of isobutylene (C₄H₈), is a hallmark of Boc-protected compounds. This often occurs through a McLafferty-type rearrangement.[8][9]

  • Loss of the Entire Boc Group: A neutral loss of 100 Da, representing the cleavage of the entire tert-butoxycarbonyl group (C₅H₈O₂), is also frequently observed.[4]

  • Loss of tert-Butanol: In some cases, a neutral loss of 74 Da, corresponding to tert-butanol (C₄H₁₀O), can be seen.[10]

These characteristic neutral losses are invaluable for creating precursor ion or neutral loss scans in targeted MS experiments to selectively detect Boc-protected species in complex mixtures.

G M_H [M+H]⁺ M_H_minus_56 [M+H-56]⁺ M_H->M_H_minus_56 - C₄H₈ (56 Da) M_H_minus_100 [M+H-100]⁺ M_H->M_H_minus_100 - C₅H₈O₂ (100 Da) M_H_minus_74 [M+H-74]⁺ M_H->M_H_minus_74 - C₄H₁₀O (74 Da) Fragment_ions Other fragment ions M_H_minus_56->Fragment_ions M_H_minus_100->Fragment_ions

Figure 2: Common fragmentation pathways of Boc-protected guanidines.
Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) and neutral losses that are characteristic of mono-Boc-protected guanidine and N,N'-di-Boc-guanidine.

CompoundMolecular FormulaExact Mass[M+H]⁺Characteristic Neutral Losses (Da)Fragment Ions (m/z)
Boc-guanidine C₆H₁₃N₃O₂159.1008160.108656 (C₄H₈)104.0514
100 (C₅H₈O₂)60.0565
This compound C₁₁H₂₁N₃O₄259.1532260.161056 (C₄H₈)204.1039
100 (C₅H₈O₂)160.1086

Navigating the Pitfalls: Analytical Challenges and Solutions

Several challenges can arise during the mass spectrometric analysis of Boc-protected guanidines. Awareness of these potential issues is the first step toward mitigating them.

  • In-source Fragmentation: The inherent lability of the Boc group can lead to its partial or complete cleavage in the ESI source, even without CID.[3] This can complicate the interpretation of the mass spectrum by showing peaks corresponding to both the protected and deprotected species.

    • Solution: To minimize in-source fragmentation, it is advisable to use the softest possible ionization conditions. This includes reducing the capillary voltage and source temperature. A "soft" ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI) can also be considered, as it often results in less fragmentation.[5]

  • TFA-Induced Deprotection: As mentioned earlier, TFA in the LC mobile phase can cause the deprotection of the Boc group during the analysis.[3]

    • Solution: Replace TFA with a less acidic modifier like formic acid. If TFA is necessary for chromatography, its concentration should be kept to a minimum (e.g., 0.05%).

  • Tert-butylation Artifacts: During synthesis or sample handling, particularly under acidic conditions used for deprotection, the liberated tert-butyl cation can alkylate other nucleophilic sites on the molecule, leading to the formation of a +56 Da adduct. This can be mistaken for an impurity.

    • Solution: Careful control of reaction conditions and the use of scavengers during deprotection can minimize this side reaction. When analyzing samples where this is a possibility, be vigilant for peaks corresponding to [M+56]+.

Conclusion

The mass spectrometric analysis of Boc-protected guanidines is a powerful technique that provides essential information for synthetic chemists and drug development professionals. By understanding the principles of ionization, characteristic fragmentation patterns, and potential analytical challenges, researchers can develop robust and reliable methods for the characterization and quality control of these important compounds. The experimental protocols and data presented in this guide serve as a solid foundation for navigating the analytical complexities and ensuring the successful application of mass spectrometry in this field.

References

A Technical Guide to the Synthesis of N,N'-Di-Boc-Guanidine: Key Literature and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidine functional group is a cornerstone in medicinal chemistry, appearing in a wide array of biologically active compounds. Its basicity and ability to form strong hydrogen bonds are pivotal for molecular recognition at biological targets. However, the direct incorporation of this moiety can be challenging. The use of protecting groups is a common strategy, and N,N'-Di-Boc-guanidine has emerged as a versatile and widely used reagent for the guanylation of amines. This technical guide provides an in-depth overview of the key literature references and experimental protocols for the synthesis of this important building block.

Core Synthesis Strategies

The preparation of this compound and its derivatives generally follows a few key synthetic routes. These methods offer different advantages concerning starting materials, reaction conditions, and scalability.

Direct Boc-Protection of Guanidine Hydrochloride

One of the most direct and high-yielding methods for the synthesis of this compound involves the reaction of guanidine hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This method is often the starting point for many researchers due to its simplicity and the commercial availability of the starting materials.[1][2]

Guanylation of Amines using Activated N,N'-Di-Boc-Thiourea

An alternative and often milder approach involves the use of N,N'-Di-Boc-thiourea as a precursor. This thiourea is activated with a coupling agent to facilitate the guanylation of primary and secondary amines. This strategy is particularly advantageous as it avoids the use of highly basic conditions and offers a pathway to a diverse range of substituted guanidines.[3][4][5][6] A significant advancement in this area is the use of cyanuric chloride (TCT) as an activating agent, which replaces the more toxic heavy-metal reagents like mercury(II) chloride.[3][4][7]

The Triflylguanidine Approach for Amine Guanylation

For less reactive amines, a highly effective method is the use of N,N'-di-Boc-N''-triflylguanidine. This reagent is prepared from this compound and triflic anhydride. The triflyl group acts as an excellent leaving group, enabling the guanylation of even sterically hindered or electron-deficient amines under mild conditions.[1]

Experimental Protocols

Below are detailed experimental methodologies for the key synthetic routes described above.

Protocol 1: Synthesis of this compound from Guanidine Hydrochloride

This procedure outlines the direct synthesis of this compound from readily available starting materials.[2]

Materials:

  • Guanidinium hydrochloride

  • Sodium hydroxide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 10% aqueous citric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve guanidinium hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL).

  • Add 1,4-dioxane (250 mL) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled mixture.

  • Allow the reaction mixture to stir at room temperature for 16 hours.

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Add water (150 mL) to the concentrated mixture and extract with ethyl acetate (3 x 80 mL).

  • Combine the organic layers and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash chromatography on silica gel (elution gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to obtain this compound as a white powder.

Protocol 2: Guanylation of an Amine using TCT-activated N,N'-Di-Boc-Thiourea

This protocol describes a mild and environmentally friendly method for the guanylation of amines.[3][6]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary or secondary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of Thiourea: To a stirred solution of N,N'-di-Boc-thiourea (1.1 eq) in anhydrous THF, add TCT (0.4 eq) at room temperature. Stir the mixture for 30 minutes.

  • Addition of Amine: In a separate flask, prepare a solution of the amine (1.0 eq), NMM (2.0 eq), and a catalytic amount of DMAP in anhydrous THF. Add this solution to the activated thiourea mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture to remove any precipitated solids. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography on silica gel.

Protocol 3: Synthesis and Use of N,N'-di-Boc-N''-triflylguanidine

This two-part protocol details the preparation of the highly reactive triflylguanidine reagent and its subsequent use for guanylating an amine.[1]

Part A: Synthesis of N,N'-di-Boc-N''-triflylguanidine

Materials:

  • This compound

  • Dichloromethane (anhydrous)

  • Triethylamine

  • Trifluoromethanesulfonic anhydride (triflic anhydride)

  • 2 M aqueous sodium bisulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve this compound (7.5 g, 29 mmol) in anhydrous dichloromethane (100 mL).

  • Add triethylamine (5.0 mL, 36 mmol) to the solution.

  • Cool the mixture to -78 °C using a dry ice/isopropyl alcohol bath.

  • Add triflic anhydride (5.9 mL, 35 mmol) dropwise over 20 minutes.

  • Allow the reaction mixture to warm to -20 °C over 4 hours.

  • At -20 °C, quench the reaction by adding 2 M aqueous sodium bisulfate solution, ensuring the temperature does not exceed -10 °C.

  • Separate the layers and extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with 2 M aqueous sodium bisulfate (80 mL) and brine (50 mL), then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure. Purify the crude material by flash column chromatography to afford N,N'-di-Boc-N''-triflylguanidine.

Part B: Guanylation of Benzylamine

Materials:

  • N,N'-di-Boc-N''-triflylguanidine

  • Benzylamine

  • Dichloromethane (anhydrous)

  • 2 M aqueous sodium bisulfate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In an oven-dried round-bottomed flask, dissolve N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).

  • Add benzylamine (0.31 mL, 2.8 mmol) in one portion at room temperature.

  • Stir the mixture for 30 minutes.

  • Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Extract each aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic phases, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N,N'-di-Boc-N''-benzylguanidine.

Quantitative Data Summary

MethodStarting MaterialsKey ReagentsSolvent(s)YieldReference(s)
Direct Boc-ProtectionGuanidine hydrochloride, Di-tert-butyl dicarbonateSodium hydroxide1,4-Dioxane, Water91%[2]
TCT-activated ThioureaN,N'-Di-Boc-thiourea, Various aminesTCT, NMM, DMAPTHFup to 95%[3]
Triflylguanidine SynthesisThis compound, Triflic anhydrideTriethylamineDichloromethane90%[1]
Guanylation with TriflylguanidineN,N'-di-Boc-N''-triflylguanidine, Benzylamine-DichloromethaneQuantitative[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the key synthetic strategies for preparing this compound and its application in guanylation reactions.

synthesis_overview cluster_synthesis Synthesis of this compound cluster_guanylation Guanylation of Amines guanidine_hcl Guanidine Hydrochloride di_boc_guanidine This compound guanidine_hcl->di_boc_guanidine 1,4-Dioxane/H₂O boc2o Boc₂O boc2o->di_boc_guanidine naoh NaOH naoh->guanidine_hcl di_boc_guanidine_2 This compound di_boc_guanidine->di_boc_guanidine_2 di_boc_thiourea N,N'-Di-Boc-Thiourea protected_guanidine_tct N,N'-Di-Boc-N''-R¹R²-Guanidine di_boc_thiourea->protected_guanidine_tct THF tct TCT tct->di_boc_thiourea amine R¹R²NH amine->protected_guanidine_tct triflyl_guanidine N,N'-Di-Boc-N''-Tf-Guanidine di_boc_guanidine_2->triflyl_guanidine DCM, Et₃N tf2o Tf₂O tf2o->di_boc_guanidine_2 protected_guanidine_tf N,N'-Di-Boc-N''-R¹R²-Guanidine triflyl_guanidine->protected_guanidine_tf amine_2 R¹R²NH amine_2->protected_guanidine_tf

Figure 1: Overview of key synthetic pathways for this compound and its use in amine guanylation.

experimental_workflow_tct start Start activate Activate N,N'-Di-Boc-Thiourea with TCT in THF start->activate add_amine Add solution of Amine, NMM, and DMAP in THF activate->add_amine react Stir at Room Temperature (12-24 hours) add_amine->react workup Filter, Concentrate, and perform Liquid-Liquid Extraction react->workup purify Purify by Column Chromatography workup->purify end N,N'-Di-Boc-Protected Guanidine purify->end

Figure 2: Experimental workflow for the guanylation of amines using TCT-activated N,N'-Di-Boc-thiourea.

References

N,N'-Di-Boc-Guanidine: A Technical Guide to Commercial Availability and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N,N'-Di-Boc-guanidine, a key building block in modern medicinal chemistry, offers a strategically protected guanidine moiety essential for the synthesis of complex molecular architectures. Its growing importance in the development of therapeutic agents necessitates a thorough understanding of its commercial landscape, purity standards, and the analytical methods governing its quality control. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, complete with experimental protocols for its analysis and synthesis.

Commercial Availability and Purity

This compound is readily available from a variety of chemical suppliers, catering to both research and development as well as larger-scale manufacturing needs. The purity of commercially available this compound typically ranges from 95% to over 98%, with the specific grade influencing its suitability for different applications. Higher purity grades are crucial for sensitive applications such as late-stage drug synthesis and formulation studies, where trace impurities could have significant impacts on reaction outcomes and product safety.

A summary of representative commercial sources and their stated purities is provided in the table below. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular WeightPurity
Sigma-Aldrich1,3-Bis(tert-butoxycarbonyl)guanidine154476-57-0C11H21N3O4259.30 g/mol 98%
Oakwood ChemicalThis compound154476-57-0C11H21N3O4259.31 g/mol Not Specified
BLD PharmThis compound154476-57-0C11H21N3O4259.30 g/mol Not Specified
LookChemThis compound154476-57-0C11H21N3O4259.305 g/mol ≥97%
CrysdotThis compound154476-57-0C11H21N3O4Not Specified95+%
ChemScene1,3-Bis(tert-butoxycarbonyl)guanidine154476-57-0C11H21N3O4Not SpecifiedNot Specified
Biosynth Carbosynth1,3-Bis(tert-butoxycarbonyl)guanidine154476-57-0C11H21N3O4Not SpecifiedNot Specified

Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A robust method for assessing the purity of this compound is reverse-phase HPLC (RP-HPLC), which effectively separates the main compound from potential impurities.[1]

Instrumentation:

  • Standard HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water is typically employed.

Method Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.[1]

  • Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

Purity Determination and Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) provides an alternative and complementary method for purity assessment, offering the advantage of not requiring reference standards for impurities.[1]

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into an NMR tube.[1]

  • Accurately weigh 5-10 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same tube.[1]

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and dissolve the sample and internal standard completely.[1]

Data Acquisition:

  • A standard 90° pulse sequence should be used.

  • Ensure a sufficient relaxation delay (d1), at least 5 times the longest T₁ of the signals of interest for both the analyte and the standard, to allow for full relaxation and accurate integration.[1]

Data Analysis: The purity is calculated by comparing the integral of a known proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons giving rise to each signal.

Synthesis of this compound

This compound can be synthesized from guanidine hydrochloride and di-tert-butyl dicarbonate.[2] A common laboratory-scale procedure is as follows:

Materials:

  • Guanidine hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide

  • Dichloromethane (CH₂Cl₂)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve guanidine hydrochloride in water and cool the solution in an ice bath.

  • Add a solution of sodium hydroxide to basify the mixture.

  • Add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture.

  • Stir the reaction vigorously at room temperature.

  • After the reaction is complete (monitored by TLC), separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.[3]

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for purity analysis and a general synthetic pathway.

experimental_workflow cluster_hplc HPLC Purity Analysis cluster_nmr NMR Purity Analysis hplc_sample_prep Sample Preparation (~1 mg/mL in ACN/H2O) hplc_injection Injection (10 µL) hplc_sample_prep->hplc_injection hplc_separation C18 RP-HPLC (Gradient Elution) hplc_injection->hplc_separation hplc_detection UV Detection (210 nm) hplc_separation->hplc_detection hplc_data_analysis Data Analysis (Peak Area %) hplc_detection->hplc_data_analysis nmr_sample_prep Sample Preparation (Analyte + Internal Std in d-solvent) nmr_acquisition Data Acquisition (≥400 MHz, sufficient d1) nmr_sample_prep->nmr_acquisition nmr_processing Data Processing (Integration) nmr_acquisition->nmr_processing nmr_data_analysis Purity Calculation (Comparison to Std) nmr_processing->nmr_data_analysis synthesis_pathway reagents Guanidine HCl + 2 eq. Boc₂O reaction reagents->reaction base Base (e.g., NaOH) base->reaction product This compound reaction->product  Reaction in  CH₂Cl₂/H₂O

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N,N'-Di-Boc-Guanidine from Guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The guanidinium group is a crucial structural motif found in a wide array of natural products and pharmaceuticals, valued for its ability to engage in strong hydrogen bonding and electrostatic interactions. The synthesis of molecules containing this highly basic functional group often necessitates the use of protecting groups to ensure compatibility with various reaction conditions. N,N'-bis(tert-butoxycarbonyl)guanidine (N,N'-Di-Boc-guanidine) is an excellent reagent for this purpose, serving as a stable and easy-to-handle precursor for the introduction of the guanidinyl moiety. The Boc protecting groups effectively modulate the basicity and nucleophilicity of the guanidine, permitting controlled reactions, and can be readily removed under acidic conditions. This document provides a detailed protocol for the synthesis of this compound from guanidine hydrochloride.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier Notes
Guanidine hydrochlorideCH₅N₃·HCl95.5312.3 g (128 mmol)---
Sodium hydroxideNaOH40.0020.8 g (519 mmol)---
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2562.9 g (288 mmol)---
1,4-DioxaneC₄H₈O₂88.11250 mLAnhydrous
WaterH₂O18.02125 mL + 150 mLDeionized
Ethyl acetateC₄H₈O₂88.113 x 80 mLFor extraction
10% Aqueous citric acidC₆H₈O₇192.121 x 100 mLFor washing
Saturated aqueous sodium chloride (Brine)NaCl58.441 x 100 mLFor washing
Anhydrous magnesium sulfateMgSO₄120.37As neededFor drying
Silica gelSiO₂60.08As neededFor column chromatography
DichloromethaneCH₂Cl₂84.93As neededFor chromatography eluent
MethanolCH₄O32.04As neededFor chromatography eluent

Table 2: Reaction Parameters and Yield

ParameterValue
Reaction Temperature0 °C to Room Temperature
Reaction Time16 hours
Product Yield30.54 g (91%)
Product AppearanceWhite powder

Experimental Protocol

This protocol details the synthesis of this compound from guanidine hydrochloride and di-tert-butyl dicarbonate.[1]

1. Reaction Setup:

  • In a suitable reaction vessel, dissolve guanidine hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL).

  • Add 1,4-dioxane (250 mL) to the aqueous solution.

  • Cool the reaction mixture to 0 °C using an ice bath with stirring.

2. Addition of Boc Anhydride:

  • Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled reaction mixture.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

3. Work-up:

  • After 16 hours, concentrate the reaction solution under reduced pressure to approximately one-third of its initial volume.

  • Add water (150 mL) to the concentrated residue.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 80 mL).

  • Combine the organic layers and wash sequentially with 10% aqueous citric acid (1 x 100 mL), water (1 x 100 mL), and saturated brine (1 x 100 mL).[1]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

4. Purification:

  • Purify the crude product by flash column chromatography on silica gel.

  • Elute with a gradient of 100% dichloromethane to 95:5 dichloromethane/methanol.[1]

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white powder (30.54 g, 91% yield).[1]

5. Characterization:

The structure of the product can be confirmed by spectroscopic methods such as NMR and IR.[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 10.42 (s, 1H), 8.47 (s, 1H), 1.37 (s, 18H).[1]

  • ¹³C NMR (75.5 MHz, CDCl₃): δ 158.3, 82.3, 28.1.[1]

  • IR (CHCl₃) ν: 3407, 3124, 2976, 2930, 1792, 1641, 1549, 1453, 1397, 1365, 1248, 1153 cm⁻¹.[1]

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product A Dissolve Guanidine HCl and NaOH in Water B Add 1,4-Dioxane A->B C Cool to 0 °C B->C D Add Boc Anhydride C->D E Stir at RT for 16h D->E F Concentrate E->F G Add Water F->G H Extract with Ethyl Acetate G->H I Wash Organic Layer H->I J Dry and Concentrate I->J K Flash Column Chromatography J->K L This compound K->L

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for Guanidinylation using N,N'-Di-Boc-guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium group is a critical transformation in medicinal chemistry, as this functional group is a key pharmacophore in numerous biologically active compounds.[1][2] The guanidinium group, being protonated at physiological pH, can participate in strong hydrogen bonding and electrostatic interactions, which can significantly enhance the binding affinity and biological activity of drug candidates.[2] This document provides detailed protocols for the guanidinylation of primary and secondary amines using N,N'-di-Boc-protected guanidinylating agents. The tert-butoxycarbonyl (Boc) protecting groups reduce the basicity and nucleophilicity of the guanidine, allowing for controlled reactions.[1][3] These protecting groups can be readily removed under acidic conditions.[1]

Comparative Overview of Guanidinylation Methods

The selection of the guanidinylating agent and reaction conditions can significantly influence the yield and substrate scope of the reaction. The following table summarizes quantitative data for various methods to facilitate comparison.

Guanidinylating ReagentAmine SubstrateActivating Agent/ConditionsSolventYield (%)Reference
1-[N,N'-(di-Boc)amidino]pyrazole4-bromophenethylamineRoom Temperature, 24hTHF72[4]
N,N'-Di-Boc-N''-triflylguanidineBenzylamineRoom TemperatureDichloromethane95[2]
N,N'-Di-Boc-N''-triflylguanidineUnhindered, primary aminesNot specifiedNot specified>90[2]
N,N'-Di-Boc-thioureaVarious amines (aliphatic, aromatic, cyclic secondary)Cyanuric chloride (TCT), N-methylmorpholine (NMM), DMAP (cat.)THFup to 95[5]
N,N'-bis-(tert-butoxycarbonyl)-S-methylisothioureaPrimary aminesMercury(II) chloride, TriethylamineDichloromethaneNot specified[3]

Experimental Protocols

Protocol 1: Guanidinylation using 1-[N,N'-(di-Boc)amidino]pyrazole

This protocol is suitable for the guanidinylation of primary amines.[1]

Materials:

  • Primary amine (e.g., 4-bromophenethylamine)

  • 1-[N,N'-(di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).[1]

  • Reaction: Stir the solution at room temperature for 24 hours.[1]

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:3) as the eluent. The approximate Rf of the product is 0.55.[1][4]

  • Concentration: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[1]

  • Purification: Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the desired N,N'-di-Boc-protected guanidine.[1]

Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This method is highly effective for the guanidinylation of a range of primary and secondary amines.[2][6]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Primary or secondary amine (e.g., benzylamine)

  • Anhydrous Dichloromethane (DCM)

  • Flame-dried, round-bottom flask

  • Inert atmosphere (nitrogen or argon)

  • Syringe

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).[1]

  • Addition of Amine: To the stirred solution at room temperature, add the amine (2.8 mmol) in one portion via syringe.[1]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.[1]

  • Work-up: Upon completion, the reaction mixture can be concentrated under reduced pressure. Further purification is typically achieved by flash column chromatography.

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides an environmentally benign alternative to using heavy-metal reagents for the activation of thiourea.[5]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Activation: In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended.[1][5]

  • Addition of Amine and Base: To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[1][5]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[1]

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[1]

Protocol 4: Deprotection of Boc-Protected Guanidines

The Boc groups can be removed under acidic conditions to yield the free guanidine.

Materials:

  • N,N'-Di-Boc-protected guanidine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer

Procedure:

  • Reaction Setup: Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.[1]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.[1]

  • Work-up: To isolate the guanidine salt, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[1]

Note on Side Reactions: The acid-catalyzed deprotection of the Boc group generates a reactive tert-butyl cation, which can lead to side reactions, particularly the alkylation of nucleophilic residues. The use of scavengers may be necessary in some cases.[3][7]

Visualizations

Guanidinylation_Workflow cluster_prep Reaction Preparation cluster_reaction Guanidinylation Reaction cluster_workup Work-up and Purification Amine Amine Substrate Reaction_Vessel Reaction Setup (Inert Atmosphere if needed) Amine->Reaction_Vessel Reagent N,N'-Di-Boc- Guanidinylating Agent Reagent->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Stirring Stirring at Room Temperature Reaction_Vessel->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Concentration Solvent Removal (Rotary Evaporation) Monitoring->Concentration Purification Column Chromatography Concentration->Purification Product Pure N,N'-Di-Boc- Protected Guanidine Purification->Product

Caption: General experimental workflow for the guanidinylation of amines.

Guanidinylation_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Amine R-NH₂ Primary/Secondary Amine Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Guanidine N,N'-Di-Boc-Guanidine Derivative (e.g., with leaving group X) Guanidine->Intermediate Product {N,N'-Di-Boc-Protected Guanidine} Intermediate->Product Elimination Leaving_Group Leaving Group (HX) Intermediate->Leaving_Group

Caption: Simplified mechanism of guanidinylation.

References

Application Notes and Protocols: Guanidinylation of Primary Amines using N,N'-Di-Boc-guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanidinylation, the incorporation of a guanidinium group into a molecule, is a pivotal chemical transformation in medicinal chemistry and drug development. The guanidinium group, the functional component of the amino acid arginine, is protonated under physiological conditions. This positive charge enables it to engage in critical biological interactions, such as hydrogen bonding and electrostatic interactions with receptors and enzymes. Consequently, the introduction of a guanidinium moiety can substantially enhance the binding affinity and biological activity of drug candidates.[1]

The use of N,N'-Di-Boc-guanidine and its derivatives provides a versatile and controlled method for the guanidinylation of primary amines under mild conditions.[1][2] The tert-butoxycarbonyl (Boc) protecting groups mask the high basicity and nucleophilicity of the guanidine moiety, preventing unwanted side reactions and allowing for a broader scope of chemical transformations.[2][3] This document provides detailed protocols and comparative data for the guanidinylation of primary amines using various Boc-protected guanidinylating reagents.

Guanidinylating Reagents Derived from this compound

Several reagents derived from this compound are commonly employed for the guanidinylation of primary amines. The choice of reagent often depends on the nucleophilicity and steric hindrance of the amine substrate.

  • N,N'-Di-Boc-N''-triflylguanidine: A powerful guanidinylating agent capable of reacting even with weakly nucleophilic amines.[3][4]

  • N,N'-Di-Boc-thiourea: Requires activation with an agent like cyanuric chloride (TCT) or mercury(II) chloride (HgCl₂) to form a reactive carbodiimide intermediate.[3][5] The use of TCT is an environmentally friendlier alternative to heavy-metal reagents.[5]

  • 1-[N,N'-(Di-Boc)amidino]pyrazole: A highly reactive and efficient reagent for a wide range of amines under mild conditions.[3]

Reaction Mechanism and Experimental Workflow

The fundamental mechanism of guanidinylation with these reagents involves the nucleophilic attack of the primary amine on the electrophilic carbon of the guanidinylating agent.[3]

Guanidinylation Reaction Mechanism cluster_activation Activation (for Thiourea) cluster_guanidinylation Guanidinylation cluster_deprotection Deprotection Thiourea N,N'-Di-Boc-thiourea Intermediate Reactive Carbodiimide Intermediate Thiourea->Intermediate Activation Activator Activating Agent (e.g., TCT) Activator->Intermediate GuanidinylatingAgent Guanidinylating Agent (e.g., N,N'-Di-Boc-N''-triflylguanidine or Activated Thiourea) Amine Primary Amine (R-NH2) ProtectedGuanidine N,N'-Di-Boc-Protected Guanidine Amine->ProtectedGuanidine Nucleophilic Attack GuanidinylatingAgent->ProtectedGuanidine ProtectedGuanidine_dep N,N'-Di-Boc-Protected Guanidine FinalGuanidine Substituted Guanidine (Salt Form) ProtectedGuanidine_dep->FinalGuanidine Acidolysis Acid Acid (e.g., TFA in DCM) Acid->FinalGuanidine

Proposed mechanism for the guanidinylation of a primary amine.

A typical experimental workflow for the guanidinylation of a primary amine is outlined below.

Experimental Workflow Start Start ReactionSetup Reaction Setup: - Dissolve amine and guanidinylating agent in solvent. - Add base/catalyst if required. Start->ReactionSetup Stirring Stirring: - Stir at specified temperature. - Monitor reaction progress (TLC/LC-MS). ReactionSetup->Stirring Workup Aqueous Work-up: - Quench reaction. - Extract with organic solvent. - Wash with brine. Stirring->Workup Drying Drying and Concentration: - Dry organic layer (e.g., Na2SO4). - Concentrate in vacuo. Workup->Drying Purification Purification: - Column chromatography. Drying->Purification Characterization Characterization: - NMR, MS. Purification->Characterization End End Characterization->End

General experimental workflow for Boc-guanidinylation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the reaction conditions and yields for the guanidinylation of various primary amines using different this compound-derived reagents.

Table 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

Primary AmineProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference
Unhindered, primary aminesN,N'-di-Boc-protected guanidineCH₂Cl₂Et₃N-78 to -204>90%[1][6]
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidineCH₂Cl₂Et₃N-78 to -20495%[1][6]
Secondary aminesN,N'-di-Boc-protected guanidineCH₂Cl₂Et₃N-78 to -204High[1]

Table 2: Guanidinylation using N,N'-Di-Boc-thiourea with TCT Activation

Primary AmineProductSolventBaseCatalystTemp. (°C)TimeYield (%)Reference
Aliphatic aminesN,N'-di-Boc-protected guanidineTHFNMMDMAP (cat.)RTNot specifiedup to 95%[5]
Aromatic aminesN,N'-di-Boc-protected guanidineTHFNMMDMAP (cat.)RTNot specifiedup to 95%[5]
Cyclic secondary aminesN,N'-di-Boc-protected guanidineTHFNMMDMAP (cat.)RTNot specifiedup to 95%[5]

Table 3: Guanidinylation using 1-[N,N'-(Di-Boc)amidino]pyrazole

Primary AmineProductSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromophenethylamineN,N'-Di-Boc-N''-(4-bromophenethyl)guanidineTHFRT24Not specified[3]
Various amines and amino acidsMonosubstituted di(Boc)-protected guanidinesNot specifiedRTNot specifiedModerate to high[7]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted from a procedure for the synthesis of N,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine.[6]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Primary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 2 M aqueous sodium bisulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dry ice/isopropyl alcohol bath

Procedure:

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 eq) in anhydrous CH₂Cl₂.

  • Add the primary amine (1.0 eq) and triethylamine (1.1 eq) to the solution.

  • Cool the reaction mixture to -78 °C using a dry ice/isopropyl alcohol bath.

  • Allow the reaction mixture to warm to -20 °C over 4 hours.

  • Quench the reaction by adding 2 M aqueous sodium bisulfate solution at -20 °C, ensuring the temperature does not rise above -10 °C.

  • Stir the layers vigorously for 5 minutes and then separate the layers immediately.

  • Extract the aqueous phase with CH₂Cl₂ (3 x volume).

  • Combine the organic layers, wash with 2 M aqueous sodium bisulfate, then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-thiourea and TCT

This protocol is based on a mild and environmentally benign procedure.[3][5]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottomed flask, activate N,N'-Di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF.

  • To this activated mixture, add the primary amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform a standard aqueous work-up, which may include filtration, extraction, and washing.

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.

Deprotection of N,N'-Di-Boc-guanidines

The final step to yield the substituted guanidine is the removal of the Boc protecting groups. This is typically achieved under acidic conditions.

Protocol 3: Acid-Catalyzed Deprotection of N,N'-Di-Boc-guanidines

Materials:

  • N,N'-Di-Boc-protected guanidine

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger, optional)

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the Boc-protected guanidine in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • (Optional) Add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v) to prevent side reactions from the tert-butyl cation.[8][9]

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).

  • Stir the reaction at 0 °C to room temperature until deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

  • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.

Conclusion

The guanidinylation of primary amines using this compound and its derivatives is a robust and versatile method for the synthesis of a wide array of substituted guanidines. The choice of the guanidinylating agent and reaction conditions can be tailored to the specific substrate, allowing for the efficient synthesis of these important pharmacophores in drug discovery and development. The provided protocols offer a starting point for researchers to implement these methodologies in their synthetic endeavors.

References

Application Notes and Protocols: Guanidinylation of Secondary Amines using N,N'-Di-Boc-guanidine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the guanidinylation of secondary amines utilizing N,N'-di-Boc-protected guanidinylating agents. This method is a cornerstone in medicinal chemistry for synthesizing complex molecules containing the guanidinium functional group, a key pharmacophore in numerous biologically active compounds. The tert-butoxycarbonyl (Boc) protecting groups temper the high basicity and nucleophilicity of the guanidine moiety, allowing for controlled and selective reactions.[1][2][3]

Introduction

The guanidinium group, due to its ability to remain protonated at physiological pH, plays a crucial role in molecular recognition through hydrogen bonding and electrostatic interactions.[3] The synthesis of guanidines, however, can be challenging due to the high basicity of this functional group.[3] The use of N,N'-di-Boc-guanidine and its activated derivatives provides a robust and versatile solution for the introduction of a protected guanidine group onto secondary amines, which can be deprotected under acidic conditions in a subsequent step.[1][3][4]

Several reagents and methods are available for the guanidinylation of secondary amines, each with its own advantages in terms of reactivity, substrate scope, and reaction conditions. This document outlines two primary methods: the use of the highly reactive N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) and a milder, cost-effective procedure involving the activation of N,N'-di-Boc-thiourea.[2][4][5]

Data Presentation: Comparative Overview of Guanidinylation Methods

The selection of the appropriate guanidinylating agent and reaction conditions is critical for achieving high yields and purity. The following tables summarize quantitative data for the guanidinylation of various secondary amines using different methods.

Table 1: Guanidinylation of Secondary Amines using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

Secondary AmineSolventReaction TimeYield (%)Reference
DibenzylamineDichloromethaneNot Specified95[6]
N-BenzylmethylamineDichloromethaneNot Specified98[6]
MorpholineDichloromethaneNot Specified96[6]
PiperidineDichloromethaneNot Specified97[6]
PyrrolidineDichloromethaneNot Specified99[6]

Table 2: Guanidinylation of Secondary Amines using Activated N,N'-Di-Boc-thiourea

Secondary AmineActivating AgentSolventYield (%)Reference
DibenzylamineCyanuric Chloride (TCT)THF92[5]
N-MethylanilineCyanuric Chloride (TCT)THF85[5]
IndolineCyanuric Chloride (TCT)THF90[5]
MorpholineCyanuric Chloride (TCT)THF95[5]
DiisopropylamineCyanuric Chloride (TCT)THF75 (steric hindrance noted)[5]

Experimental Protocols

The following are detailed protocols for the key guanidinylation methods and the subsequent deprotection of the Boc groups.

Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This method is highly efficient for a wide range of secondary amines, including those that are sterically hindered or weakly nucleophilic.[6][7]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Secondary amine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N-methylmorpholine (NMM) (optional, for less nucleophilic amines)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv.) in anhydrous DCM or THF.

  • Addition of Amine: To the stirred solution at room temperature, add the secondary amine (1.0-1.2 equiv.). For less reactive amines, a non-nucleophilic base such as triethylamine (1.1 equiv.) can be added.[8]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within a few hours.

  • Work-up and Purification:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel to yield the N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT) Activation

This protocol offers a milder and more environmentally friendly alternative to methods that use heavy metals like mercury(II) chloride for thiourea activation.[5]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Secondary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-di-Boc-thiourea (1.0 equiv.) in anhydrous THF. Add cyanuric chloride (TCT) (0.33 equiv.) to the solution to activate the thiourea.[5] Stir the mixture at room temperature for 1-2 hours.

  • Addition of Amine and Base: To the activated mixture, add the secondary amine (1.0 equiv.), N-methylmorpholine (NMM) (2.0 equiv.), and a catalytic amount of DMAP.[2][5]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Filter the reaction mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up as described in Protocol 1.

    • Purify the crude product by column chromatography on silica gel to obtain the N,N'-di-Boc-protected guanidine.[2][4]

Protocol 3: Deprotection of N,N'-Di-Boc-Guanidines

The final step to yield the free guanidine is the removal of the Boc protecting groups, which is typically achieved under acidic conditions.[3][9]

Materials:

  • N,N'-Di-Boc-protected guanidine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water, anisole) (optional, to prevent side reactions)[10]

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically 0.1-0.5 M) in a round-bottom flask.[4]

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add trifluoroacetic acid (TFA) dropwise to the stirred solution. A common condition is a 1:1 mixture of TFA and DCM.[4][11]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.[4] The generation of a tert-butyl cation during deprotection can lead to side reactions, especially with nucleophilic residues.[9][10] The use of scavengers is recommended to trap this reactive intermediate.[10]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[4][10]

    • To remove residual TFA, the residue can be co-evaporated with DCM or toluene several times.[4][10]

    • The resulting product is the trifluoroacetate salt of the guanidine, which can often be used without further purification.[4] If the free guanidine is required, the residue can be neutralized with a mild base.[4][10]

Visualizations

Reaction Mechanism

Guanidinylation_Mechanism cluster_reagents Reactants cluster_product Product SecondaryAmine R₂NH (Secondary Amine) NucleophilicAttack Transition State SecondaryAmine->NucleophilicAttack Nucleophilic Attack GuanidinylatingAgent N,N'-Di-Boc-Guanidinylating Agent (e.g., Goodman's Reagent) GuanidinylatingAgent->NucleophilicAttack ProtectedGuanidine N,N'-Di-Boc-N''-R₂-Guanidine NucleophilicAttack->ProtectedGuanidine Leaving Group Departure

Caption: General mechanism of guanidinylation of a secondary amine.

Experimental Workflow

Guanidinylation_Workflow Start Start Setup 1. Reaction Setup (Dissolve Guanidinylating Agent) Start->Setup AddAmine 2. Add Secondary Amine (and optional base) Setup->AddAmine Monitor 3. Monitor Reaction (TLC or LC-MS) AddAmine->Monitor Workup 4. Aqueous Work-up Monitor->Workup Purify 5. Column Chromatography Workup->Purify Deprotection 6. Boc Deprotection (TFA/DCM) Purify->Deprotection FinalProduct Final Product (Guanidine Salt) Deprotection->FinalProduct

Caption: A typical experimental workflow for guanidinylation and deprotection.

Protocol Selection Guide

Protocol_Selection Start Start: Choose Guanidinylation Protocol AmineReactivity Assess Amine Reactivity Start->AmineReactivity Protocol1 Use Protocol 1: N,N'-Di-Boc-N''-triflylguanidine AmineReactivity->Protocol1 Weakly Nucleophilic or Sterically Hindered ConsiderCost Consider Cost and Environmental Impact AmineReactivity->ConsiderCost Standard Reactivity Protocol2 Use Protocol 2: Activated N,N'-Di-Boc-thiourea ConsiderCost->Protocol1 High Reactivity and Yield are Top Priority ConsiderCost->Protocol2 Prefer Milder, Cost-Effective, and Metal-Free Conditions

Caption: Decision guide for selecting the appropriate guanidinylation protocol.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Arginine Analogs with N,N'-Di-Boc-Guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arginine and its analogs are crucial components of many biologically active peptides, playing significant roles in molecular recognition, protein-protein interactions, and cell penetration. The synthesis of peptides containing arginine analogs offers a powerful tool for modulating the biological activity, stability, and pharmacokinetic properties of peptide-based therapeutics. This document provides detailed application notes and protocols for the solid-phase peptide synthesis (SPPS) of arginine analogs via on-resin guanidinylation of an ornithine precursor using N,N'-Di-Boc-protected guanidinylating agents. This post-synthetic modification strategy allows for the site-specific incorporation of arginine mimetics into a peptide sequence.

The use of N,N'-Di-Boc-guanidine derivatives, such as N,N'-Di-Boc-1H-pyrazole-1-carboxamidine and N,N'-Di-Boc-N''-triflylguanidine, offers several advantages. The Boc protecting groups temper the high basicity of the guanidinium moiety, preventing side reactions during peptide elongation. Furthermore, these protecting groups can be efficiently removed during the final cleavage and deprotection step under standard acidic conditions. This method relies on an orthogonal protection strategy, where the side chain of an ornithine residue is temporarily protected with a group that can be selectively removed on the solid support without affecting other protecting groups in the peptide sequence.

Data Presentation

The efficiency of the guanidinylation reaction can vary depending on the chosen reagent and the specific peptide sequence. The following tables summarize quantitative data for common N,N'-Di-Boc-guanidinylating agents.

Table 1: Comparison of Common N,N'-Di-Boc-Guanidinylating Agents

Guanidinylating ReagentKey CharacteristicsTypical Yields (Solution Phase)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineCommercially available, good stability, effective for primary and some secondary amines.>95% for unhindered primary amines.[1]
N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)Highly reactive, suitable for sterically hindered and weakly nucleophilic amines.>90% for unhindered primary amines; at least 75% for a broad range of amines.[2][3][2][3]
N,N'-Di-Boc-thiourea (activated with HgCl₂, NIS, or TCT)Requires an activating agent. Provides an alternative to pyrazole-based reagents.Yields are generally high but depend on the activation method.[4]

Table 2: Overall Yields for Peptides Containing Synthesized Arginine Analogs

Peptide Sequence (Modified Residue)Synthesis StrategyOverall Purified YieldReference
Cyclo-(RFPIFPPL)Arginine scanning, SPPS, solution cyclization6%[5][6]
Cyclo-(VRPIFPPL)Arginine scanning, SPPS, solution cyclization4%[5][6]
Cyclo-(VFRIFPPL)Arginine scanning, SPPS, solution cyclization5%[5][6]
Alkyne-functionalized hexapeptidesFmoc-SPPS with a pre-formed alkyne-Arg analog37-57%[7]
Alkyne-functionalized cyclic pentapeptideFmoc-SPPS, solution cyclization27%[7]

Experimental Protocols

This section provides a detailed methodology for the solid-phase synthesis of a peptide containing an arginine analog, starting from an orthogonally protected ornithine residue. The protocol is based on standard Fmoc/tBu chemistry.

Materials and Reagents
  • Fmoc-Rink Amide resin or other suitable solid support

  • Fmoc-amino acids with standard side-chain protection (e.g., Boc, tBu, Trt)

  • Fmoc-L-Orn(Dde)-OH or Fmoc-L-Orn(ivDde)-OH

  • Guanidinylating Agent: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or N,N'-Di-Boc-N''-triflylguanidine

  • Coupling Reagents: HBTU, HATU, or HCTU

  • Base for Coupling: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

  • Dde/ivDde Deprotection Solution: 2% (v/v) hydrazine in DMF

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

  • Dry diethyl ether

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • First Amino Acid Coupling:

    • Deprotect the terminal Fmoc group of the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF and DCM.

    • Couple the first Fmoc-amino acid (e.g., Fmoc-L-Orn(Dde)-OH) (3-5 equivalents) using a coupling reagent like HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF and DCM.

  • Peptide Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Orthogonal Deprotection of Ornithine Side Chain:

    • Once the full peptide sequence is assembled, wash the resin with DMF.

    • Treat the resin with 2% hydrazine in DMF (3 x 10 min) to remove the Dde or ivDde protecting group from the ornithine side chain.[1]

    • Wash the resin extensively with DMF to remove all traces of hydrazine.[1]

  • On-Resin Guanidinylation:

    • Method A (N,N'-Di-Boc-1H-pyrazole-1-carboxamidine):

      • Dissolve N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (5 equivalents) in DMF.

      • Add the solution to the resin and agitate at room temperature for 12-24 hours.[1]

    • Method B (N,N'-Di-Boc-N''-triflylguanidine):

      • Dissolve N,N'-Di-Boc-N''-triflylguanidine (3 equivalents) in a minimal amount of DMF or DCM.

      • Add the solution to the resin and agitate at room temperature for 2-4 hours.

    • After the reaction, wash the resin thoroughly with DMF, DCM, and MeOH.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using 20% piperidine in DMF (2 x 10 min).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Treat the dried resin with the cleavage cocktail (e.g., TFA/H₂O/TIS 95:2.5:2.5) for 2-3 hours at room temperature.[7]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and analytical HPLC.

Visualizations

Signaling Pathways and Experimental Workflows

SPPS_Workflow cluster_prep Resin Preparation cluster_synthesis Peptide Synthesis cluster_modification On-Resin Modification cluster_final Final Steps Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Start Synthesis Coupling Couple Fmoc-AA(PG)-OH (HBTU/DIPEA) Fmoc_Deprotection->Coupling Repeat n-1 times Wash1 Wash (DMF/DCM) Coupling->Wash1 Repeat n-1 times Loop Wash1->Loop Repeat n-1 times Orn_Coupling Couple Fmoc-Orn(Dde)-OH Wash1->Orn_Coupling Incorporate Ornithine Loop->Fmoc_Deprotection Orthogonal_Deprotection Dde Deprotection (2% Hydrazine/DMF) Orn_Coupling->Orthogonal_Deprotection Guanidinylation Guanidinylation with N,N'-Di-Boc Reagent Orthogonal_Deprotection->Guanidinylation Wash2 Wash Guanidinylation->Wash2 Final_Fmoc_Deprotection Final Fmoc Deprotection Wash2->Final_Fmoc_Deprotection Cleavage Cleavage & Global Deprotection (TFA Cocktail) Final_Fmoc_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: Workflow for Solid-Phase Synthesis of Arginine Analogs.

Guanidinylation_Mechanism Resin_Amine Resin-Bound Amine (Deprotected Ornithine) Intermediate Tetrahedral Intermediate Resin_Amine->Intermediate Nucleophilic Attack Reagent N,N'-Di-Boc-1H- pyrazole-1-carboxamidine Reagent->Intermediate Product Resin-Bound This compound Intermediate->Product Collapse of Intermediate Pyrazole Pyrazole Intermediate->Pyrazole Release of Leaving Group

Caption: Guanidinylation Reaction Mechanism.

References

Application of N,N'-Di-Boc-guanidine in Natural Product Total Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The guanidinium moiety is a recurring and vital structural feature in a plethora of biologically active natural products. Its unique electronic and geometric properties, particularly its high basicity (pKa ≈ 13.5), allow it to participate in strong electrostatic and hydrogen-bonding interactions with biological targets. Consequently, the development of efficient and mild methods for the introduction of the guanidine group is of paramount importance in the total synthesis of these complex molecules. N,N'-Di-Boc-guanidine and its activated derivatives have emerged as versatile and highly effective reagents for this purpose. The tert-butoxycarbonyl (Boc) protecting groups serve to temper the high basicity of the guanidine nitrogen atoms, rendering the reagent compatible with a wide range of functional groups and reaction conditions commonly encountered in complex molecule synthesis.

This document provides detailed application notes and experimental protocols for the use of this compound and related reagents in the context of natural product total synthesis, with a focus on practical methodologies and data-driven insights.

Data Presentation: Guanidinylation of Primary Amines

The following tables summarize the yields of guanidinylation reactions using various N,N'-Di-Boc-protected reagents with a range of primary amine substrates. These data provide a comparative overview to aid in reagent selection based on the specific steric and electronic properties of the amine.

Table 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Primary Amine SubstrateReaction Time (h)Yield (%)Reference
Benzylamine2>95[1]
Aniline24>95[1]
4-Bromophenethylamine2472[2]
Various Aliphatic Amines2-2460-95[2]
Various Aromatic Amines24-7250-95[2]

Table 2: Guanidinylation using Activated N,N'-Di-Boc-thiourea

Activation MethodPrimary Amine SubstrateYield (%)Reference
Cyanuric Chloride (TCT)Benzylamine95[3]
Cyanuric Chloride (TCT)Cyclohexylamine92[3]
Cyanuric Chloride (TCT)Aniline85[3]
Iodine/TBHPVarious Primary Anilines40-99[4]
Mercuric Chloride (HgCl₂)Sterically Hindered AminesHigh[5]

Experimental Protocols

Protocol 1: General Procedure for Guanidinylation of a Primary Amine with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

This protocol is a general method for the efficient guanidinylation of primary amines under mild conditions.

Materials:

  • Primary amine

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a solution of the primary amine (1.0 equiv) in anhydrous THF or DCM, add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv).

  • Stir the reaction mixture at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the reactivity of the amine.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the this compound derivative.[2]

Protocol 2: Guanidinylation in the Total Synthesis of Clavatadine A

This protocol details the direct, early-stage guanidinylation of a diamine, a key step in the total synthesis of the marine natural product Clavatadine A.[6][7]

Materials:

  • 1,4-Butanediamine (3.0 equiv)

  • N,N'-Di-Boc-S-methylisothiourea (1.0 equiv)

  • Triethylamine (Et₃N) (1.0 equiv)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 1,4-butanediamine (3.0 equiv) in CH₂Cl₂ is added Et₃N (1.0 equiv).

  • N,N'-Di-Boc-S-methylisothiourea (1.0 equiv) is then added, and the reaction mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction is worked up and the crude product is purified by flash column chromatography to yield the N,N'-di-Boc-protected guanidine.

Protocol 3: Guanidinylation in the Total Synthesis of (+)-Saxitoxin

In the total synthesis of (+)-saxitoxin by Bhonde and Looper, a mercuric oxide-assisted guanylation was employed to install the guanidine moieties.[5][8]

Materials:

  • Diamine precursor

  • N,N'-Di-Boc-S-methylisothiourea

  • Mercuric oxide (HgO)

  • Triethylamine (Et₃N)

  • Appropriate solvent (e.g., THF or DCM)

Procedure:

  • To a solution of the diamine precursor in the chosen solvent, add N,N'-Di-Boc-S-methylisothiourea and triethylamine.

  • Add mercuric oxide to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove inorganic salts and the filtrate is concentrated.

  • The crude product is then purified by column chromatography.

Protocol 4: Guanidinylation in the Total Synthesis of Tetrodotoxin

In one of the total syntheses of tetrodotoxin by Fukuyama and Yokoshima, a bis-Cbz protected guanidine was introduced.[9][10]

Materials:

  • Amine precursor

  • N,N'-Di-Cbz-S-methylisothiourea or a similar Cbz-protected guanidinylating agent

  • A suitable base (e.g., triethylamine or Hünig's base)

  • Anhydrous solvent (e.g., DMF or THF)

Procedure:

  • The amine precursor is dissolved in the anhydrous solvent.

  • The Cbz-protected guanidinylating agent and the base are added to the solution.

  • The reaction is stirred, and its progress is monitored by TLC.

  • Once the reaction is complete, an aqueous workup is performed.

  • The crude product is purified by column chromatography to yield the bis-Cbz-protected guanidine.

Visualizations

Signaling Pathways and Experimental Workflows

Guanidinylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Amine R-NH₂ (Primary Amine) Nucleophilic_Attack Nucleophilic Attack Amine->Nucleophilic_Attack Guanidine N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Guanidine->Nucleophilic_Attack Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Elimination Elimination of Pyrazole Intermediate->Elimination Product N,N'-Di-Boc-N''-R-guanidine Elimination->Product Byproduct Pyrazole Elimination->Byproduct

Caption: Proposed reaction mechanism for the guanidinylation of a primary amine.

Clavatadine_A_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Butanediamine 1,4-Butanediamine Guanidinylation Direct Guanidinylation Butanediamine->Guanidinylation DiBocThiourea N,N'-Di-Boc-S-methylisothiourea DiBocThiourea->Guanidinylation HomogentisicLactone Homogentisic Acid Lactone Derivative Coupling Carbamate Formation HomogentisicLactone->Coupling Isocyanate_Formation Isocyanate Formation Guanidinylation->Isocyanate_Formation Isocyanate_Formation->Coupling Deprotection Global Deprotection (Acid) Coupling->Deprotection Clavatadine_A Clavatadine A Deprotection->Clavatadine_A

Caption: Simplified workflow for the total synthesis of Clavatadine A.

Logical_Flow Start Start: Select Primary Amine Substrate Choose_Reagent Choose Guanidinylating Reagent Start->Choose_Reagent Protocol_1 Protocol 1: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine Choose_Reagent->Protocol_1 Mild Conditions Protocol_2 Protocol 2: Activated N,N'-Di-Boc-thiourea Choose_Reagent->Protocol_2 Cost-effective/Alternative Activation Reaction Perform Guanidinylation Reaction Protocol_1->Reaction Protocol_2->Reaction Monitor Monitor Reaction Progress (TLC) Reaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purification Purification by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization End End: Pure this compound Characterization->End

Caption: Logical workflow for a general guanidinylation experiment.

References

Application Notes and Protocols: N,N'-Di-Boc-Guanidine in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a pivotal structural motif in a multitude of biologically active compounds, including a variety of pharmaceuticals and natural products.[1][2] Its capacity to remain protonated at physiological pH enables it to engage in crucial electrostatic and hydrogen bonding interactions with biological targets.[2] However, the high basicity of the guanidine functional group can present synthetic challenges. N,N'-Di-Boc-guanidine, a protected form of guanidine, offers a versatile and manageable solution for introducing this important moiety into complex molecules.[3][4] The tert-butoxycarbonyl (Boc) protecting groups moderate the basicity and nucleophilicity of the guanidine, allowing for controlled and selective reactions.[1][2] These protecting groups can be readily removed under acidic conditions, making this compound an invaluable reagent in medicinal chemistry and drug development.[1]

This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis of biologically active compounds.

General Workflow for Guanidinylation

The synthetic strategy for introducing a guanidine group using a Boc-protected reagent generally involves two main steps: the guanylation of a primary or secondary amine, followed by the deprotection of the Boc groups to yield the final guanidinylated compound.[3]

General Guanidinylation Workflow Amine Primary or Secondary Amine Guanylation Guanylation Amine->Guanylation Guanidinylating_Reagent This compound Derivative Activation Activation (if required) Guanidinylating_Reagent->Activation Activation->Guanylation Protected_Guanidine N,N'-Di-Boc-Protected Guanidine Guanylation->Protected_Guanidine Deprotection Deprotection (Acidic Conditions) Protected_Guanidine->Deprotection Final_Product Biologically Active Guanidine Compound Deprotection->Final_Product

Caption: General workflow for the synthesis of guanidine-containing compounds.

Application in the Synthesis of MSK1 Inhibitors

Mitogen- and stress-activated protein kinase 1 (MSK1) is a key enzyme in cellular signaling pathways related to inflammation. Inhibitors of MSK1 are of significant interest for the treatment of inflammatory diseases such as asthma. Arylpyridin-2-yl guanidine derivatives have been identified as novel MSK1 inhibitors.[5] The synthesis of these inhibitors often involves a crucial guanylation step using a protected guanidinylating agent.

Signaling Pathway of MSK1

MSK1 Signaling Pathway cluster_extracellular Extracellular Signals cluster_pathway Kinase Cascade cluster_downstream Downstream Effects Mitogens Mitogens ERK ERK Mitogens->ERK Stress Stress p38 p38 Stress->p38 MSK1 MSK1 ERK->MSK1 p38->MSK1 CREB CREB MSK1->CREB NFkB NF-κB MSK1->NFkB Inflammation Inflammation CREB->Inflammation NFkB->Inflammation

Caption: Simplified MSK1 signaling pathway in inflammation.

Experimental Protocol: Synthesis of a 2-Guanidino-6-phenylpyridine MSK1 Inhibitor[5]

This protocol describes the synthesis of a 2-guanidino-6-phenylpyridine derivative, a key intermediate for MSK1 inhibitors, starting from 6-chloro-2-aminopyridine.

Step 1: Guanylation of 6-chloro-2-aminopyridine

  • To a solution of 6-chloro-2-aminopyridine (1.0 eq) in dichloromethane (DCM), add N,N'-di-Boc-S-methylisothiourea (1.1 eq) and triethylamine (NEt3, 2.5 eq).

  • Cool the mixture to 0 °C and add mercury(II) chloride (HgCl2, 1.1 eq) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the N,N'-di-Boc-protected guanidine derivative.

Step 2: Suzuki-Miyaura Coupling

  • To a solution of the protected guanidine derivative (1.0 eq) in a suitable solvent (e.g., dioxane), add phenylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)2/S-Phos), and a base (e.g., K3PO4).

  • Heat the mixture at 100 °C for 1.5 hours.

  • After cooling, perform an aqueous work-up and purify the product by column chromatography.

Step 3: Deprotection

  • Dissolve the Boc-protected product in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM.

  • Stir the solution at room temperature for 1 hour.

  • Concentrate the mixture under reduced pressure to yield the final 2-guanidino-6-phenylpyridine as a trifluoroacetic salt.

Quantitative Data
StepProductYield (%)Reference
GuanylationN,N'-Di-Boc-6-chloro-2-guanidinopyridine86[5]
Suzuki CouplingN,N'-Di-Boc-6-phenyl-2-guanidinopyridine43-56[5]
Deprotection6-Phenyl-2-guanidinopyridine TFA salt43-56 (overall)[5]

Application in the Total Synthesis of (+)-Saxitoxin

Saxitoxin is a potent neurotoxin and a valuable pharmacological tool for studying voltage-gated sodium channels.[6][7] Its complex, densely functionalized structure presents a significant synthetic challenge. Several total syntheses of saxitoxin have been accomplished, with many employing guanidinylation reactions as key steps.

Synthetic Workflow for a Key Intermediate of (+)-Saxitoxin[6]

The following workflow illustrates a key transformation in the synthesis of (+)-saxitoxin, involving the formation of the bicyclic guanidinium core.

Saxitoxin_Synthesis_Workflow Start Propargyl-bis-guanidine Ag_cat Silver(I) Catalyst Start->Ag_cat Hydroamination Hydroamination Cascade Ag_cat->Hydroamination Bicyclic_core Bicyclic Guanidinium Core Hydroamination->Bicyclic_core Oxidation Oxidation Bicyclic_core->Oxidation Deprotection Deprotection Oxidation->Deprotection Saxitoxin (+)-Saxitoxin Deprotection->Saxitoxin

Caption: Key steps in the synthesis of (+)-Saxitoxin.

Experimental Protocol: Deprotection of Boc Groups in a Saxitoxin Intermediate[6]

This protocol describes the final deprotection step in a total synthesis of (+)-saxitoxin.

  • Dissolve the Boc-protected saxitoxin precursor in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (CH2Cl2).

  • Stir the solution at room temperature until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and CH2Cl2.

  • The resulting residue, (+)-saxitoxin, can be further purified if necessary.

Quantitative Data
StepProductYield (%)Reference
Deprotection(+)-Saxitoxin81 (over two steps)[6]

General Protocols for Guanylation of Amines

Several methods exist for the guanylation of primary and secondary amines using this compound derivatives. The choice of reagent and conditions depends on the reactivity of the amine substrate.[1][3]

Method 1: Using 1-[N,N'-(Di-Boc)amidino]pyrazole[1]

This method is suitable for the guanylation of standard primary amines.

  • In a round-bottom flask, dissolve the primary amine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous tetrahydrofuran (THF).

  • Stir the solution at room temperature for 24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to obtain the crude product, which can be purified by column chromatography.

Method 2: Using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)[1]

This highly reactive reagent is suitable for less nucleophilic or sterically hindered amines.

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 eq) in anhydrous dichloromethane (DCM).

  • To the stirred solution at room temperature, add the primary or secondary amine (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.

Method 3: TCT-Activated N,N'-Di-Boc-thiourea[8]

This method provides an environmentally benign alternative to heavy-metal activators.

  • Activate N,N'-di-Boc-thiourea with 2,4,6-trichloro-1,3,5-triazine (TCT) in THF. A 3:1 molar ratio of thiourea to TCT is recommended.

  • To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Stir the reaction mixture at room temperature until completion.

  • Perform an aqueous work-up, followed by purification of the crude product by column chromatography.

Comparative Yields for Different Guanylation Methods
Guanidinylating ReagentActivating AgentAmine SubstrateSolventYield (%)Reference
1-[N,N'-(Di-Boc)amidino]pyrazole-4-BromophenethylamineTHF~95[1]
N,N'-Di-Boc-N''-triflylguanidine-BenzylamineDCMHigh[1]
N,N'-Di-Boc-thioureaTCTVarious aminesTHFup to 95[8]

Conclusion

This compound and its derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. They provide a reliable and versatile means of introducing the guanidine functionality into a wide range of molecules, enabling the synthesis of complex and biologically active compounds. The protocols and data presented herein offer a guide for researchers in the application of these powerful reagents for the development of novel therapeutics.

References

Application Notes and Protocols for Boc-Deprotection of Guanidines using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The guanidinium group is a critical functionality in a vast array of biologically active molecules, including the amino acid arginine, and is a key pharmacophore in numerous drug candidates. The synthesis of complex molecules containing this highly basic and nucleophilic group necessitates the use of protecting groups to modulate its reactivity. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for guanidines due to its stability under various conditions and its facile removal under acidic conditions.[1][2]

Trifluoroacetic acid (TFA) is the most common reagent for the cleavage of the Boc group from guanidines.[3] This process, known as Boc-deprotection, is a cornerstone of solid-phase peptide synthesis (SPPS) and is also extensively used in solution-phase synthesis.[4][5] Understanding the nuances of this reaction, including optimal conditions, potential side reactions, and appropriate work-up procedures, is crucial for achieving high yields and purity of the desired guanidinylated compounds.

These application notes provide detailed protocols, quantitative data, and troubleshooting guidance for the successful Boc-deprotection of guanidines using TFA.

Reaction Mechanism and Side Reactions

The Boc-deprotection of a guanidine moiety with TFA proceeds through an acid-catalyzed mechanism. The reaction is initiated by the protonation of the carbamate oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid subsequently decarboxylates to yield the deprotected guanidine, which is protonated under the acidic conditions to form the corresponding trifluoroacetate salt. Isobutylene is also generated as a gaseous byproduct.[6]

A primary challenge during Boc-deprotection is the management of the highly reactive tert-butyl cation. This electrophile can lead to undesired side reactions, most notably the alkylation of nucleophilic residues in the substrate, a process known as tert-butylation.[7][8] Functional groups particularly susceptible to this side reaction include the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[8][9]

To mitigate these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic species that competitively trap the tert-butyl cation at a faster rate than the sensitive functional groups on the target molecule.[7][8] Common scavengers include water, triisopropylsilane (TIS), thioanisole, and 1,2-ethanedithiol (EDT).[2]

Another potential side reaction, particularly relevant in peptide synthesis involving arginine, is δ-lactam formation. This intramolecular cyclization can occur when an activated C-terminal arginine residue reacts with its own side-chain guanidine group.[7]

Experimental Protocols

Protocol 1: Standard Boc-Guanidine Deprotection in Solution

This protocol is suitable for substrates that are not highly sensitive to tert-butylation.

Materials:

  • Boc-protected guanidine compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Diethyl ether (cold)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional, for neutralization)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the Boc-protected guanidine compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.[7]

  • Cooling: Cool the solution to 0 °C using an ice bath.[7]

  • TFA Addition: Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).[1][10]

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.[2][7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.[3][7]

    • The resulting crude product is the TFA salt of the deprotected guanidine. For many applications, this salt can be used directly in the next step after thorough drying.

    • Alternatively, to obtain the free base, dissolve the crude residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with saturated aqueous NaHCO₃ solution until CO₂ evolution ceases.[2] Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[2]

  • Purification: The crude product can be further purified by an appropriate method such as crystallization or column chromatography if necessary. For peptides, precipitation with cold diethyl ether is a common method for isolation.[10]

Protocol 2: Boc-Guanidine Deprotection with Scavengers

This protocol is recommended for substrates containing sensitive, nucleophilic functional groups (e.g., tryptophan, methionine, cysteine).

Materials:

  • Same as Protocol 1

  • Scavengers (e.g., Triisopropylsilane (TIS), water, thioanisole)

Procedure:

  • Dissolution: Dissolve the Boc-protected guanidine compound in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[7]

  • Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. A common general-purpose cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[7] For substrates containing tryptophan, the addition of 1,2-ethanedithiol (EDT) is beneficial.[7]

  • Cooling: Cool the solution to 0 °C in an ice bath.[7]

  • TFA Addition: Slowly add TFA to the stirred solution to achieve the desired final concentration (typically 50-95% when using a scavenger cocktail).[7]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7]

  • Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1. When working with peptides, after concentrating the reaction mixture, the product is often precipitated by adding the concentrated solution to cold diethyl ether. The precipitate is then collected by centrifugation, washed with cold ether, and dried.[8]

Data Presentation

The efficiency of Boc-deprotection is influenced by several factors. The following tables summarize quantitative data on various reaction conditions and outcomes.

Table 1: Comparison of TFA Concentration in Boc-Deprotection for Peptide Synthesis

TFA Concentration (% in DCM)Reaction TimeOutcomeReference
55%30 minOn average, 9% higher purity of peptides compared to 100% TFA.[11]
100%5 minMajor impurity observed was the omission of the second amino acid residue, likely due to incomplete Boc removal from insufficient resin swelling.[11]

Table 2: Boc-Deprotection of Amino Acids and Peptides at Elevated Temperatures with TFA Additive

SubstrateAdditive (2 equiv. TFA)Temperature (°C)Time (min)Yield (%)Reference
N-Boc-Gly-Val-OHTFA1101095[12]
Boc-Gly-His(Trt)-Lys(Boc)-OHTFA1107-895[12]
N-Boc-L-Alanine-OHTFA130~1098[12]
N-Boc-L-Phenylalanine-OHTFA130~1098[12]

Table 3: Common Scavengers for Boc-Deprotection

ScavengerTypical Concentration (% v/v)FunctionReference
Water2.5 - 5Acts as a proton source and quenches the tert-butyl cation.[2]
Triisopropylsilane (TIS)2.5 - 5Highly effective carbocation scavenger, reducing it to isobutane.[2]
Thioanisole2.5 - 5Useful for protecting tryptophan and methionine residues.[2][13]
1,2-Ethanedithiol (EDT)2.5Effective in protecting tryptophan residues.[7]
Phenol2.5 - 5Effective scavenger for preventing alkylation of sensitive residues.[2]

Table 4: Impact of Arginine Side-Chain Protecting Group on Peptide Yield after TFA Cleavage

Arginine Derivative Used in SynthesisCleavage/Deprotection Time with TFAFinal Yield of Desired PeptideNotesReference
Fmoc-Arg(Pmc)-OH3 hours46%Higher incidence of tryptophan alkylation.[13]
Fmoc-Arg(Pbf)-OH3 hours69%Pbf group is less prone to this side reaction.[13]

Mandatory Visualization

Boc_Deprotection_Mechanism cluster_reaction TFA-Mediated Boc-Deprotection Boc_Guanidine Boc-Protected Guanidine Protonated_Boc Protonated Intermediate Boc_Guanidine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu+ tBu_Cation tert-Butyl Cation (t-Bu+) Protonated_Boc->tBu_Cation Deprotected_Guanidine Deprotected Guanidine (TFA Salt) Carbamic_Acid->Deprotected_Guanidine - CO₂ CO2 CO₂ Carbamic_Acid->CO2 Isobutylene Isobutylene tBu_Cation->Isobutylene - H+ Scavenger Scavenger (e.g., TIS, H₂O) Trapped_Cation Trapped Cation (e.g., Isobutane) Scavenger->Trapped_Cation Trapping of t-Bu+

Caption: Mechanism of TFA-mediated Boc-deprotection of guanidines and the role of scavengers.

Experimental_Workflow start Start dissolve Dissolve Boc-protected guanidine in DCM start->dissolve add_scavengers Add Scavengers (Optional) dissolve->add_scavengers cool Cool to 0 °C add_scavengers->cool add_tfa Slowly add TFA cool->add_tfa react Stir at 0 °C to RT (1-4 hours) add_tfa->react monitor Monitor reaction (TLC/LC-MS) react->monitor workup Work-up: Concentrate in vacuo monitor->workup Reaction Complete precipitate Precipitate with cold diethyl ether (for peptides) workup->precipitate neutralize Neutralize with NaHCO₃ (optional, for free base) workup->neutralize purify Purify as needed precipitate->purify neutralize->purify end End purify->end

Caption: General experimental workflow for the Boc-deprotection of guanidines.

Troubleshooting Guide

IssueLikely Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Low reaction temperature or insufficient time.- Steric hindrance around the Boc-protected guanidine.- Increase the concentration of TFA (e.g., from 25% to 50% or higher).[7]- Increase the reaction time and/or allow the reaction to proceed at room temperature for a longer duration.[7]- For very resistant substrates, consider a stronger acid system like 4M HCl in dioxane.
Presence of a +56 Da adduct in MS The product has been alkylated by the tert-butyl cation (tert-butylation).- This indicates ineffective quenching of the tert-butyl cation.[7]- Introduce or increase the concentration of a scavenger. Triisopropylsilane (TIS) is highly effective. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[7]- If the substrate contains sensitive residues like tryptophan or cysteine, use a tailored scavenger cocktail including agents like 1,2-ethanedithiol (EDT).[7]
Low Yield of Deprotected Product - Product loss during aqueous work-up, especially for water-soluble compounds.- Decomposition of the product under the reaction or work-up conditions.- For water-soluble products, avoid aqueous work-up and purify the TFA salt directly. Ion-exchange resins can also be used for neutralization.- Ensure the acidic conditions are compatible with all functional groups in the molecule. If not, consider milder deprotection methods.
Broad NMR Peaks Residual TFA forming a salt with the product amine can cause peak broadening.- Co-evaporate the product with a non-polar solvent like toluene or DCM multiple times to remove residual TFA.[7]- Convert the TFA salt to the HCl salt, which sometimes gives sharper signals.- Neutralize the sample to the free base if stable.

References

Application Notes and Protocols for Monitoring N,N'-Di-Boc-guanidine Reactions by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the effective monitoring of reactions involving N,N'-Di-Boc-guanidine using thin-layer chromatography (TLC). Guanidinylation reactions are pivotal in the synthesis of a wide array of biologically active molecules and pharmaceuticals. Accurate monitoring of these reactions is crucial for determining reaction completion, optimizing conditions, and ensuring the desired product formation. TLC offers a rapid, simple, and cost-effective method for real-time analysis of reaction progress.

Introduction to TLC Monitoring of Guanidinylation Reactions

This compound is a common reagent used to introduce a protected guanidine moiety onto a primary or secondary amine. The reaction involves the displacement of a leaving group from an activated N,N'-Di-Boc-guanidinylating agent by the amine.

Reaction Scheme:

Amine + N,N'-Di-Boc-guanidinylating agent → N-Substituted-N',N''-di-Boc-guanidine + Byproduct

Monitoring the progress of this reaction by TLC involves observing the consumption of the starting amine and the appearance of the less polar N,N'-Di-Boc-protected guanidine product. The significant difference in polarity between the starting amine and the Boc-protected product allows for excellent separation on a TLC plate.

Experimental Protocols

This section details the necessary protocols for preparing and running a TLC analysis for a typical this compound reaction.

2.1. Materials and Equipment

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Heat gun

  • Forceps

  • Reaction mixture

  • Starting amine (for co-spotting)

  • Appropriate solvents for the mobile phase

  • Visualization reagents (stains)

2.2. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a baseline approximately 1 cm from the bottom of the TLC plate.

  • Mark the spotting points along the baseline for the starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Dissolve a small amount of the starting amine in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the dissolved starting amine on the 'SM' mark.

  • Spot the reaction mixture on the 'RM' mark.

  • For the co-spot 'C', first spot the starting amine and then, on the same spot, apply the reaction mixture. The co-spot helps in definitively identifying the starting material spot in the reaction mixture lane.[1]

  • Ensure the spots are small and concentrated by applying the solution in portions, allowing the solvent to evaporate between applications.[2]

2.3. Development of the TLC Plate

  • Prepare the mobile phase by mixing the chosen solvents in the desired ratio (see Table 1 for recommended solvent systems).

  • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

  • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with the solvent vapors. Close the chamber and allow it to equilibrate for 5-10 minutes.

  • Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.

  • Allow the solvent front to ascend the plate. The ideal separation is usually achieved when the solvent front is about 1 cm from the top of the plate.

  • Once the development is complete, remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to air-dry completely in a fume hood.

2.4. Visualization Techniques

Since this compound and its derivatives may not all be UV active, chemical staining is often necessary for visualization.

2.4.1. UV Light If the starting materials or products contain a chromophore, they can be visualized under a UV lamp (254 nm) as dark spots on a fluorescent background.[3] Circle the observed spots with a pencil.

2.4.2. Potassium Permanganate (KMnO₄) Stain This is a general stain for most organic compounds and is particularly useful for identifying the product.

  • Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[4]

  • Procedure: Dip the dried TLC plate into the KMnO₄ solution for a few seconds. The plate will develop a purple background, and the spots of the starting material and product will appear as yellow-brown spots.[3][5]

2.4.3. Ninhydrin Stain This stain is highly specific for primary and secondary amines, making it ideal for visualizing the consumption of the starting amine.

  • Preparation: Dissolve 0.2 g of ninhydrin in 100 mL of ethanol or n-butanol, then add 3 mL of acetic acid.[6][7]

  • Procedure: Dip the TLC plate into the ninhydrin solution and then gently heat it with a heat gun. Primary and secondary amines will appear as pink to purple spots.[3][6] The Boc-protected guanidine product will not stain or will only show a faint spot upon strong heating, as the Boc group can be cleaved under these conditions.[3][6][8]

2.5. Interpretation of Results

  • Starting Material (Amine): Will have a lower Rf value (more polar) and will stain intensely with ninhydrin.

  • Product (this compound derivative): Will have a higher Rf value (less polar) than the starting amine and will not stain with ninhydrin but will be visible with KMnO₄ stain.

  • Reaction Completion: The reaction is considered complete when the starting amine spot is no longer visible in the reaction mixture lane.

Data Presentation: TLC Parameters

The choice of the mobile phase is critical for achieving good separation. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity of the mobile phase can be adjusted to achieve an optimal Rf value for the product, typically between 0.3 and 0.5.

Table 1: Recommended TLC Solvent Systems and Typical Rf Values

AnalyteMobile Phase (v/v)Approximate Rf ValueVisualization Method(s)
Primary/Secondary Amine (Starting Material)Ethyl Acetate / Hexane (1:3)0.1 - 0.3Ninhydrin, KMnO₄
N-Substituted-N',N''-di-Boc-guanidine (Product)Ethyl Acetate / Hexane (1:3)0.55[9]KMnO₄, UV (if applicable)
Polar Amine (Starting Material)Dichloromethane / Methanol (9:1)~0.2Ninhydrin, KMnO₄
Polar N-Substituted-N',N''-di-Boc-guanidine (Product)Dichloromethane / Methanol (9:1)0.4 - 0.6KMnO₄, UV (if applicable)
Di-Boc agmatine (Product)Ethyl Acetate / Methanol / Triethylamine (5:3:2)0.39[10]KMnO₄

Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature. For amines that streak, adding a small amount of triethylamine (0.5%) to the mobile phase can improve the spot shape.[1]

Workflow and Logic Diagrams

Diagram 1: Experimental Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_plate Prepare & Spot TLC Plate (SM, C, RM) develop Develop TLC Plate prep_plate->develop prep_chamber Prepare & Equilibrate Developing Chamber prep_chamber->develop dry Dry TLC Plate develop->dry uv Visualize under UV Light dry->uv stain Apply Chemical Stain (e.g., Ninhydrin or KMnO4) uv->stain heat Heat if Necessary stain->heat analyze Analyze Results (Rf Values, Spot Disappearance) heat->analyze decision Determine Reaction Status (Complete or Incomplete) analyze->decision

Caption: Workflow for monitoring this compound reactions using TLC.

Diagram 2: Logic Diagram for Spot Identification

Spot_Identification cluster_stain Staining Results cluster_identity Compound Identity spot Observed Spot in Reaction Mixture Lane ninhydrin_pos Ninhydrin Positive (Pink/Purple) spot->ninhydrin_pos stains with ninhydrin_neg Ninhydrin Negative spot->ninhydrin_neg does not stain with start_amine Starting Amine ninhydrin_pos->start_amine kmno4_pos KMnO4 Positive (Yellow/Brown) ninhydrin_neg->kmno4_pos and stains with product Boc-Protected Product kmno4_pos->product

Caption: Logic for identifying starting material and product on a TLC plate.

References

Application Notes and Protocols for the Purification of N,N'-Di-Boc-Guanidine Products by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N'-Di-Boc-guanidines are pivotal intermediates in organic synthesis, particularly in the construction of complex guanidinium-containing molecules prevalent in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting groups modulate the basicity of the guanidine moiety, facilitating a wide range of chemical transformations. Achieving high purity of these intermediates is critical for the success of subsequent synthetic steps and the integrity of the final products.[1][2] This document provides detailed protocols for the purification of N,N'-Di-Boc-guanidine products using silica gel column chromatography, a widely adopted and effective purification technique.

General Principles of Purification

The purification of this compound derivatives by column chromatography relies on the differential partitioning of the target compound and impurities between a stationary phase (typically silica gel) and a mobile phase (an organic solvent mixture). Due to the presence of the two Boc groups, these molecules are significantly less polar than their unprotected counterparts, making them well-suited for normal-phase chromatography. The selection of an appropriate eluent system is crucial for achieving optimal separation.

A common strategy involves an initial aqueous work-up to remove inorganic salts and highly polar impurities, followed by concentration of the crude product.[3] The resulting residue is then subjected to column chromatography. The polarity of the mobile phase is carefully tuned, often using a gradient of a more polar solvent (e.g., ethyl acetate) in a less polar solvent (e.g., hexane), to effectively separate the desired product from starting materials and byproducts.[4][5]

Experimental Protocols

This protocol is a standard procedure applicable to a wide range of this compound products synthesized through various methods, such as the guanylation of amines.

1. Work-up Procedure:

  • Following the completion of the reaction (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane (DCM).[3]

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to obtain the crude product.[3][4]

2. Column Chromatography:

  • Stationary Phase: Prepare a silica gel slurry in the initial, low-polarity mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry. The amount of silica gel should be approximately 50-100 times the weight of the crude product.

  • Sample Loading: Dissolve the crude product in a minimal amount of the organic solvent used for the mobile phase or a stronger solvent like DCM, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the packed column. Alternatively, dissolve the crude product in a minimal volume of the initial mobile phase and load it directly onto the column.

  • Elution: Begin elution with a low-polarity mobile phase, typically a mixture of hexane and ethyl acetate. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.[4][5] The elution can be performed isocratically or with a gradient depending on the separation profile observed by TLC.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure to yield the purified this compound.

For faster and more efficient purifications, a flash chromatography system can be utilized.

  • Sample Preparation: Dissolve the crude product obtained from the work-up procedure in a suitable solvent.

  • Cartridge Selection: Choose a pre-packed silica gel cartridge with a size appropriate for the amount of crude material.

  • Method Development: Based on TLC analysis, develop a suitable solvent gradient. A common gradient is from 100% hexane to a mixture of hexane and ethyl acetate (e.g., 90:10 or higher).[4][5]

  • Purification: Load the sample onto the system and run the purification method. The system will automatically collect fractions based on UV detection.

  • Product Recovery: Combine the pure fractions and concentrate them using a rotary evaporator.

Data Presentation

The efficiency of column chromatography purification is often evaluated based on the retention factor (Rf) of the product in a given solvent system and the final yield and purity.

Product/SubstrateGuanidinylating ReagentMobile Phase (Ethyl Acetate:Hexane)Rf ValueYield (%)Citation
This compound from amine1-[N,N'-(Di-Boc)amidino]pyrazole1:3~0.5572[4]
N,N'-di-Boc-N''-substituted GuanidineN,N'-di-Boc-thiourea with TCTNot Specified-up to 95[6]
N,N'-di-Boc-N"-triflylguanidineThis compoundNot Specified-90[7]
Various N-Aryl GuanidinesGeneral Procedure3:1 (Hexanes:Ethyl Acetate)0.13-0.3652-94[8]
Bicyclic Guanidine DerivativeN,N'-bis(tert-butoxycarbonyl)thiourea1:3 then 1:20.390

Mandatory Visualization

G Workflow for Purification of this compound Products cluster_reaction Reaction & Quenching cluster_workup Aqueous Work-up cluster_chromatography Column Chromatography cluster_isolation Product Isolation reaction Guanidinylation Reaction quench Reaction Quenching reaction->quench extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) quench->extraction washing Wash with NaHCO3 (aq) and Brine extraction->washing drying Drying over Na2SO4 washing->drying concentration1 Concentration in vacuo drying->concentration1 prep Prepare Silica Gel Column concentration1->prep Crude Product loading Load Crude Product prep->loading elution Elute with Hexane/EtOAc Gradient loading->elution fractions Collect & Monitor Fractions (TLC) elution->fractions concentration2 Combine Pure Fractions & Concentrate fractions->concentration2 final_product Pure this compound concentration2->final_product

Caption: Workflow for the purification of this compound products.

Troubleshooting

  • Poor Separation: If the product and impurities co-elute, consider adjusting the solvent system. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve resolution. The optimal Rf value for the compound of interest on a TLC plate for good separation in flash chromatography is typically between 0.15 and 0.35.[9]

  • Product Tailing: Tailing on the column can be caused by the slightly acidic nature of silica gel. Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the mobile phase can help to mitigate this issue.

  • Low Yield: Low recovery of the product may be due to irreversible adsorption onto the silica gel. Deactivating the silica gel with a small amount of water or using a less acidic stationary phase like alumina might be beneficial. Ensure all pure fractions are combined before concentration.

Conclusion

The purification of this compound products by column chromatography is a robust and widely applicable method. Careful selection of the stationary and mobile phases, along with proper technique, allows for the isolation of high-purity materials essential for research and development in the pharmaceutical and chemical industries. The protocols and data presented here serve as a comprehensive guide for researchers to achieve efficient and successful purifications.

References

Large-Scale Synthesis of N,N'-Di-Boc-Guanidine and Derivatives: Application Notes and Protocols for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis and reactions of N,N'-Di-Boc-guanidine. The guanidinium group is a critical pharmacophore in numerous biologically active compounds, and its efficient and scalable introduction is of paramount importance in drug discovery and development.[1][2] The use of this compound and its activated derivatives offers a robust and versatile method for the controlled synthesis of complex molecules containing the guanidine moiety.[3][4] The tert-butoxycarbonyl (Boc) protecting groups effectively modulate the basicity of the guanidine, allowing for a broader range of compatible chemical transformations.[3]

Data Presentation: Comparative Analysis of Guanylation Methods

The selection of the appropriate guanidinylating agent and reaction conditions is crucial for achieving high yields and purity on a large scale. The following table summarizes quantitative data for various common methods.

Guanidinylating ReagentActivating AgentAmine SubstrateSolventReaction TimeTemperatureYield (%)Citation
N,N'-Di-Boc-thioureaCyanuric Chloride (TCT)Various primary and secondary aminesTHF12-24 hRoom Temperatureup to 95[5][6]
N,N'-Di-Boc-N''-triflylguanidine-Primary amines (e.g., benzylamine)Dichloromethane (DCM)30 minRoom TemperatureQuantitative[7]
1-[N,N'-(Di-Boc)amidino]pyrazole-4-BromophenethylamineTHF24 hRoom Temperature72[6]
N,N'-Di-Boc-thioureaHgCl₂Aromatic, aliphatic, and sterically hindered aminesNot specifiedNot specifiedNot specifiedGood[8]

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound from Guanidine Hydrochloride

This protocol describes a scalable method for the preparation of this compound.

Materials:

  • Guanidinium hydrochloride

  • Sodium hydroxide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 10% aqueous citric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve guanidinium hydrochloride (12.3 g, 128 mmol) and sodium hydroxide (20.8 g, 519 mmol) in water (125 mL).[9]

  • Add 1,4-dioxane (250 mL) to the solution.[9]

  • Cool the mixture to 0 °C in an ice bath.[9]

  • Slowly add di-tert-butyl dicarbonate (62.9 g, 288 mmol) to the cooled mixture.[9]

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.[9]

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.[9]

  • Add water (150 mL) to the concentrated mixture and extract with ethyl acetate (3 x 80 mL).[9]

  • Combine the organic layers and wash sequentially with 10% aqueous citric acid (100 mL), water (100 mL), and saturated brine (100 mL).[9]

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[9]

  • Purify the crude product by flash chromatography on silica gel (elution gradient: 100% dichloromethane to 95:5 dichloromethane/methanol) to obtain this compound as a white powder (yield up to 91%).[9]

Protocol 2: Guanylation of Primary Amines using N,N'-Di-Boc-thiourea and TCT

This protocol provides an environmentally friendly alternative to methods using heavy metals for the guanylation of amines.[5]

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary or secondary amine

  • N-methylmorpholine (NMM)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of N,N'-Di-Boc-thiourea (1.1 eq) in anhydrous THF, add TCT (0.4 eq) at room temperature.[6] A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended for optimal results.[3]

  • Stir the mixture for 30 minutes to activate the thiourea.[6]

  • In a separate flask, prepare a solution of the amine (1.0 eq), NMM (2.0 eq), and a catalytic amount of DMAP in anhydrous THF.[6]

  • Add the amine solution to the activated thiourea mixture.[6]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[6]

  • Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.[6]

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[6]

  • Purify the resulting N,N'-di-Boc-protected guanidine by column chromatography on silica gel.[6]

Protocol 3: Guanylation of Primary Amines using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol describes a rapid and high-yielding method for the guanylation of primary amines.

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Primary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM)

  • 2 M aqueous sodium bisulfate

  • Saturated sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) in anhydrous dichloromethane (13 mL).[3][7]

  • To the stirred solution at room temperature, add the primary amine (e.g., benzylamine, 0.31 mL, 2.8 mmol) in one portion.[7]

  • Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.[7]

  • Transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).[7]

  • Extract each aqueous layer with dichloromethane (2 x 10 mL).[7]

  • Combine the organic phases, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the N,N'-di-Boc-N''-substituted guanidine in quantitative yield.[7]

Protocol 4: Boc Deprotection of N,N'-Di-Boc-guanidines

This protocol details the removal of the Boc protecting groups to yield the final guanidine salt.

Materials:

  • N,N'-Di-Boc-protected guanidine

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically 0.1-0.5 M).[3]

  • Cool the solution to 0 °C using an ice bath.[3]

  • Add TFA dropwise (20% to 100% v/v relative to DCM).[3]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.[3]

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The residue is the trifluoroacetate salt of the guanidine.[3]

  • To obtain a solid product, add cold diethyl ether to the residue to precipitate the guanidine salt.[6]

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[6]

Visualizations

LargeScaleSynthesisWorkflow cluster_synthesis Synthesis of this compound cluster_activation Activation & Guanylation cluster_deprotection Deprotection Guanidine_HCl Guanidine Hydrochloride Reaction1 Boc Protection Guanidine_HCl->Reaction1 Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction1 NaOH NaOH NaOH->Reaction1 Dioxane_H2O 1,4-Dioxane / H₂O Dioxane_H2O->Reaction1 Di_Boc_Guanidine This compound Reaction1->Di_Boc_Guanidine Di_Boc_Thiourea N,N'-Di-Boc-Thiourea Activated_Intermediate Activated Intermediate Di_Boc_Thiourea->Activated_Intermediate Activation TCT Cyanuric Chloride (TCT) TCT->Activated_Intermediate Di_Boc_Substituted_Guanidine N,N'-Di-Boc-N''-Substituted Guanidine Activated_Intermediate->Di_Boc_Substituted_Guanidine Guanylation Primary_Secondary_Amine Primary/Secondary Amine (RNH₂/R₂NH) Primary_Secondary_Amine->Di_Boc_Substituted_Guanidine Di_Boc_Substituted_Guanidine_Deprotection N,N'-Di-Boc-N''-Substituted Guanidine TFA_DCM TFA / DCM Final_Guanidine Substituted Guanidine Salt TFA_DCM->Final_Guanidine Di_Boc_Substituted_Guanidine_Deprotection->Final_Guanidine Acidolysis

Caption: Workflow for the synthesis and reaction of this compound.

GuanylationRoutes cluster_TCT TCT Activation Route cluster_Goodman Goodman's Reagent Route Amine Primary/Secondary Amine Activated_Thiourea Activated Intermediate Amine->Activated_Thiourea Goodman N,N'-Di-Boc-N''-triflylguanidine Amine->Goodman Thiourea N,N'-Di-Boc-Thiourea Thiourea->Activated_Thiourea TCT TCT TCT->Activated_Thiourea Product1 N,N'-Di-Boc-Substituted Guanidine Activated_Thiourea->Product1 Guanylation Product2 N,N'-Di-Boc-Substituted Guanidine Goodman->Product2 Direct Guanylation

Caption: Alternative routes for the guanylation of amines.

References

Troubleshooting & Optimization

Low yield in N,N'-Di-Boc-guanidine reaction troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving common issues encountered during N,N'-Di-Boc-guanidine reactions, with a focus on addressing low yields.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My N,N'-Di-Boc-guanidinylation reaction has a very low yield. What are the first things I should check?

Answer: A low yield in a Boc-guanidine synthesis can often be traced back to the quality and handling of your reagents. A systematic check of your starting materials is the most effective first step.[1]

  • Guanidinylating Agent Purity: Verify the purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine or di-Boc-thiourea). These reagents can degrade over time, which is a common cause of low yields.[1]

  • Amine Substrate Quality: Ensure your amine substrate is pure and dry. Water or other impurities can lead to undesirable side reactions.[1]

  • Di-tert-butyl dicarbonate ((Boc)₂O) Freshness: If you are performing a direct Boc protection of a guanidine, use fresh (Boc)₂O. It is susceptible to degradation, especially when exposed to moisture.[1]

  • Solvents and Bases: Always use anhydrous solvents. Moisture can hydrolyze reactive intermediates and (Boc)₂O.[1] The quality of the base used is also critical for the reaction's success.[1]

  • Stoichiometry: Carefully check the stoichiometry of your reactants. For instance, when protecting a primary amine, using an excess of the Boc-protecting agent (more than 1.0 to 1.2 equivalents) can lead to the formation of di-Boc or tri-Boc protected products.[1]

Question 2: I've confirmed my reagents are of high quality. What reaction conditions should I optimize?

Answer: If your reagents are not the issue, the next step is to optimize the reaction conditions. Guanidinylation reactions can be sensitive to several parameters.[1]

  • Temperature: Temperature is a critical factor. If the reaction is proceeding slowly at room temperature, gentle heating may be required. However, be cautious, as excessive heat can cause decomposition of your reagents or the desired product.[1]

  • Reaction Time: It is crucial to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while extended times might increase the formation of byproducts.[1]

  • Solvent Choice: The solubility of both the amine substrate and the guanidinylating agent is key. Tetrahydrofuran (THF) is a commonly used and effective solvent for these reactions.[1][2] Other solvents like dichloromethane (DCM) have also been shown to be effective.[3] In some cases, a mixture of solvents, such as 1,4-dioxane and water, has been used successfully.[3]

Question 3: My TLC/LC-MS shows multiple spots, indicating side reactions. What are the common side reactions and how can I minimize them?

Answer: The formation of byproducts through side reactions is a frequent cause of low yields. Understanding these potential side reactions is key to mitigating them.

  • Over-protection: As mentioned earlier, the formation of di-Boc or tri-Boc protected products is a common side reaction when protecting a primary amine or a guanidine with multiple nitrogen atoms.[1] To minimize this, carefully control the stoichiometry of the Boc-protecting agent.[1]

  • Intramolecular Cyclization: If your substrate contains other reactive functional groups, intramolecular cyclization can compete with the desired guanidinylation.[1]

  • Reaction with Other Nucleophiles: Other nucleophilic groups in your substrate, such as hydroxyl groups, may also react with the guanidinylating agent.[1]

  • Tert-Butylation during Deprotection: During the removal of the Boc group with a strong acid like trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[4] This cation can alkylate nucleophilic sites on your molecule, leading to side products.[4][5] The use of scavengers is critical to prevent this.[4]

Question 4: I'm having trouble with the work-up and purification. What are some tips to improve product recovery?

Answer: Product loss during the work-up and purification steps can significantly impact your final yield.

  • Aqueous Work-up: Emulsions can form during the aqueous work-up, leading to product loss. The addition of brine (saturated NaCl solution) can help to break up these emulsions.[1]

  • Purification Method: Flash column chromatography is often necessary to separate the desired Boc-guanidine from unreacted starting materials and byproducts.[1] The choice of the solvent system is crucial for achieving good separation.[1] A gradient of ethyl acetate in hexane is a common eluent system.[6]

Question 5: My amine is sterically hindered or a weak nucleophile, and the reaction is very slow or incomplete. What can I do?

Answer: Sterically hindered or weakly nucleophilic amines present a challenge for guanidinylation.

  • More Powerful Guanidinylating Agent: Consider using a more reactive guanidinylating agent. N,N'-Di-Boc-N''-triflylguanidine is a powerful agent capable of reacting with even weakly nucleophilic amines.[7]

  • Optimization of Coupling Reagent: For sterically hindered N-methylated amino acids, standard coupling reagents may be inefficient. More potent urionium/aminium-based reagents like HATU, HBTU, and COMU, or phosphonium-based reagents like PyAOP and PyBOP have shown better performance.[8]

  • Increase Reaction Temperature: Gently heating the reaction can help overcome the activation energy barrier, but this should be done cautiously to avoid side reactions.[8]

Question 6: My Boc-guanidine starting material is not dissolving completely. How can I improve its solubility?

Answer: Solubility issues can prevent the reaction from proceeding efficiently.

  • Solvent Choice: Ensure you are using a recommended solvent. Boc-guanidine has good solubility in polar aprotic and protic organic solvents like methanol, ethanol, ethyl acetate, acetone, acetonitrile, THF, and DCM.[3] Avoid non-polar solvents like diethyl ether and hexane.[3]

  • Co-solvents: Using a mixture of solvents can enhance solubility.[3]

  • Heating and Sonication: Gently warming the mixture or using sonication can significantly improve dissolution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in this compound reactions?

A1: The most common culprits for low yields are degraded or impure reagents (especially the guanidinylating agent and (Boc)₂O), the presence of water in the reaction, suboptimal reaction conditions (temperature and time), and the occurrence of side reactions like over-protection or reaction with other nucleophiles on the substrate.[1]

Q2: How can I effectively monitor the progress of my guanidinylation reaction?

A2: The most common and effective methods for monitoring the reaction progress are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These techniques allow you to track the consumption of starting materials and the formation of the product, helping you determine the optimal reaction time.

Q3: Are there more environmentally friendly alternatives to traditional guanidinylation reagents that use heavy metals?

A3: Yes, significant progress has been made in developing more environmentally benign methods. For example, the use of cyanuric chloride (TCT) as an activating reagent for di-Boc-thiourea provides an alternative to the classical use of HgCl₂, eliminating heavy-metal waste without a significant loss of yield or reactivity.[2][9]

Q4: What are the common side reactions during the deprotection of Boc-guanidines, and how can they be avoided?

A4: The primary side reaction during Boc deprotection with strong acids like TFA is the alkylation of nucleophilic residues by the generated tert-butyl cation.[4][10] This can be minimized by adding "scavengers" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[4] Common scavengers include triisopropylsilane (TIS) and water.[4]

Q5: Which functional groups are most susceptible to side reactions from the tert-butyl cation during deprotection?

A5: Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include the guanidine group of arginine, the indole ring of tryptophan, the thioether of methionine, the thiol of cysteine, and the phenolic ring of tyrosine.[4]

Data Presentation

Table 1: Comparison of Guanidinylation Methods

Guanidinylating ReagentActivating AgentAmine SubstrateSolventYield (%)
N,N'-Di-Boc-thioureaCyanuric chloride (TCT)Various aminesTHFup to 95
N,N'-Di-Boc-N''-triflylguanidineNoneBenzylamineDichloromethane (DCM)Quantitative
1-[N,N'-(di-Boc)amidino]pyrazoleNone4-bromophenethylamineTHF72

Data sourced from multiple studies for illustrative comparison.[2][11]

Table 2: Solubility of Boc-Guanidine in Common Solvents

SolventSolubility
Methanol, EthanolGood
Ethyl acetate, AcetoneGood
Acetonitrile, Dichloromethane (DCM)Good
Tetrahydrofuran (THF)Good
Diethyl ether, HexanePoor
WaterSparse

This table provides a general guide to solvent selection.[3]

Experimental Protocols

Protocol 1: Synthesis of N,N'-Di-Boc-Protected Guanidines using Di-Boc-thiourea and Cyanuric Chloride (TCT) [1][2]

  • Activation of Di-Boc-thiourea: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve di-Boc-thiourea (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add cyanuric chloride (TCT) (0.33 equiv.) to the solution and stir the mixture at 0 °C for 30 minutes.

  • Addition of Amine: To the activated mixture, add the amine substrate (1.0 equiv.), N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, quench it by adding a saturated aqueous NaHCO₃ solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine [6][11]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (1.1 equiv.) in one portion via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours. Monitor by TLC.

  • Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate. Back-extract each aqueous layer with DCM.

  • Drying and Concentration: Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 3: General Boc-Deprotection using Trifluoroacetic Acid (TFA) [6]

  • Reaction Setup: Dissolve the N,N'-di-Boc-protected guanidine in anhydrous DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution. The amount of TFA can range from 20% to 100% (v/v) relative to the DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting trifluoroacetate salt of the guanidine can often be used without further purification. To remove residual TFA, the residue can be co-evaporated with DCM several times.

Visualizations

Troubleshooting_Workflow start Low Yield in This compound Reaction reagents Step 1: Verify Reagent Quality - Purity of guanidinylating agent - Purity and dryness of amine - Freshness of (Boc)2O - Anhydrous solvents and quality of base - Correct stoichiometry start->reagents Start Troubleshooting conditions Step 2: Optimize Reaction Conditions - Adjust temperature (gentle heating) - Monitor reaction time (TLC/LC-MS) - Check solvent choice (THF, DCM) reagents->conditions Reagents OK fail Yield Still Low Consult further literature or expert reagents->fail Reagent Issue Identified (Replace/Purify) side_reactions Step 3: Address Potential Side Reactions - Over-protection - Intramolecular cyclization - Reaction with other nucleophiles conditions->side_reactions Conditions Optimized conditions->fail Condition Issue Identified (Adjust) workup Step 4: Refine Work-up & Purification - Use brine to break emulsions - Optimize chromatography solvent system side_reactions->workup Side Reactions Minimized side_reactions->fail Side Reaction Issue Identified (Modify Substrate/Protecting Groups) success Yield Improved workup->success Purification Optimized workup->fail Purification Issue Identified (Change Method)

Caption: A troubleshooting workflow for low yield in this compound reactions.

Guanidinylation_Workflow start_materials Starting Materials: - Amine - Boc-Guanidinylating Reagent - Solvent (e.g., THF, DCM) reaction Reaction: - Stir at appropriate temperature - Monitor by TLC/LC-MS start_materials->reaction Combine workup Work-up: - Quench reaction - Aqueous extraction reaction->workup Reaction complete purification Purification: - Column chromatography workup->purification product Purified Boc-Protected Guanidine purification->product

Caption: General workflow for a solution-phase guanidinylation reaction.[7]

Thiourea_Activation cluster_activation Activation Step thiourea N,N'-Di-Boc-Thiourea intermediate Reactive Intermediate (e.g., Bis-Boc-Carbodiimide) thiourea->intermediate activator Activating Agent (e.g., TCT, HgCl2) activator->intermediate product This compound intermediate->product amine Amine Substrate amine->product

Caption: Activation of N,N'-Di-Boc-Thiourea to form a reactive intermediate.[7]

Boc_Deprotection_Mechanism cluster_side_reaction Undesired Side Reaction cluster_scavenging Scavenging to Prevent Side Reaction boc_guanidine Boc-Protected Guanidine tbutyl_cation tert-Butyl Cation (t-Bu+) (Reactive Electrophile) boc_guanidine->tbutyl_cation Cleavage carbamic_acid Carbamic Acid Intermediate boc_guanidine->carbamic_acid strong_acid Strong Acid (e.g., TFA) strong_acid->tbutyl_cation side_product Alkylated Side Product tbutyl_cation->side_product trapped_cation Trapped Cation tbutyl_cation->trapped_cation deprotected_guanidine Deprotected Guanidine carbamic_acid->deprotected_guanidine co2 CO2 carbamic_acid->co2 nucleophilic_site Nucleophilic Site on Product nucleophilic_site->side_product scavenger Scavenger (e.g., TIS, Water) scavenger->trapped_cation

Caption: Mechanism of Boc-deprotection and the role of scavengers.[4][10]

References

Technical Support Center: N,N'-Di-Boc-Guanidine Guanidinylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N,N'-Di-Boc-guanidine guanidinylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the guanidinylation of primary and secondary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of guanidinylation using N,N'-Di-Boc-thiourea?

The guanidinylation of amines using N,N'-Di-Boc-thiourea typically proceeds through the formation of a reactive bis-Boc-carbodiimide intermediate.[1] This intermediate is generated by activating the thiourea with a reagent such as cyanuric chloride (TCT). The amine then attacks the electrophilic carbodiimide to form the desired N,N'-Di-Boc-protected guanidine.[1][2]

Q2: What are the most common side products observed during N,N'-Di-Boc-guanidinylation?

The most frequently encountered side products include:

  • N-(N'-tert-butoxycarbonylamidino)urea derivatives: These can form, particularly at elevated reaction temperatures, when an amine reacts with the N,N'-bis(tert-butoxycarbonyl)guanidine product.

  • Over-guanidinylated products: Primary amines with multiple N-H bonds may undergo reaction at more than one site, leading to di- or tri-Boc-protected products. Careful control of stoichiometry is crucial to minimize this.[3]

  • Unreacted starting materials: Incomplete reactions can result from steric hindrance, especially with bulky amines, or insufficient reactivity of the guanidinylating agent.[3][4]

Q3: My reaction is sluggish or incomplete. What are the likely causes?

Low reactivity can stem from several factors:

  • Steric hindrance: Bulky amines may react slowly or not at all.[4]

  • Poor solubility of reagents: Ensure that all reactants are fully dissolved in the chosen solvent.[5]

  • Deactivated amine: Electron-withdrawing groups on the amine can reduce its nucleophilicity.

  • Insufficient activation of N,N'-Di-Boc-thiourea: The activating agent may be degraded or used in a suboptimal ratio.[4]

Q4: I am observing an unexpected peak in my LC-MS with a mass corresponding to my product +56 Da after deprotection. What is this?

This mass increase is characteristic of tert-butylation, a common side reaction during the acidic deprotection of Boc groups. The tert-butyl cation generated during Boc cleavage can alkylate nucleophilic sites on your molecule.[6]

Troubleshooting Guides

Issue 1: Formation of N-(N'-tert-butoxycarbonylamidino)urea Side Product
  • Symptom: A significant impurity is observed in the crude reaction mixture, often with a higher molecular weight than the desired product.

  • Cause: This side product is more likely to form at elevated temperatures where the amine starting material can react with the already formed this compound product.

  • Troubleshooting Steps:

    • Lower the reaction temperature: Whenever possible, conduct the guanidinylation at room temperature.

    • Optimize reaction time: Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting amine is consumed to prevent the formation of byproducts.

    • Purification: This side product can often be separated from the desired product by flash column chromatography.

Issue 2: Low Yield and Unreacted Starting Material
  • Symptom: The reaction does not go to completion, and a significant amount of the starting amine remains.

  • Cause: This is often due to steric hindrance, low nucleophilicity of the amine, or inefficient activation of the guanidinylating agent.[3][4]

  • Troubleshooting Steps:

    • Choice of Guanidinylating Reagent: For sterically hindered or weakly nucleophilic amines, consider using a more reactive guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine.[7]

    • Solvent Selection: Use a solvent in which all reactants are highly soluble. THF is often a good choice.[4] DMF can be used as an alternative, but may lead to lower yields in some cases.[4]

    • Reaction Time and Temperature: For slow reactions, increasing the reaction time is preferable to increasing the temperature to avoid side product formation. Gentle heating can be a last resort.[3]

    • Activation of N,N'-Di-Boc-thiourea: Ensure the activating agent (e.g., TCT) is fresh and used in the correct stoichiometric ratio.[4]

Data Presentation

ParameterConditionExpected OutcomePotential Side Product(s)Reference(s)
Temperature Room TemperatureOptimal for minimizing side products.-[3]
Elevated TemperatureIncreased reaction rate but higher risk of side product formation.N-(N'-tert-butoxycarbonylamidino)urea
Solvent THFGenerally good yields and high purity.-[4]
DMF, CH₂Cl₂May result in lower yields compared to THF.-[4]
Amine Substrate Primary, unhinderedHigh yields expected.Over-guanidinylation (if stoichiometry is not controlled)[3]
Secondary, sterically hinderedLower yields, longer reaction times.Unreacted starting material[4]
Weakly nucleophilic (e.g., anilines)May require a more reactive guanidinylating agent.Unreacted starting material[7]
Activating Agent (for thiourea) TCT (Cyanuric Chloride)Good yields, environmentally benign alternative to heavy metals.-[4]
HgCl₂High yields but environmentally hazardous.-[4]

Experimental Protocols

General Protocol for Guanidinylation using N,N'-Di-Boc-thiourea and TCT

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • N,N'-Di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • Primary or secondary amine

  • N-methylmorpholine (NMM)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard work-up and purification reagents (e.g., ethyl acetate, saturated aqueous sodium bicarbonate, brine, anhydrous sodium sulfate)

Procedure:

  • Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (1.0 eq.) in anhydrous THF. Add TCT (0.33 eq.) and stir the mixture at room temperature for 30-60 minutes.

  • Amine Addition: To the activated mixture, add the amine (1.0-1.2 eq.), NMM (2.0 eq.), and a catalytic amount of DMAP.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Work-up: Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N,N'-Di-Boc-protected guanidine.[2][8]

Analytical Method for Detecting Side Products by LC-MS

Instrumentation:

  • HPLC system with a UV detector

  • Mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid or trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm and 254 nm

Mass Spectrometry Conditions:

  • Ionization Mode: Positive ESI

  • Scan Range: m/z 100-1000

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in the mobile phase and filter through a 0.22 µm syringe filter before injection.

Visualizations

Guanidinylation_Pathway Thiourea N,N'-Di-Boc-thiourea Carbodiimide Bis-Boc-carbodiimide (Reactive Intermediate) Thiourea->Carbodiimide Activation Activator Activating Agent (e.g., TCT) Product This compound (Desired Product) Carbodiimide->Product Amine Primary/Secondary Amine (R-NH₂) Amine->Product Nucleophilic Attack

Caption: General reaction pathway for N,N'-Di-Boc-guanidinylation.

Troubleshooting_Workflow Start Low Yield or Side Product Formation Check_Purity Verify Reagent Purity and Stoichiometry Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Purity->Check_Conditions Identify_Side_Product Identify Side Product by LC-MS/NMR Check_Conditions->Identify_Side_Product Amidinourea N-(...amidino)urea Detected? Identify_Side_Product->Amidinourea Unhindered_Reactant Unhindered Reactants? Amidinourea->Unhindered_Reactant No Lower_Temp Lower Reaction Temperature Amidinourea->Lower_Temp Yes Optimize_Time Optimize Reaction Time Unhindered_Reactant->Optimize_Time Yes Change_Reagent Use More Reactive Guanidinylating Agent Unhindered_Reactant->Change_Reagent No Purify Purify by Chromatography Lower_Temp->Purify Optimize_Time->Purify Change_Reagent->Purify

Caption: Troubleshooting workflow for common guanidinylation issues.

References

How to avoid tert-butylation side reaction in Boc deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and avoiding the common tert-butylation side reaction during the deprotection of the tert-butoxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the tert-butylation side reaction in Boc deprotection?

During the acidic cleavage of the Boc protecting group, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated.[1][2] This carbocation is a strong electrophile and can react with nucleophilic residues in your peptide or molecule, leading to an unwanted +56 Da modification known as tert-butylation.[3]

Q2: Which amino acid residues are most susceptible to tert-butylation?

Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[2][4] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[2][3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[2][3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[2][4]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[2][4]

Q3: How can I prevent the tert-butylation side reaction?

The most effective way to prevent tert-butylation is to use "scavengers" in the deprotection reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate.[2][4] They effectively "trap" the carbocation before it can cause unwanted side reactions.[2]

Q4: What are some common scavengers and when should I use them?

The choice of scavenger depends on the amino acid composition of your peptide.[2] Often, a cocktail of scavengers is more effective.[1]

  • Triisopropylsilane (TIS): A highly effective and common carbocation scavenger suitable for general use.[5][6]

  • Triethylsilane (TES): Another effective silane-based scavenger.[2][6]

  • 1,2-Ethanedithiol (EDT): Particularly effective for protecting cysteine and tryptophan residues.[2][6]

  • Thioanisole: Useful for preventing the S-alkylation of methionine.[7]

  • Water: Can act as a scavenger to form tert-butanol.[7]

  • Phenol: Acts as a decoy for the tert-butyl cation.[2]

A widely used general-purpose scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[5][6] For peptides with multiple sensitive residues, a more robust mixture like Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1][7]

Troubleshooting Guide

Issue: My LC-MS analysis shows a significant peak with a +56 Da mass shift after Boc deprotection.

This indicates the presence of a tert-butylated side product. Here’s how to troubleshoot:

  • Confirm the Presence of Susceptible Residues: Check if your peptide sequence contains Trp, Met, Cys, or Tyr.

  • Implement or Optimize Scavengers:

    • If no scavengers were used, introduce a scavenger cocktail to your deprotection protocol. A good starting point is TFA/TIS/H₂O (95:2.5:2.5).

    • If you are already using scavengers, consider increasing their concentration or using a more potent cocktail like Reagent K, especially if multiple sensitive residues are present.[1]

  • Optimize Reaction Conditions:

    • Time: Minimize the deprotection time to what is necessary for complete removal of the Boc group.[8]

    • Temperature: Perform the deprotection at room temperature or lower, as higher temperatures can increase the rate of side reactions.[1][8]

Quantitative Data on Scavenger Efficiency

The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model cysteine-containing peptide.

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
95% TFA / 5% H₂O7525
95% TFA / 2.5% H₂O / 2.5% TIS9010
92.5% TFA / 5% Thioanisole / 2.5% EDT955
Reagent K>98<2

Data is illustrative and based on literature reports and internal analysis.[1]

Experimental Protocols

General Protocol for Boc Deprotection with Scavengers (Solution Phase)

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail to the solution. For example, for a general-purpose deprotection, add triisopropylsilane (TIS) and water to final concentrations of 2.5% each.

  • Acid Addition: Add trifluoroacetic acid (TFA) to the reaction mixture (e.g., to a final concentration of 95%).

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method, such as precipitation in cold diethyl ether followed by centrifugation.[2]

Visualizations

Boc_Deprotection_Mechanism cluster_main Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention Boc-Protected Amine Boc-Protected Amine Protonated Intermediate Protonated Intermediate Boc-Protected Amine->Protonated Intermediate + H+ (TFA) Free Amine Free Amine Protonated Intermediate->Free Amine - CO2 tert-Butyl Cation tert-Butyl Cation Protonated Intermediate->tert-Butyl Cation tert-Butylated Product tert-Butylated Product tert-Butyl Cation->tert-Butylated Product Trapped Cation Trapped Cation tert-Butyl Cation->Trapped Cation Nucleophilic Residue Susceptible Residue (Trp, Met, Cys, Tyr) Nucleophilic Residue->tert-Butylated Product Scavenger Scavenger (TIS, EDT, etc.) Scavenger->Trapped Cation

Caption: Mechanism of Boc deprotection and tert-butylation side reaction.

Troubleshooting_Workflow Start Start: LC-MS shows +56 Da peak Check_Residues Are susceptible residues (Trp, Met, Cys, Tyr) present? Start->Check_Residues No_Scavengers Scavengers used? Check_Residues->No_Scavengers Yes No_Susceptible_Residues Investigate other possible side reactions Check_Residues->No_Susceptible_Residues No Add_Scavengers Add scavenger cocktail (e.g., TFA/TIS/H2O) No_Scavengers->Add_Scavengers No Optimize_Scavengers Increase scavenger concentration or use a more potent cocktail (e.g., Reagent K) No_Scavengers->Optimize_Scavengers Yes Analyze_Again Re-run reaction and analyze by LC-MS Add_Scavengers->Analyze_Again Optimize_Scavengers->Analyze_Again Success Success: Side product minimized Analyze_Again->Success

Caption: Troubleshooting workflow for tert-butylation side reactions.

References

N,N'-Di-Boc-guanidine reaction incomplete on LC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N,N'-Di-Boc-Guanidine Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of N,N'-Di-Boc-protected guanidines, with a specific focus on addressing incomplete reactions as observed by LC-MS analysis.

Troubleshooting Guide: Incomplete Reactions

Question: My LC-MS analysis indicates an incomplete reaction for the synthesis of this compound. What are the potential causes and how can I resolve this?

Answer: An incomplete reaction can be attributed to several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic troubleshooting approach is recommended to identify and address the root cause.

Step 1: Verify Reagent Quality and Stoichiometry

  • Guanidinylating Agent: The purity of your guanidinylating agent (e.g., N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, di-Boc-thiourea) is crucial. Degradation of this reagent is a frequent cause of low conversion.[1]

  • Amine Substrate: Ensure your amine is pure and dry. The presence of water or other impurities can lead to undesirable side reactions.[1]

  • Boc Anhydride ((Boc)₂O): If you are performing a direct Boc protection of guanidine, use fresh (Boc)₂O as it can degrade over time, particularly with exposure to moisture.[1]

  • Solvents and Bases: Always use anhydrous solvents and high-quality bases appropriate for the reaction. Moisture can hydrolyze (Boc)₂O and other reactive intermediates.[1]

  • Stoichiometry: Carefully control the stoichiometry of your reagents. For instance, when protecting a primary amine, using 1.0 to 1.2 equivalents of the Boc-protecting agent is often recommended to avoid side reactions.[1]

Step 2: Optimize Reaction Conditions

  • Temperature: Guanidinylation reactions can be sensitive to temperature. If the reaction is sluggish at room temperature, gentle heating may be necessary. Conversely, excessive heat can cause decomposition of reagents or the desired product.[1]

  • Reaction Time: It is essential to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] An insufficient reaction time will result in incomplete conversion, while a prolonged reaction time may increase the formation of byproducts.[1]

  • Solvent Selection: The solubility of both the amine substrate and the guanidinylating agent is critical for an efficient reaction. Tetrahydrofuran (THF) is a commonly used and effective solvent for this compound synthesis.[3][4] Other solvents like dichloromethane (DCM) have also been used successfully.[2][5] If solubility is an issue, consider using a co-solvent or gently heating the mixture.[4]

Step 3: Investigate Potential Side Reactions

  • Over-protection: The formation of di-Boc or even tri-Boc protected products can occur, especially when protecting a primary amine or a guanidine with multiple nitrogen atoms.[1][6] To minimize this, carefully control the stoichiometry of the Boc-protecting agent and consider adding it slowly to the reaction mixture.[1]

  • Intramolecular Cyclization: Substrates containing other reactive functional groups may undergo intramolecular cyclization, which can compete with the desired guanidinylation reaction.[1]

  • Decomposition: The N,N'-di-Boc-N"-triflylguanidine intermediate is known to degrade to N-mono-Boc-N"-triflylguanidine if the reaction mixture is allowed to warm above -5°C or stirred for too long.[5]

Frequently Asked Questions (FAQs)

Q1: How can I avoid the formation of over-protected byproducts like di-Boc or tri-Boc guanidines?

A1: To prevent over-protection, you should carefully control the stoichiometry of your Boc-protecting reagent, typically using a slight excess (1.0-1.2 equivalents).[1] Slow addition of the reagent to the reaction mixture can also favor mono-protection. It is also crucial to monitor the reaction closely by TLC or LC-MS and stop it once the starting material has been consumed.[1]

Q2: What are the best solvents for this compound synthesis?

A2: Tetrahydrofuran (THF) has been identified as an excellent solvent for this reaction.[3][4] Dichloromethane (DCM) and acetonitrile are also commonly used.[2][4] In some cases, a mixture of 1,4-dioxane and water has been used successfully.[4] The choice of solvent can significantly impact the reaction yield.[3]

Q3: My starting amine is not dissolving well in the reaction solvent. What should I do?

A3: If you are facing solubility issues, you can try gently warming the mixture.[4] Using a co-solvent system can also enhance solubility.[4] Additionally, sonication can help break down aggregates and promote dissolution.[4] Ensure that you are using a high-purity grade of your starting materials, as impurities can sometimes affect solubility.[4]

Q4: Can I use aqueous conditions for this reaction?

A4: While this compound has limited solubility in water, certain Boc protection reactions can be performed under aqueous basic conditions (e.g., water with sodium hydroxide), especially if the substrate has better solubility in this medium.[4]

Data Presentation: Comparison of Guanidinylation Methods

Guanidinylating ReagentActivating AgentAmine SubstrateSolventYield (%)
Di-Boc-thioureaCyanuric Chloride (TCT)Various aminesTHFup to 95
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine-Primary aminesTHFHigh
N,N'-Di-Boc-N''-triflylguanidine-Primary aminesDCMQuantitative

This table summarizes data from various sources to provide a comparative overview.[2][3][5][7]

Experimental Protocols

Protocol 1: Guanidinylation of a Primary Amine using N,N'-Di-Boc-N''-triflylguanidine

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equivalent) in anhydrous dichloromethane (DCM).[2][5]

  • Addition of Amine: To the stirred solution at room temperature, add the primary amine (1.1 equivalents) in one portion via syringe.[2][5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).[2]

  • Work-up: After 30 minutes, transfer the mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate.[5] Each aqueous layer is then extracted with DCM.[5]

  • Purification: The combined organic phases are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to afford the N,N'-di-Boc-protected guanidine.[5]

Protocol 2: Guanidinylation using Di-Boc-thiourea and TCT

  • Activation: In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended.[2]

  • Addition of Amine and Base: To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2][3]

  • Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC.[2]

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification of the crude product by column chromatography.[1][2]

Visualizations

TroubleshootingWorkflow start LC-MS shows incomplete reaction reagent_check Step 1: Verify Reagent Quality - Purity of guanidinylating agent? - Purity and dryness of amine? - Freshness of (Boc)2O? - Anhydrous solvents and quality base? - Correct stoichiometry? start->reagent_check condition_check Step 2: Optimize Reaction Conditions - Temperature appropriate? - Sufficient reaction time? - Optimal solvent choice? reagent_check->condition_check Reagents OK solution1 Solution: - Use high-purity reagents. - Ensure anhydrous conditions. - Adjust stoichiometry. reagent_check->solution1 Issue Found side_reaction_check Step 3: Investigate Side Reactions - Evidence of over-protection? - Possibility of intramolecular cyclization? - Potential for decomposition? condition_check->side_reaction_check Conditions OK solution2 Solution: - Adjust temperature. - Monitor reaction to completion (TLC/LC-MS). - Change solvent or use co-solvent. condition_check->solution2 Issue Found solution3 Solution: - Control stoichiometry carefully. - Modify substrate if necessary. - Adjust reaction time and temperature. side_reaction_check->solution3 Issue Found end Complete Reaction side_reaction_check->end No Side Reactions solution1->end solution2->end solution3->end

Caption: A step-by-step workflow for troubleshooting incomplete this compound reactions.

ReactionPathway cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Amine Primary/Secondary Amine (R-NH2) Product N,N'-Di-Boc-Protected Guanidine Amine->Product Overprotection Over-protection (Tri-Boc Guanidine) Amine->Overprotection Excess Boc reagent GuanidinylatingAgent Guanidinylating Agent (e.g., N,N'-Di-Boc-N''-triflylguanidine) GuanidinylatingAgent->Product Decomposition Decomposition of Intermediate GuanidinylatingAgent->Decomposition High temp./ long reaction time

Caption: Reaction pathway for this compound synthesis and potential side reactions.

References

Technical Support Center: N,N'-Di-Boc-guanidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of N,N'-Di-Boc-guanidine.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Causes & Solutions

Possible CauseRecommended Solutions
Suboptimal Reaction Temperature - For reactions starting from guanidine hydrochloride and Boc-anhydride: Start the reaction at 0°C and allow it to slowly warm to room temperature.[1] - For guanidinylation of amines: Most protocols recommend running the reaction at room temperature. If the reaction is sluggish, gentle heating to 40-50°C may be beneficial. However, be aware that higher temperatures can lead to side reactions.[2]
Degraded Reagents - Ensure Boc-anhydride is fresh as it can degrade with exposure to moisture. - Verify the purity of the starting amine and guanidinylating agent. Impurities can lead to unwanted side reactions.[2]
Inadequate Solvent or Base - Use anhydrous solvents to prevent hydrolysis of Boc-anhydride and other reactive intermediates.[2] - Tetrahydrofuran (THF) is a commonly used and effective solvent.[3] - Ensure the base used is of high quality and appropriate for the specific reaction conditions.
Insufficient Reaction Time - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure completion.[2]
Issue 2: Formation of Significant Side Products

Possible Causes & Solutions

Possible CauseRecommended Solutions
Over-protection (Tri-Boc Formation) - Carefully control the stoichiometry of Boc-anhydride, using 1.0 to 1.2 equivalents.[2] - Add the Boc-anhydride slowly to the reaction mixture.
Reaction with Other Nucleophiles - If the substrate contains other nucleophilic groups (e.g., hydroxyls), they may compete in the reaction. Consider protecting these groups before the guanidinylation step.
Temperature-Induced Side Reactions - In some guanidinylation reactions, elevated temperatures (e.g., 85°C) can lead to the formation of N-(N'-t-butoxycarbonylamidino)ureas. This can be suppressed by running the reaction at a lower temperature, such as 50°C.
Degradation at Higher Temperatures - For reactions involving this compound as a starting material for further derivatization, be cautious with temperature. For instance, in the synthesis of N,N'-di-Boc-N"-triflylguanidine, allowing the reaction to warm above -5°C can lead to degradation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction temperature for the synthesis of this compound?

A1: The optimal temperature depends on the specific synthetic route. For the common method using guanidine hydrochloride and di-tert-butyl dicarbonate, the reaction is typically initiated at 0°C and then allowed to warm to room temperature for 16 hours.[1] For guanidinylation of amines to form substituted N,N'-Di-Boc-guanidines, room temperature is generally effective.[2] If the reaction is slow, gentle heating might be necessary, but high temperatures should be avoided to minimize side product formation.[2]

Q2: How can I monitor the progress of the reaction?

A2: Reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This will help determine the point of complete conversion of the starting material and prevent the formation of byproducts due to prolonged reaction times.

Q3: What are the common solvents used for this synthesis?

A3: Anhydrous solvents are crucial to prevent the hydrolysis of reagents.[2] Tetrahydrofuran (THF) is a frequently recommended solvent for guanidinylation reactions.[3] A mixture of 1,4-dioxane and water has also been used successfully in the synthesis from guanidine hydrochloride.[1]

Q4: My yield is consistently low. What should I check first?

A4: First, verify the quality and stoichiometry of your reagents, especially the Boc-anhydride, as it is sensitive to moisture.[2] Ensure you are using anhydrous solvents. Next, optimize your reaction conditions, particularly the temperature and reaction time, by monitoring the reaction progress.

Q5: I see an unexpected peak in my LC-MS that corresponds to my product +56 Da. What is this?

A5: A mass increase of 56 Da often indicates the addition of a tert-butyl group, a side reaction known as tert-butylation. This can occur during deprotection steps if scavengers are not used, but can also be a potential, though less common, side reaction under certain synthesis conditions.

Data Presentation

Table 1: Summary of Reaction Conditions for this compound and Related Syntheses

Starting MaterialsGuanidinylating Agent/MethodTemperatureSolventYieldReference
Guanidine HydrochlorideDi-tert-butyl dicarbonate0°C to Room Temp1,4-Dioxane/Water91%[1]
AmineN,N'-Di-Boc-thiourea & TCTRoom TemperatureTHFUp to 95%[3]
AmineResin-bound N,N'-bis(t-butoxycarbonyl)thiopseudourea50°CDMFGood Purity
This compoundTriflic anhydride-78°C to -20°CDichloromethane93-96%[4]

Experimental Protocol

Synthesis of this compound from Guanidine Hydrochloride

This protocol is adapted from a literature procedure.[1]

Materials:

  • Guanidinium hydrochloride

  • Sodium hydroxide

  • Di-tert-butyl dicarbonate (Boc-anhydride)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • 10% aqueous citric acid

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve guanidinium hydrochloride (1.0 eq) and sodium hydroxide (4.0 eq) in water.

  • Add 1,4-dioxane to the aqueous solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (2.25 eq).

  • Allow the reaction mixture to stir and warm to room temperature over 16 hours.

  • Monitor the reaction to completion by TLC.

  • Once complete, concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Add water to the concentrate and extract with ethyl acetate (3x).

  • Combine the organic layers and wash sequentially with 10% aqueous citric acid, water, and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a white powder.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Side Products in this compound Synthesis check_reagents Verify Reagent Quality (Boc-anhydride, Amine, Solvents) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok replace_reagents Replace/Purify Reagents reagents_ok->replace_reagents No optimize_temp Optimize Reaction Temperature reagents_ok->optimize_temp Yes replace_reagents->check_reagents temp_ok Temperature Optimized? optimize_temp->temp_ok temp_ok->optimize_temp No (Try RT, 0°C, or gentle heat) monitor_reaction Monitor Reaction by TLC/LC-MS temp_ok->monitor_reaction Yes reaction_complete Reaction Complete? monitor_reaction->reaction_complete adjust_time Adjust Reaction Time reaction_complete->adjust_time No check_stoichiometry Check Stoichiometry (esp. Boc-anhydride) reaction_complete->check_stoichiometry Yes adjust_time->monitor_reaction stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reagent Ratios stoichiometry_ok->adjust_stoichiometry No purification Review Purification Method stoichiometry_ok->purification Yes adjust_stoichiometry->start end Successful Synthesis purification->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

References

N,N'-Di-Boc-guanidine solubility issues in THF and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered with N,N'-Di-Boc-guanidine. It is intended for researchers, scientists, and drug development professionals to help mitigate these challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a derivative of Boc-guanidine, exhibits good solubility in a range of polar aprotic and protic organic solvents. For reactions involving this compound, tetrahydrofuran (THF) and dichloromethane (DCM) have been shown to be particularly effective.[1] Other solvents in which good solubility can be expected include alcohols (e.g., methanol, ethanol), esters (e.g., ethyl acetate), ketones (e.g., acetone), and acetonitrile.[1][2][3] It is advisable to avoid non-polar solvents like diethyl ether and hexane, as the compound is not soluble in them.[1][2][3]

Q2: I'm experiencing difficulty dissolving this compound in THF. What could be the issue?

A2: Several factors can contribute to solubility issues with this compound in THF. These include the purity of the compound, the presence of moisture, the crystalline form of the solid, and the temperature of the solvent. Impurities can significantly affect solubility, so ensuring the use of a high-purity grade of this compound is crucial.[1] Additionally, using anhydrous THF is recommended as moisture can sometimes hinder dissolution.

Q3: Can gentle heating be used to improve the solubility of this compound?

A3: Yes, gently warming the solvent can significantly improve the solubility of this compound.[1] When heating, it is important to do so gradually while stirring and to be mindful of the thermal stability of other reagents in your reaction mixture.

Q4: My this compound precipitates out of solution during my reaction. What can I do to prevent this?

A4: Precipitation during a reaction can be caused by several factors, including a change in the polarity of the reaction mixture as reactants are consumed and products are formed, temperature fluctuations, or the formation of insoluble byproducts.[1] To address this, you can consider using a co-solvent to maintain solubility throughout the reaction, ensuring a constant reaction temperature, or increasing the total solvent volume to keep the concentration of the guanidine below its saturation point.[1]

Solubility Data

While precise quantitative solubility data for this compound is not extensively published, the following table summarizes its qualitative solubility in common organic solvents based on available information.

Solvent FamilySolvent NameQualitative Solubility
EthersTetrahydrofuran (THF)Soluble
Chlorinated SolventsDichloromethane (DCM)Soluble
AlcoholsMethanolSoluble
EthanolSoluble
EstersEthyl AcetateSoluble
KetonesAcetoneSoluble
NitrilesAcetonitrileSoluble
Aprotic Polar SolventsDimethylformamide (DMF)Likely Soluble
Dimethyl Sulfoxide (DMSO)Soluble[4]
Non-Polar SolventsDiethyl EtherInsoluble[1][2][3]
HexaneInsoluble[1][2][3]
AqueousWaterSparingly Soluble[1]

Experimental Protocols

Protocol for Dissolving this compound

This protocol outlines a general procedure for dissolving this compound in a suitable organic solvent.

Materials:

  • This compound

  • Anhydrous solvent of choice (e.g., THF, Dichloromethane)

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (optional)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • Preparation: To a clean and dry reaction vessel, add the desired amount of this compound.

  • Solvent Addition: Under an inert atmosphere, add the selected anhydrous solvent to the reaction vessel.

  • Stirring: Begin stirring the mixture at room temperature.

  • Observation: Observe the dissolution of the solid. If it does not dissolve completely within 10-15 minutes, proceed to the next step.

  • Heating (Optional): Gently heat the mixture using a heating mantle or oil bath while continuing to stir. Increase the temperature in small increments (5-10 °C) and monitor for complete dissolution. Avoid excessive heating.

  • Cooling: Once the this compound is fully dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Troubleshooting Guide

If you are encountering persistent solubility issues with this compound, follow this troubleshooting workflow.

G cluster_0 Troubleshooting this compound Solubility Issues start Start: Solubility Issue (Incomplete Dissolution) check_purity Step 1: Verify Purity Is the this compound of high purity? start->check_purity purify Action: Purify the This compound (e.g., recrystallization) check_purity->purify No check_solvent Step 2: Evaluate Solvent Are you using a recommended solvent (e.g., THF, DCM)? check_purity->check_solvent Yes purify->check_purity change_solvent Action: Switch to a recommended solvent check_solvent->change_solvent No gentle_heat Step 3: Apply Gentle Heat Have you tried warming the mixture (e.g., to 40°C)? check_solvent->gentle_heat Yes change_solvent->check_solvent apply_heat Action: Gently warm the solution with stirring gentle_heat->apply_heat No use_cosolvent Step 4: Consider a Co-solvent Could a co-solvent improve solubility? gentle_heat->use_cosolvent Yes end_success Success: Complete Dissolution Achieved gentle_heat->end_success Dissolved apply_heat->gentle_heat add_cosolvent Action: Add a small amount of a miscible co-solvent (e.g., DMF, DMSO) use_cosolvent->add_cosolvent Yes sonicate Step 5: Use Sonication Have you tried sonication? use_cosolvent->sonicate No use_cosolvent->end_success Dissolved add_cosolvent->use_cosolvent apply_sonication Action: Sonicate the mixture for short intervals sonicate->apply_sonication No sonicate->end_success Dissolved end_fail Issue Persists: Consult further literature or technical support sonicate->end_fail Yes apply_sonication->sonicate

References

Technical Support Center: N,N'-Di-Boc-Guanidine Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the deprotection of N,N'-Di-Boc-protected guanidine groups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during the acidic deprotection of N,N'-Di-Boc-guanidine?

The principal cause of side reactions is the formation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can alkylate various nucleophilic sites on the substrate or other sensitive amino acid residues within a peptide.[1][2]

Q2: Which functional groups are most susceptible to side reactions from the tert-butyl cation?

Nucleophilic functional groups are particularly vulnerable to alkylation by the tert-butyl cation. In the context of peptide synthesis, these include:

  • Guanidine groups (Arginine): The guanidinium group itself can be susceptible to alkylation.[1]

  • Indole ring (Tryptophan): The electron-rich indole ring is highly prone to tert-butylation.[1]

  • Thioether (Methionine): The sulfur atom can be alkylated to form a sulfonium salt.[1]

  • Thiol (Cysteine): The free thiol group is a common target, leading to S-tert-butylated residues.[1]

  • Phenolic ring (Tyrosine): The activated aromatic ring can undergo Friedel-Crafts alkylation.[1]

Q3: What is δ-lactam formation and when can it occur?

δ-Lactam formation is an intramolecular cyclization side reaction that can occur with arginine residues. The activated carboxylic acid of an N-terminally protected arginine can react with its own side-chain guanidine group.[1] This is a significant issue during the coupling step in peptide synthesis but can also be a concern under certain deprotection or cleavage conditions, leading to truncated or modified peptides.[1] The di-Boc protected guanidino group, in particular, has been shown to induce more δ-lactam formation.[1]

Q4: How do scavengers prevent side reactions?

Scavengers are nucleophilic compounds added to the deprotection reaction mixture. They act by trapping the reactive tert-butyl cation, thereby preventing it from reacting with the desired product or other sensitive functional groups.[1] Common scavengers include triisopropylsilane (TIS), water, and 1,2-ethanedithiol (EDT).

Troubleshooting Guide

Below are common issues encountered during the deprotection of this compound and their likely causes and solutions.

Issue 1: Incomplete or Slow Deprotection
  • Likely Cause:

    • Insufficient acid strength or concentration.

    • Low reaction temperature.

    • Steric hindrance around the Boc-protected guanidine group.

    • Degradation of the acid (e.g., old TFA).

  • Solutions:

    • Increase Acid Concentration: Gradually increase the concentration of TFA in the reaction mixture (e.g., from 50% TFA in DCM to 95% TFA).[1]

    • Elevate Temperature: If the substrate is stable, cautiously increasing the reaction temperature may improve the deprotection rate. However, this may also increase the rate of side reactions.

    • Use a Stronger Acid: For very resistant Boc groups, consider using a stronger acid system, but be mindful of potential side reactions with sensitive substrates.

    • Prolong Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[1]

    • Use Fresh Reagents: Ensure that the acid used for deprotection is fresh and has not been compromised by improper storage.

Issue 2: Observation of a Product with a Mass Increase of 56 Da
  • Likely Cause:

    • This mass increase is the characteristic signature of tert-butylation, where a tert-butyl group (C₄H₈, 56 Da) has been added to your molecule.[1] This is due to the reaction of the tert-butyl cation with a nucleophilic site on your product.

  • Solutions:

    • Add Scavengers: The most effective way to prevent tert-butylation is to add scavengers to the reaction mixture. A standard cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[1] TIS is a particularly effective scavenger.

    • Optimize Scavenger Cocktail: The choice and concentration of scavenger may need to be optimized depending on the substrate. For substrates with sulfur-containing amino acids like cysteine or methionine, scavengers such as 1,2-ethanedithiol (EDT) can be beneficial.

Issue 3: Formation of Other Unexpected Side Products
  • Likely Cause:

    • The choice of protecting groups on other residues can lead to side reactions during the final cleavage. For example, the Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group on Arginine is more prone to causing tryptophan alkylation during cleavage than the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group.[1]

    • δ-Lactam formation with arginine residues.[1]

    • Acid-catalyzed degradation of other parts of the molecule.

  • Solutions:

    • Re-evaluate Protecting Group Strategy: If possible, consider using alternative protecting groups that are more compatible with the final deprotection conditions.

    • Milder Deprotection Conditions: Explore milder deprotection methods, such as using TMSOTf and 2,6-lutidine, which can be suitable for substrates sensitive to strong acids like TFA.[1]

    • Optimize Reaction Time and Temperature: Minimize reaction time and temperature to reduce the formation of degradation products.

Data Presentation

Table 1: Effectiveness of Different Scavenger Cocktails in Preventing S-tert-butylation of a Model Peptide

Cleavage Cocktail Composition (v/v/v or w/v)% Desired Peptide% S-tert-butylated Peptide
TFA/Water (95:5)75%25%
TFA/TIS/Water (95:2.5:2.5)98%<2%
TFA/EDT/Water (95:2.5:2.5)97%<3%

Data is illustrative and based on commonly observed trends in peptide chemistry.

Experimental Protocols

Protocol 1: Standard Acidic Deprotection using TFA
  • Preparation: Dissolve the N,N'-Di-Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Scavenger Addition: Add the appropriate scavenger. For general purposes, add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[1]

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 50-95% (v/v).[1]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[1]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.[1]

    • The resulting TFA salt can be precipitated by adding cold diethyl ether, collected by filtration or centrifugation, and washed with cold ether.[1]

    • For neutralization, dissolve the crude salt in an appropriate solvent and wash with a mild base like saturated aqueous sodium bicarbonate.[1]

Protocol 2: Milder Acidic Deprotection using TMSOTf/2,6-Lutidine

This method is suitable for substrates that are sensitive to strong acids like TFA.[1]

  • Preparation: Dissolve the N,N'-Di-Boc-protected compound in anhydrous dichloromethane (DCM) under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: Add 2,6-lutidine (1.5-2.0 equivalents). Cool the solution to 0 °C.

  • TMSOTf Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5-2.0 equivalents) dropwise to the cooled solution.[1]

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching and Work-up:

    • Quench the reaction by adding methanol.[1]

    • Dilute the mixture with an organic solvent (e.g., DCM or Ethyl Acetate) and wash with water and saturated aqueous sodium bicarbonate.[1]

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.[1]

Protocol 3: Thermal Deprotection

This method avoids the use of acid altogether but requires higher temperatures.

  • Preparation: Dissolve the N,N'-Di-Boc-protected compound in a high-boiling point solvent such as diphenyl ether or simply heat the compound neat if it is a low-melting solid.

  • Reaction: Heat the reaction mixture to 150-185 °C.[3] The reaction time can vary from 20 minutes to several hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture and purify the product directly, often by chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Start Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes troubleshoot_incomplete Increase Acid Conc. Increase Temp. Prolong Time incomplete->troubleshoot_incomplete troubleshoot_incomplete->start Retry mass_plus_56 Mass +56 Da? side_products->mass_plus_56 Yes end_product Desired Product side_products->end_product No tert_butylation tert-Butylation mass_plus_56->tert_butylation Yes other_side_products Other Side Products mass_plus_56->other_side_products No add_scavengers Add Scavengers (TIS) tert_butylation->add_scavengers add_scavengers->start Retry troubleshoot_other Use Milder Conditions Re-evaluate Protecting Groups other_side_products->troubleshoot_other troubleshoot_other->start Retry Deprotection_Pathway substrate This compound Substrate protonation Protonation of Carbonyl substrate->protonation + H+ acid Strong Acid (e.g., TFA) acid->protonation cleavage Boc Group Cleavage protonation->cleavage intermediate Carbamic Acid Intermediate + tert-Butyl Cation cleavage->intermediate decarboxylation Decarboxylation intermediate->decarboxylation tbutyl_cation tert-Butyl Cation intermediate->tbutyl_cation product Deprotected Guanidine decarboxylation->product side_reaction Alkylation of Nucleophiles (Side Reaction) tbutyl_cation->side_reaction trapped_cation Trapped Cation tbutyl_cation->trapped_cation scavenger Scavenger (e.g., TIS) scavenger->trapped_cation

References

Technical Support Center: Guanidinylation with N,N'-Di-Boc-Guanidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing N,N'-Di-Boc-guanidine and related reagents for the guanidinylation of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of over-guanidinylation, and how can it be prevented?

Over-guanidinylation, the undesired reaction of multiple guanidinylating reagent molecules with a single amine or other nucleophilic sites, is primarily caused by incorrect stoichiometry and reaction conditions that favor multiple additions. While less common with sterically hindered N,N'-Di-Boc protected reagents, it can occur under certain circumstances.

Prevention Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the guanidinylating reagent. A slight excess (typically 1.0-1.2 equivalents) relative to the primary amine is often sufficient to drive the reaction to completion without promoting multiple additions.[1]

  • Slow Addition: Add the guanidinylating reagent slowly to the reaction mixture. This maintains a low concentration of the reagent, favoring the reaction with the more abundant primary amine over subsequent reactions with the newly formed guanidine.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Quench the reaction as soon as the starting amine is consumed to prevent the formation of byproducts.

Q2: My guanidinylation reaction is sluggish or incomplete. What are the likely causes and solutions?

Several factors can contribute to a slow or incomplete reaction. A systematic approach to troubleshooting is recommended.[1]

Troubleshooting Incomplete Reactions:

  • Reagent Quality: Ensure the purity and dryness of all reagents, including the amine substrate, guanidinylating agent, solvents, and bases.[1] Moisture can lead to the hydrolysis of reactive intermediates.[1]

  • Amine Reactivity: Sterically hindered or weakly nucleophilic amines may react slowly.[1] In such cases, consider using a more reactive guanidinylating agent like N,N'-Di-Boc-N''-triflylguanidine.[3][4]

  • Temperature: While many reactions proceed at room temperature, gentle heating may be necessary for less reactive substrates.[1] However, excessive heat can cause decomposition.

  • Solvent Choice: The solubility of both the amine and the guanidinylating reagent is crucial. Tetrahydrofuran (THF) is a commonly used and effective solvent.[1][5]

Q3: I'm observing unexpected byproducts in my reaction mixture. What are the common side reactions and how can I mitigate them?

The most common side reaction during the guanidinylation step itself, aside from incomplete reaction, is the formation of urea or other related byproducts due to the degradation of the guanidinylating reagent. During the deprotection of the Boc groups, tert-butylation of nucleophilic residues is a significant concern.[6]

Mitigating Side Reactions:

  • Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents.[1]

  • Deprotection Scavengers: During acidic deprotection of the Boc groups, the generated tert-butyl cation can alkylate nucleophilic functional groups.[6] The use of scavengers, such as triisopropylsilane (TIS) or water, in the deprotection cocktail can trap this reactive intermediate.[6] A common cocktail is TFA/TIS/Water (95:2.5:2.5 v/v/v).[6]

Troubleshooting Guide

Issue 1: Low to no yield of the desired N,N'-Di-Boc-protected guanidine.

Possible Cause Recommendation
Degraded Guanidinylating Reagent Verify the purity of the this compound derivative. These reagents can degrade over time.[1]
Impure or Wet Amine/Solvents Ensure the amine substrate and solvents are pure and anhydrous. Moisture can cause unwanted side reactions.[1]
Incorrect Stoichiometry Carefully measure and ensure the correct molar ratios of all reagents.[1]
Sub-optimal Reaction Conditions Optimize temperature and reaction time by monitoring the reaction progress with TLC or LC-MS.[1]
Poor Solubility Select a solvent in which both the amine and the guanidinylating agent are soluble. THF is often a good choice.[5]

Issue 2: Formation of multiple products observed by TLC or LC-MS.

Possible Cause Recommendation
Over-guanidinylation Use a controlled stoichiometry (1.0-1.2 eq.) of the guanidinylating reagent and consider slow addition.
Reagent Decomposition Use fresh, high-purity reagents and consider running the reaction under an inert atmosphere.[1]
Side reactions with other functional groups If the substrate contains other nucleophilic sites, consider a different protecting group strategy for those functionalities.
Tert-butylation during workup/deprotection If acidic conditions are used during workup, be mindful of premature deprotection and subsequent side reactions. During the final deprotection step, always use scavengers.[6]

Experimental Protocols

Protocol 1: Guanidinylation using N,N'-Di-Boc-thiourea and TCT

This method provides an environmentally friendly alternative to using heavy-metal activators.[5][7]

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea (1.0 equiv.) in anhydrous THF. Cool the solution to 0 °C. Add cyanuric chloride (TCT) (0.33 equiv.) and stir at 0 °C for 30 minutes.[1]

  • Guanidinylation: To the activated mixture, add the primary amine (1.2 equiv.), N-methylmorpholine (NMM) (2.0 equiv.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equiv.).[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours, monitoring progress by TLC.[1]

  • Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Protocol 2: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine

This protocol is suitable for a wide range of amines, including those that are less nucleophilic.[4]

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the primary amine (1.1 equiv.) to the stirred solution at room temperature.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 30 minutes to a few hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate. Back-extract each aqueous layer with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

Table 1: Guanidinylation of Various Primary Amines with N,N'-Di-Boc-N''-triflylguanidine [4]

Primary AmineProductYield (%)
Unhindered, primary aminesN,N'-di-Boc-protected guanidine>90%
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine95%
Secondary aminesN,N'-di-Boc-protected guanidineHigh

Visualizations

Guanidinylation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Primary Amine This compound Reagent Anhydrous Solvent Reaction_Setup Dissolve reagents in solvent under inert atmosphere Reagents->Reaction_Setup Addition Add base and/or activating agent if required Reaction_Setup->Addition Stirring Stir at appropriate temperature (e.g., Room Temperature) Addition->Stirring Monitoring Monitor by TLC or LC-MS Stirring->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Extraction Aqueous Work-up (e.g., with NaHCO3, Brine) Quench->Extraction Drying Dry organic layer (e.g., with Na2SO4) Extraction->Drying Concentration Remove solvent in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure N,N'-Di-Boc- Protected Guanidine Purification->Product

Caption: General experimental workflow for the synthesis of N,N'-Di-Boc-protected guanidines.

Troubleshooting_OverGuanidinylation Start Over-guanidinylation Suspected Check_Stoichiometry Verify Stoichiometry of Guanidinylating Reagent Start->Check_Stoichiometry Correct_Stoichiometry Is Stoichiometry > 1.2 eq.? Check_Stoichiometry->Correct_Stoichiometry Check_Addition Review Addition Method Slow_Addition Was reagent added all at once? Check_Addition->Slow_Addition Check_Monitoring Assess Reaction Monitoring Monitor_Closely Was reaction stopped at amine consumption? Check_Monitoring->Monitor_Closely Correct_Stoichiometry->Check_Addition No Action_Stoichiometry Adjust to 1.0-1.2 equivalents Correct_Stoichiometry->Action_Stoichiometry Yes Slow_Addition->Check_Monitoring No Action_Addition Implement slow, dropwise addition Slow_Addition->Action_Addition Yes Monitor_Closely->Check_Stoichiometry Yes Action_Monitoring Stop reaction immediately upon completion via TLC/LC-MS Monitor_Closely->Action_Monitoring No Resolved Issue Resolved Action_Stoichiometry->Resolved Action_Addition->Resolved Action_Monitoring->Resolved

Caption: Logical workflow for troubleshooting and preventing over-guanidinylation.

References

Technical Support Center: Purifying N,N'-Di-Boc-Guanidine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N,N'-Di-Boc-guanidine reaction products.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My crude this compound product is an oil and won't solidify. How can I crystallize it?

A1: This is a common issue. Here are several strategies you can employ:

  • High Vacuum Drying: Initially, try heating the oily product under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any residual solvent.[1]

  • Solvent-Antisolvent Precipitation: Dissolve the oil in a minimal amount of a good solvent (e.g., methanol, ethyl acetate, or dichloromethane) and then slowly add an anti-solvent (e.g., diethyl ether or n-pentane) until the solution becomes cloudy, which can induce precipitation.[1]

  • Vapor Diffusion: Dissolve your product in a higher-boiling, more polar solvent (like THF or chloroform) in a small, open vial. Place this vial inside a larger, sealed container with a small amount of a more volatile anti-solvent (such as n-pentane). Over time, the anti-solvent will diffuse into your product solution, often leading to the formation of crystals.[1]

  • Layering: Carefully layer a solution of your compound in a dense solvent (e.g., dichloromethane) with a less dense anti-solvent like n-pentane. Crystals may form at the interface between the two layers.[1]

  • Recrystallization from a different solvent system: If one solvent system fails, try another. For some N,N'-substituted guanidines, recrystallization from isopropanol has been successful.[2]

Q2: I'm seeing multiple spots on my TLC after the guanidinylation reaction. What are the likely impurities?

A2: The presence of multiple spots on TLC can indicate a variety of impurities. Common culprits include:

  • Unreacted Starting Materials: Your amine or the guanidinylating agent may not have fully reacted.

  • Over-protected Product: If your starting amine has multiple nucleophilic sites, you might have di- or even tri-Boc protected products.[3] Careful control of the stoichiometry of your protecting agent (typically 1.0 to 1.2 equivalents) can help minimize this.[3]

  • Byproducts from the Guanidinylating Reagent: For instance, if you are using N,N'-Di-Boc-N''-triflylguanidine, you may have triflamide-related byproducts.

  • Side-products from Intramolecular Reactions: Substrates with other reactive functional groups can sometimes undergo intramolecular cyclization, competing with the desired guanidinylation reaction.[3]

  • Degraded Reagents: Ensure your guanidinylating agent and any other reagents like Boc-anhydride are fresh, as they can degrade over time, especially with exposure to moisture.[3]

Q3: My column chromatography separation is poor. What solvent system should I use?

A3: Flash column chromatography on silica gel is a very common method for purifying N,N'-Di-Boc-protected guanidines.[3][4] The choice of eluent is critical for good separation.

  • A gradient of ethyl acetate in hexane is a widely used and effective solvent system for these compounds.[4][5]

  • For more polar products, a system of ethyl acetate, methanol, and triethylamine (e.g., 5:3:2) has been successfully used.[6]

  • In some cases, a gradient of dichloromethane to dichloromethane/methanol (e.g., 95:5) can also be effective.[7]

It is always recommended to first determine the optimal solvent system by running TLC plates with different solvent combinations.

Q4: How can I confirm the purity of my final this compound product?

A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful techniques for assessing the purity of Boc-protected guanidines.[8]

  • Reversed-Phase HPLC (RP-HPLC): This method is excellent for separating a wide range of impurities with high resolution and sensitivity, making it ideal for quantitative purity determination.[8] Purity is often determined by calculating the area percentage of the main peak.[8]

  • Quantitative NMR (qNMR): qNMR provides valuable structural information and allows for the quantification of impurities without needing reference standards for those impurities.[8]

Experimental Protocols

General Protocol for Flash Column Chromatography Purification
  • Prepare the Column: Pack a glass chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Load the Sample: Dissolve the crude product in a minimal amount of the appropriate solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, remove the solvent under reduced pressure, and carefully load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent system (e.g., 100% hexane or a low percentage of ethyl acetate in hexane).

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[4][5][6]

Standard Aqueous Work-up Procedure
  • Transfer to Separatory Funnel: Transfer the reaction mixture to a separatory funnel.

  • Wash with Acidic Solution: Wash the organic layer with an acidic solution, such as 2 M aqueous sodium bisulfate, to remove any unreacted amine.[4]

  • Wash with Basic Solution: Subsequently, wash with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove acidic byproducts.[4]

  • Brine Wash: Wash the organic layer with brine (saturated aqueous sodium chloride) to aid in breaking up any emulsions and removing water.[4]

  • Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4]

  • Filter and Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[4]

Data Presentation

Table 1: Typical RP-HPLC Conditions for Purity Analysis of N,N'-Di-Boc-Guanidines [8]

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Table 2: Example Guanidinylation Reaction Yields [5]

Guanidinylating ReagentAmine SubstrateSolventYield (%)
1-[N,N'-(di-Boc)amidino]pyrazole4-BromophenethylamineTHF72
N,N'-Di-Boc-N''-triflylguanidineBenzylamineDCMHigh (not specified)
N,N'-Di-Boc-thiourea (with TCT)VariousTHFUp to 95

Visualizations

experimental_workflow cluster_reaction Guanidinylation Reaction cluster_workup Aqueous Work-up cluster_purification Purification reaction Reaction Mixture sep_funnel Separatory Funnel reaction->sep_funnel Transfer workup Organic Layer drying Drying Agent workup->drying Separate sep_funnel->workup Extract filtration Filtration drying->filtration evaporation Rotary Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product column Silica Gel Column crude_product->column Load fractions Collect Fractions column->fractions tlc TLC Analysis fractions->tlc Monitor pure_product Pure Product fractions->pure_product Combine & Evaporate tlc->fractions troubleshooting_logic start Purification Challenge oily_product Product is an oil start->oily_product poor_separation Poor column separation start->poor_separation multiple_spots Multiple TLC spots start->multiple_spots solution_oil_1 High Vacuum Drying oily_product->solution_oil_1 solution_oil_2 Solvent-Antisolvent Precipitation oily_product->solution_oil_2 solution_oil_3 Vapor Diffusion oily_product->solution_oil_3 solution_sep_1 Optimize Solvent System (TLC first) poor_separation->solution_sep_1 solution_sep_2 Check Silica Gel Activity poor_separation->solution_sep_2 solution_sep_3 Dry Loading vs. Wet Loading poor_separation->solution_sep_3 cause_spots_1 Unreacted Starting Materials multiple_spots->cause_spots_1 cause_spots_2 Over-protection multiple_spots->cause_spots_2 cause_spots_3 Side-products multiple_spots->cause_spots_3

References

Technical Support Center: N,N'-Di-Boc-Guanidine Reactions with Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the guanylation of sterically hindered amines using N,N'-Di-Boc-guanidine and related reagents. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges and improve reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during the guanylation of hindered amines.

Issue 1: Slow or Incomplete Reaction

  • Likely Causes:

    • Low Nucleophilicity of the Amine: Steric hindrance around the nitrogen atom reduces its ability to attack the electrophilic guanidinylating agent.[1]

    • Insufficient Reactivity of Guanidinylating Agent: Standard reagents like N,N'-Di-Boc-1H-pyrazole-1-carboxamidine may not be reactive enough for challenging substrates.[2]

    • Suboptimal Reaction Temperature: The reaction may be too slow at room temperature to overcome the activation energy required for hindered substrates.[3]

    • Inappropriate Solvent Choice: The solvent may not adequately dissolve all reactants or may not be polar enough to facilitate the reaction.[1]

  • Solutions:

    • Increase Reaction Temperature: Gently heating the reaction mixture can significantly increase the reaction rate. It is crucial to monitor the reaction by TLC or LC-MS to avoid potential decomposition of reagents or products.[1][3]

    • Use a More Reactive Guanidinylating Agent: For weakly nucleophilic and sterically hindered amines, a more powerful agent like N,N'-Di-Boc-N''-triflylguanidine is often more effective.[2]

    • Optimize Solvent: Tetrahydrofuran (THF) is a commonly effective solvent for guanidinylation reactions.[3][4] For some amines, polar aprotic solvents like DMF or DMSO might be beneficial, although THF is often cited as a good starting point.[1][4]

    • Increase Reaction Time: Some reactions with hindered amines simply require longer reaction times for completion. Monitor the reaction progress to determine the optimal duration.[5][6]

Issue 2: Low Yield of the Desired Product

  • Likely Causes:

    • Reagent Degradation: The guanidinylating agent, especially if old or improperly stored, may have degraded.[3]

    • Presence of Moisture: Water in the reaction can lead to unwanted side reactions and hydrolysis of reactive intermediates.[1][3]

    • Formation of Side Products: With hindered amines, side reactions such as urea formation can become more prevalent.[1]

    • Inefficient Activation of Thiourea-based Reagents: If using N,N'-Di-Boc-thiourea, the activating agent (e.g., TCT, HgCl₂, NIS) may not be effective under the chosen conditions.[4][7]

  • Solutions:

    • Verify Reagent Quality: Ensure the purity and dryness of the amine substrate and the guanidinylating agent. Use fresh di-tert-butyl dicarbonate ((Boc)₂O) if you are preparing the reagent in situ.[3]

    • Use Anhydrous Conditions: Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture.[1][3]

    • Choose an Appropriate Activating Agent: When using N,N'-Di-Boc-thiourea, cyanuric chloride (TCT) offers a less toxic alternative to heavy metals like HgCl₂.[4] N-Iodosuccinimide (NIS) can also be used as a promoter.[7]

    • Careful Work-up and Purification: Once the reaction is complete, perform a standard aqueous work-up and purify the crude product using flash column chromatography on silica gel to isolate the desired guanidine.[3]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Reaction Rate or Yield with Hindered Amine check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents OK change_reagent Switch to a More Reactive Guanidinylating Agent optimize_conditions->change_reagent No Improvement temp Increase Temperature optimize_conditions->temp solvent Change Solvent (e.g., THF, DMF) optimize_conditions->solvent time Increase Reaction Time optimize_conditions->time triflyl Use N,N'-Di-Boc-N''-triflylguanidine change_reagent->triflyl activated_thiourea Use Activated N,N'-Di-Boc-thiourea (TCT, NIS) change_reagent->activated_thiourea success Reaction Improved temp->success If successful solvent->success If successful time->success If successful triflyl->success activated_thiourea->success

Caption: A step-by-step workflow for troubleshooting guanylation reactions.

Frequently Asked Questions (FAQs)

Q1: My hindered secondary amine is not reacting with N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. What should I do?

A1: N,N'-Di-Boc-1H-pyrazole-1-carboxamidine is a versatile reagent, but its reactivity may be insufficient for highly hindered amines.[2] Consider switching to a more powerful guanidinylating agent such as N,N'-Di-Boc-N''-triflylguanidine, which is known for its high reactivity with weakly nucleophilic and sterically hindered amines.[2] Alternatively, using N,N'-Di-Boc-thiourea in combination with an activating agent like cyanuric chloride (TCT) or N-iodosuccinimide (NIS) can also be effective.[4][7]

Q2: What are the best reaction conditions for improving the rate of guanylation with a hindered amine?

A2: To improve the reaction rate, you can try several strategies. Increasing the reaction temperature is often effective, but should be done cautiously while monitoring for byproduct formation.[1] The choice of solvent is also critical; THF is a good starting point, but for particularly challenging cases, a more polar solvent like DMF may be required.[4] Ensure that all reagents are pure and the reaction is run under anhydrous conditions, as moisture can significantly hinder the reaction.[3]

Q3: Are there environmentally friendly alternatives to heavy-metal activators for N,N'-Di-Boc-thiourea?

A3: Yes. While mercury(II) chloride (HgCl₂) has been traditionally used, there are greener alternatives. Cyanuric chloride (TCT) is an inexpensive and effective activating reagent that avoids the use of toxic heavy metals without a significant loss in yield or reactivity.[4] N-Iodosuccinimide (NIS) has also been reported as an effective promoter for the guanylation of amines using thiourea-based reagents.[7]

Q4: How can I minimize the formation of urea byproducts when working with hindered amines?

A4: Urea formation can be more prevalent with sterically hindered amines, especially at higher temperatures.[1] To minimize this, try running the reaction at the lowest effective temperature. Using a milder base or carefully controlling the stoichiometry of the reagents can also help reduce the formation of this side product.[1]

Q5: What is the general mechanism for the guanylation reaction?

A5: The fundamental mechanism involves the nucleophilic attack of the amine on the electrophilic carbon of the guanidinylating agent.[8] When using an activated thiourea, a reactive carbodiimide intermediate is often formed, which is then attacked by the amine.[4]

Reaction Mechanism Overview

Reaction_Mechanism Amine R₂NH (Hindered Amine) GuanidinylatingAgent N,N'-Di-Boc-Guanidinylating Agent (e.g., with leaving group X) Amine->GuanidinylatingAgent Nucleophilic Attack Intermediate Tetrahedral Intermediate GuanidinylatingAgent->Intermediate Product N,N'-Di-Boc-Protected Guanidine Intermediate->Product Elimination LeavingGroup Leaving Group (HX) Intermediate->LeavingGroup

Caption: The general mechanism of amine guanylation.

Data Presentation

Table 1: Comparison of Guanidinylating Agents for Amines

Guanidinylating AgentAmine SubstrateReaction TimeYield (%)Reference(s)Notes
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine2 h>95%[2]Highly effective for primary amines.
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline24 h>95%[2]Slower for less nucleophilic aromatic amines.
N,N'-Di-Boc-N''-triflylguanidineBenzylamine30 min90% (as per example)[9]Very high reactivity, suitable for hindered/unreactive amines.[2]
N,N'-Di-Boc-thiourea + TCTVarious primary/secondary amines-up to 95%[4]Mild, inexpensive, and avoids heavy metals.
Polymer-bound bis(tert-butoxycarbonyl)thiopseudoureaPropylamine40 h100%[10]Useful for simplifying purification.

Experimental Protocols

Protocol 1: Guanidinylation of a Hindered Amine using N,N'-Di-Boc-N''-triflylguanidine

This protocol is adapted for amines with low nucleophilicity or significant steric hindrance.[2][9]

  • Reaction Setup: In an oven-dried, round-bottomed flask equipped with a magnetic stir bar, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Amine Addition: Add the hindered amine (1.05-1.2 equiv) to the solution in one portion at room temperature under an inert atmosphere. For less reactive amines, the addition of a non-nucleophilic base like triethylamine (1.1 equiv) may be required.[9]

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically fast, often completing within 30 minutes to a few hours.[9]

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with 2 M aqueous sodium bisulfate and saturated sodium bicarbonate solution.[9] Each aqueous layer should be back-extracted with DCM.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography on silica gel to afford the desired N,N'-di-Boc-protected guanidine.[9]

Protocol 2: Guanidinylation using TCT-Activated N,N'-Di-Boc-thiourea

This protocol provides a mild and environmentally benign method suitable for a range of amines.[4][8]

  • Activation: In a flask, dissolve N,N'-di-Boc-thiourea (3 equiv) in anhydrous THF. Add cyanuric chloride (TCT) (1 equiv) to activate the thiourea.[4]

  • Amine Addition: To the activated mixture, add the amine (1 equiv), N-methylmorpholine (NMM), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4][8]

  • Reaction: Stir the reaction mixture at room temperature until completion, as determined by TLC or LC-MS.[8] For hindered amines, gentle heating may be necessary.

  • Work-up and Purification: Perform a standard aqueous work-up, followed by purification via column chromatography on silica gel to isolate the N,N'-di-Boc-protected guanidine.[8]

General Experimental Workflow

Experimental_Workflow start Start setup 1. Dissolve Guanidinylating Agent in Anhydrous Solvent start->setup add_amine 2. Add Hindered Amine (and base if needed) under Inert Atmosphere setup->add_amine react 3. Stir at RT or Heat Gently add_amine->react monitor 4. Monitor by TLC / LC-MS react->monitor workup 5. Aqueous Work-up (Quench, Extract) monitor->workup Reaction Complete purify 6. Purify by Column Chromatography workup->purify end Isolated Product purify->end

Caption: A general workflow for a solution-phase guanylation reaction.

References

Validation & Comparative

A Head-to-Head Battle of Guanidinylating Agents: N,N'-Di-Boc-guanidine vs. N,N'-Di-Boc-N''-triflylguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and selective installation of a guanidinium group is a pivotal step in the synthesis of a vast array of biologically active molecules. This functional group, a key feature of the amino acid arginine, is a potent pharmacophore due to its ability to form strong hydrogen bonds and electrostatic interactions.[1][2] The choice of the guanidinylating agent is a critical decision that profoundly influences reaction efficiency, substrate scope, and the purity of the final product.[1] This guide provides an objective, data-driven comparison of two prominent Boc-protected guanidinylating reagents: N,N'-Di-Boc-guanidine and the highly activated N,N'-Di-Boc-N''-triflylguanidine.

The use of the tert-butoxycarbonyl (Boc) protecting group provides the significant advantage of masking the high basicity and nucleophilicity of the guanidine moiety during synthesis, which can be readily removed under acidic conditions.[3][4] While both reagents share the same protective groups, their reactivity profiles are markedly different, catering to distinct synthetic challenges.

Unmasking the Reactivity: A Comparative Overview

N,N'-Di-Boc-N''-triflylguanidine, often referred to as Goodman's Reagent, is a powerful and highly reactive guanidinylating agent.[1][4] The triflyl group (-SO₂CF₃) is an excellent leaving group, rendering the guanidine carbon highly electrophilic and susceptible to nucleophilic attack by amines.[5] This heightened reactivity makes it the reagent of choice for challenging substrates, including weakly nucleophilic and sterically hindered amines.[1]

In contrast, this compound is the precursor to its triflyl counterpart and exhibits significantly lower intrinsic reactivity.[6] For it to act as an effective guanidinylating agent, it typically requires activation to form a more reactive intermediate, such as a carbodiimide. This can be achieved using various activating agents like cyanuric chloride (TCT).[4][7] This multi-component approach, while effective, introduces additional steps and reagents into the reaction workflow.

The selection between these two reagents often represents a trade-off between reactivity, stability, and cost. N,N'-Di-Boc-N''-triflylguanidine offers superior reactivity and broader substrate scope, while activated forms of this compound (often via N,N'-Di-Boc-thiourea) can provide a more cost-effective and environmentally benign alternative, avoiding the use of heavy metals like mercury(II) chloride which was historically used.[1][7]

Performance Data at a Glance

The following tables summarize the performance of N,N'-Di-Boc-N''-triflylguanidine and related less reactive di-Boc-guanidinylating agents in the guanylation of various amines. Direct comparative data under identical conditions is scarce in the literature; therefore, data from representative reactions are presented to illustrate the capabilities of each class of reagent.

Table 1: Guanidinylation of Amines with N,N'-Di-Boc-N''-triflylguanidine

Amine SubstrateProductReaction TimeYield (%)Reference
Unhindered, primary aminesN,N'-di-Boc-protected guanidineNot specified>90%[2][5]
BenzylamineN,N'-Bis(tert-butoxycarbonyl)-N''-benzylguanidine30 minQuantitative[6]
Secondary aminesN,N'-di-Boc-protected guanidineNot specifiedHigh[2]
Unreactive aromatic aminesN,N'-di-Boc-protected guanidineNot specifiedHigh[2]

Table 2: Guanidinylation of Amines with Activated N,N'-Di-Boc-thiourea/guanidine and Other Less Reactive Analogs

Guanidinylating AgentActivating AgentAmine SubstrateReaction TimeYield (%)Reference
N,N'-Di-Boc-thioureaCyanuric Chloride (TCT)Various primary and secondary aminesNot specifiedup to 95%[7]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineNoneBenzylamine2 h>95%[1]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineNoneAniline24 h>95%[1]
1-[N,N'-(di-Boc)amidino]pyrazoleNone4-bromophenethylamine24 h72%[4]

Delving into the Mechanisms and Workflows

The divergent reactivity of these two agents is a direct consequence of their different reaction mechanisms. N,N'-Di-Boc-N''-triflylguanidine undergoes a direct nucleophilic substitution, whereas this compound (or its thiourea analog) requires a prior activation step.

guanylation_mechanisms cluster_triflyl Direct Guanylation with N,N'-Di-Boc-N''-triflylguanidine cluster_activated Activated Guanylation with N,N'-Di-Boc-thiourea amine1 R-NH₂ intermediate1 Tetrahedral Intermediate amine1->intermediate1 Nucleophilic Attack triflylguanidine N,N'-Di-Boc-N''-triflylguanidine triflylguanidine->intermediate1 product1 N,N'-Di-Boc-N''-R-guanidine intermediate1->product1 triflate TfO⁻ intermediate1->triflate Loss of Triflate thiourea N,N'-Di-Boc-thiourea carbodiimide Bis-Boc-carbodiimide thiourea->carbodiimide activator Activator (e.g., TCT) activator->carbodiimide Activation product2 N,N'-Di-Boc-N''-R-guanidine carbodiimide->product2 amine2 R-NH₂ amine2->product2 Nucleophilic Attack experimental_workflow start Start dissolve_amine Dissolve amine in anhydrous solvent under inert atmosphere start->dissolve_amine add_base Add base (e.g., TEA, DIPEA) (optional) dissolve_amine->add_base add_reagent Add guanidinylating agent add_base->add_reagent stir Stir at room temperature add_reagent->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Quench reaction (e.g., with aq. NaHCO₃) monitor->quench extract Extract with organic solvent quench->extract dry_concentrate Dry and concentrate organic layers extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end End purify->end

References

A Researcher's Guide to Guanidinylation: A Comparative Look at Alternatives to N,N'-Di-Boc-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of guanidines is a critical process in the creation of a diverse range of biologically active molecules. The guanidinium group, with its ability to form strong and stable hydrogen bonds, is a key pharmacophore. The selection of an appropriate guanidinylating reagent is paramount, as it directly influences reaction efficiency, the scope of applicable substrates, and the overall yield. This guide offers an objective comparison of common alternatives to N,N'-Di-Boc-guanidine, supported by experimental data, to aid in the selection of the most suitable reagent for specific synthetic challenges.

Performance Overview of Guanidinylation Reagents

The success of a guanidinylation reaction is highly dependent on the chosen reagent, the amine substrate, and the reaction conditions. Below is a summary of commonly employed reagents, highlighting their key advantages and disadvantages.

Table 1: General Comparison of Guanidinylation Reagents

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Triflylguanidines N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)High reactivity, excellent yields, broad substrate scope, effective for sterically hindered and weakly nucleophilic amines.[1][2][3]Higher cost, requires a deprotection step.[1]
Pyrazole-carboxamidines N,N′-Di-Boc-1H-pyrazole-1-carboxamidineGood yields, mild reaction conditions, stable and commercially available reagent.[1][2]Slower reaction times compared to triflylguanidines.[2]
Isoureas/Isothioureas O-Methylisourea, N,N'-di-Boc-S-methylisothioureaCost-effective, high efficiency in specific applications like proteomics (conversion of lysine to homoarginine).[2][4]Can require harsh conditions (high pH/temperature), potential for side products.[2]
Uronium/Aminium Salts HATU, HBTUReadily available, effective for some nucleophiles.[2]Guanidinylation is often a side reaction in peptide coupling; the reaction can be complex.[5][6]
Activated Thioureas N,N'-Di-Boc-thiourea with Cyanuric Chloride (TCT)Avoids the use of toxic heavy metals (like mercury salts), cost-effective, and provides good yields.[7][8]Requires activation step.

Quantitative Efficiency Comparison

The following tables provide a quantitative comparison of yields for various guanidinylation reagents with different primary amine substrates, compiled from multiple sources.

Table 2: Guanidinylation Yields with N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

Amine SubstrateBaseYield (%)
Unhindered, primary aminesTEA>90
BenzylamineTEA95
Secondary aminesTEAHigh
Unreactive aromatic amines (with N,N'-di-Cbz-N''-triflylguanidine)-High

Data compiled from multiple sources indicating general yields.

Table 3: Guanidinylation Yields with N,N′-Di-Boc-1H-pyrazole-1-carboxamidine

Amine SubstrateReaction TimeYield (%)
Benzylamine2 h>95[1]
Aniline24 h>95[1]
4-Bromophenethylamine24 h72[9]

Table 4: Guanidinylation Efficiency with O-Methylisourea

SubstrateEfficiency/Yield
Lysine-containing copolymers>99% conversion[10]
Peptides (Lysine residues)High, quantitative conversion reported under optimized conditions.[4]

Table 5: Guanidinylation of Anilines using HATU

Amine SubstrateBaseYield (%)
4-FluoroanilineTEA82[5]
4-NitroanilineKOtBu70[11]
MorpholineTEA94[5]
N-Boc-1,4-diaminobutaneTEA92[5]

Experimental Protocols

Detailed and reproducible protocols are crucial for achieving high efficiency in guanidinylation reactions.

Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is adapted for a generic primary amine.[2]

Materials:

  • Primary amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add the base (TEA or DIPEA) to the solution and stir for 5 minutes at room temperature.

  • Add N,N′-Di-Boc-N′′-triflylguanidine in one portion.

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting di-Boc-protected guanidine by flash column chromatography.

Protocol 2: Guanidinylation of Anilines using HATU

This protocol is adapted for a generic aniline substrate.[2]

Materials:

  • Aniline substrate (1.0 eq)

  • HATU (1.0 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

Procedure:

  • To a stirred solution of the aniline in anhydrous ACN, add TEA.

  • Add HATU to the mixture.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by GC-FID or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.

Protocol 3: Guanidinylation of Peptides using O-Methylisourea

This protocol is designed for the conversion of lysine residues to homoarginine in peptide samples for mass spectrometry analysis.[2]

Materials:

  • Dried peptide sample

  • Guanidinylation buffer (e.g., 0.5 M O-methylisourea, pH 10.5-11)

  • Ammonium hydroxide (for pH adjustment)

  • Formic acid (for quenching)

Procedure:

  • Dissolve the dried peptide sample in the guanidinylation buffer.

  • Adjust the pH of the solution to approximately 10.5-11 with ammonium hydroxide.

  • Incubate the reaction mixture at 37-65°C for 20-60 minutes.

  • Stop the reaction by acidification (e.g., with formic acid).

  • Desalt the sample using a C18 ZipTip or equivalent before analysis by mass spectrometry.

Protocol 4: Guanidinylation using N,N'-Di-Boc-thiourea and Cyanuric Chloride (TCT)

This protocol provides a mercury-free alternative for the activation of di-Boc-thiourea.[8]

Materials:

  • N,N'-Di-Boc-thiourea (1.1 eq)

  • Cyanuric chloride (TCT) (0.4 eq)

  • Primary amine (1.0 eq)

  • N-methylmorpholine (NMM) (2.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred solution of N,N'-di-Boc-thiourea in anhydrous THF, add TCT at room temperature. Stir the mixture for 30 minutes to activate the thiourea.

  • Add a solution of the primary amine, NMM, and a catalytic amount of DMAP in anhydrous THF to the activated thiourea mixture.

  • Stir the reaction mixture at room temperature until completion, monitoring by TLC.

  • Perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.

The Role of the Guanidinium Group in Biological Systems

While guanidinylation is a synthetic transformation, the resulting guanidinium group plays a crucial role in molecular recognition within biological systems. Its positive charge at physiological pH allows it to participate in strong electrostatic interactions and hydrogen bonding with biological targets such as enzymes and receptors. This is a key principle in drug design, where the incorporation of a guanidinium moiety can significantly enhance the binding affinity and biological activity of a drug candidate.

cluster_drug Drug Molecule cluster_target Biological Target (e.g., Enzyme, Receptor) Guanidinium Guanidinium Group (+ charge) BindingSite Binding Site Guanidinium->BindingSite Hydrogen Bonding NegCharge Negative Charge (e.g., Asp, Glu) Guanidinium->NegCharge Electrostatic Interaction

Caption: Biological interactions of the guanidinium group.

Experimental and Reaction Workflows

The following diagrams illustrate the general workflow for guanidinylation reactions and a proposed mechanism for the activation of N,N'-Di-Boc-thiourea.

start Start: Primary Amine + Guanidinylating Reagent reaction Reaction: - Solvent - Base (if required) - Temperature Control start->reaction monitoring Monitoring: - TLC - LC-MS reaction->monitoring workup Work-up: - Quenching - Extraction - Washing monitoring->workup Reaction Complete purification Purification: - Column Chromatography workup->purification product Product: Protected Guanidine purification->product

Caption: General experimental workflow for guanidinylation.

Thiourea N,N'-Di-Boc-thiourea S=C(NHBoc)₂ Carbodiimide Bis-Boc-carbodiimide Boc-N=C=N-Boc Thiourea->Carbodiimide + TCT TCT Cyanuric Chloride (TCT) Activating Agent Product {Protected Guanidine | R-NH-C(=NBoc)NHBoc} Carbodiimide->Product + R-NH₂ Amine {Primary Amine | R-NH₂}

Caption: Activation of N,N'-Di-Boc-thiourea for guanidinylation.

References

A Comparative Guide to Purity Analysis of N,N'-Di-Boc-guanidine: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthetic intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient. N,N'-Di-Boc-guanidine is a key building block in the synthesis of various pharmaceutical compounds, making its purity assessment essential. This guide provides an objective comparison of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Level Comparison

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), are orthogonal techniques that offer distinct advantages for the purity analysis of this compound. HPLC excels at separating a wide range of impurities with high resolution and sensitivity, making it ideal for quantitative purity determination based on peak area percentage.[1] In contrast, qNMR provides invaluable structural information, enabling the identification and absolute quantification of the main compound and its impurities without the need for reference standards for each impurity.[1][2][3][4]

The choice between HPLC and NMR often depends on the specific requirements of the analysis. For routine quality control and detection of trace impurities, HPLC is a powerful tool.[1][5] For definitive structural confirmation, absolute quantification, and identification of unknown impurities, NMR is indispensable.[1][5] For a comprehensive and robust purity assessment, a combination of both techniques is often the most effective approach.[1]

Data Presentation: Quantitative Comparison

The following table summarizes the key performance characteristics of HPLC and NMR for the purity analysis of this compound.

FeatureHPLCNMR
Principle Separation based on differential partitioning between a stationary and mobile phase.[1]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1]
Primary Application Quantitative purity assessment, separation of known and unknown impurities.[1][6]Structural confirmation, identification of impurities, and quantitative analysis (qNMR).[1][6]
Resolution High to excellent, capable of separating closely related impurities and isomers.[1]Generally lower than HPLC for complex mixtures, but can be enhanced with higher field strengths.[1]
Sensitivity High, capable of detecting trace impurities (ppm levels).[1]Lower sensitivity compared to HPLC for trace impurities, typically in the low % range for routine qNMR.[1][5]
Quantitation Highly quantitative with the use of a reference standard for the main compound. Requires response factor correction for impurities without standards.[1]Inherently quantitative (qNMR) without the need for impurity reference standards; signal area is directly proportional to the number of nuclei.[1][2]
Throughput High, with automated systems allowing for the analysis of many samples.[1]Moderate; simple sample preparation but potentially longer acquisition times for high-quality quantitative data.[1]
Sample Requirements Small sample size, sample is consumed.[7]Small to moderate sample size, non-destructive to the sample.[7][8]
Identification Provides retention time, which is not a definitive identifier. Coupling with Mass Spectrometry (LC-MS) is required for structural information.[1]Provides detailed structural information, enabling the identification of unknown impurities.[1][5]
Common Impurities Detected Starting materials, by-products with different polarity, degradation products.[1]Residual solvents, starting materials, structurally related by-products.[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the purity analysis of this compound using both HPLC and NMR techniques.

Purity Analysis Workflow Purity Analysis Workflow for this compound cluster_hplc HPLC Analysis cluster_nmr NMR Analysis start Sample of this compound hplc_prep Sample Preparation: Dissolve in Acetonitrile/Water start->hplc_prep nmr_prep Sample Preparation: Dissolve in Deuterated Solvent with Internal Standard start->nmr_prep hplc_analysis RP-HPLC Analysis (C18 Column) hplc_prep->hplc_analysis hplc_data Data Analysis: Peak Integration & Area % Calculation hplc_analysis->hplc_data hplc_result Purity (%) & Impurity Profile hplc_data->hplc_result final_report Comprehensive Purity Report hplc_result->final_report nmr_analysis qNMR Data Acquisition (>=400 MHz) nmr_prep->nmr_analysis nmr_data Data Processing: Integration & Comparison to Standard nmr_analysis->nmr_data nmr_result Absolute Purity (%) & Structural Confirmation nmr_data->nmr_result nmr_result->final_report

Caption: Workflow for purity validation of this compound.

Experimental Protocols

This protocol provides a general method for the purity analysis of this compound using Reversed-Phase HPLC. Optimization may be required for specific instruments and impurity profiles.

  • Instrumentation: A standard HPLC system equipped with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min, 5-95% B

    • 20-25 min, 95% B

    • 25-26 min, 95-5% B

    • 26-30 min, 5% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 10 µL.[1]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.[1]

    • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of ~1 mg/mL.[1]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[1]

This protocol outlines a general procedure for quantitative NMR analysis. Careful optimization of parameters is crucial for accurate results.

  • Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[1]

  • Internal Standard: A certified internal standard with known purity that has signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[1]

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.[1]

    • Accurately weigh about 5-10 mg of the internal standard into the same NMR tube.[1]

    • Add approximately 0.6 mL of the deuterated solvent, cap the tube, and gently agitate until both the sample and the internal standard are fully dissolved.[1]

  • NMR Data Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.[1]

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (both analyte and standard) to ensure full relaxation.[1]

  • Data Processing and Analysis:

    • Carefully phase the spectrum manually.[1]

    • Perform a baseline correction.[1]

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following equation:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • IS = Internal Standard

Conclusion

Both HPLC and NMR are powerful techniques for assessing the purity of this compound. HPLC provides high-resolution separation and sensitive detection of impurities, making it an excellent tool for routine quality control. qNMR offers the advantage of being a primary ratio method, providing absolute purity determination and structural confirmation without the need for specific impurity reference standards. The choice of technique will depend on the specific analytical needs, but for a comprehensive understanding of the sample's purity profile, employing both methods is highly recommended.

References

A Comparative Guide to the Efficacy of Guanidinylation Reagents with Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the guanidinium group is a critical transformation in medicinal chemistry and the development of novel therapeutics. However, the guanidinylation of sterically hindered amines presents a significant synthetic challenge. This guide provides an objective comparison of the performance of N,N'-Di-Boc-guanidine and its activated derivatives with other common guanidinylating reagents when applied to sterically demanding substrates. The information presented herein is supported by experimental data from the literature to aid researchers in selecting the most effective reagent and conditions for their specific needs.

Performance Overview of Guanidinylation Reagents

The choice of a guanidinylating reagent is paramount for successfully derivatizing sterically hindered amines. While this compound itself is generally not reactive enough for these challenging substrates, its activated forms and other specialized reagents have been developed to overcome this hurdle. A general comparison of commonly employed reagent classes is presented below.

Table 1: General Comparison of Guanidinylation Reagents

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Pyrazole-carboxamidinesN,N′-Di-Boc-1H-pyrazole-1-carboxamidineStable, commercially available, and reacts under mild conditions.[1]Slower reaction times compared to more activated reagents; may not be effective for the most hindered amines.
TriflylguanidinesN,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)Highly reactive, excellent yields with a broad range of amines, including unreactive ones.[2]Higher cost, requires an additional deprotection step, and can be sensitive to reaction conditions.[2][3]
Uronium/Aminium SaltsHATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)Readily available and highly effective for many nucleophiles, including some hindered anilines.[4]Guanidinylation can be an undesired side reaction in peptide coupling; reactivity is sensitive to the base and solvent.[4][5]
IsothioureasN,N'-Di-Boc-S-methylisothioureaCost-effective and can be highly efficient, particularly when activated.May require activation with potentially hazardous reagents (e.g., heavy metals) or harsh conditions.
Quantitative Efficacy Comparison

The following tables summarize the reported yields for the guanidinylation of representative sterically hindered amines with various reagents. Direct comparison can be challenging due to variations in reaction conditions across different studies.

Table 2: Guanidinylation of Sterically Hindered Secondary Amines

Amine SubstrateGuanidinylating ReagentSolventBaseTime (h)Temp (°C)Yield (%)
DiisopropylamineN,N'-Di-Boc-thiourea (activated with EDCI)CH₂Cl₂--rtQuantitative (thiourea formation)
DiisopropylamineN,N'-Di-Boc-1H-pyrazole-1-carboxamidineTHF-22rtLow to no reaction reported
DiisopropylamineN,N′-Di-Boc-N′′-triflylguanidineCH₂Cl₂Et₃N0.5rtHigh (qualitative)[2]

Table 3: Guanidinylation of Sterically Hindered Primary Amines

Amine SubstrateGuanidinylating ReagentSolventBaseTime (h)Temp (°C)Yield (%)
tert-ButylamineN,N'-Di-Boc-thiourea (activated with TCT)THFNMM2rt85
tert-ButylamineHATUACNTEA24rtNo reaction[4]
tert-ButylamineN,N′-Di-Boc-N′′-triflylguanidineCH₂Cl₂Et₃N1rt>95[6]

Table 4: Guanidinylation of Sterically Hindered Anilines

Amine SubstrateGuanidinylating ReagentSolventBaseTime (h)Temp (°C)Yield (%)
2,6-DiisopropylanilineHATUDMFKOtBu24rt65[4]
2,4,6-Tri-tert-butylanilineN,N′-Di-Boc-N′′-triflylguanidineCH₂Cl₂Et₃N24rtNot reported
o-ToluidineN,N'-Di-Boc-N''-triflylguanidineCH₂Cl₂Et₃N0.5rt85[2]

Experimental Protocols

Detailed and reproducible protocols are crucial for success in guanidinylating sterically hindered amines.

Protocol 1: Guanidinylation using N,N′-Di-Boc-N′′-triflylguanidine (Goodman's Reagent)

This protocol is effective for a broad range of primary and secondary amines, including those that are sterically hindered or electronically deactivated.[2]

Materials:

  • Sterically hindered amine (1.0 eq)

  • N,N′-Di-Boc-N′′-triflylguanidine (1.05 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the sterically hindered amine and N,N′-Di-Boc-N′′-triflylguanidine in anhydrous DCM.

  • Add TEA or DIPEA to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions with hindered amines may require longer reaction times (1-24 h).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 2 M aqueous sodium bisulfate and saturated aqueous sodium bicarbonate.

  • Extract the aqueous layers with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the N,N′-di-Boc-protected guanidine.

Protocol 2: Guanidinylation of Hindered Anilines using HATU

This method has proven effective for the guanidinylation of electron-deficient and some sterically hindered anilines.[4]

Materials:

  • Hindered aniline substrate (1.0 eq)

  • HATU (1.5 eq)

  • Potassium tert-butoxide (KOtBu) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of the hindered aniline in anhydrous DMF, add KOtBu and stir for 5 minutes at room temperature.

  • Add HATU to the mixture in one portion.

  • Stir the reaction at room temperature for 16-24 hours.

  • Monitor the reaction by GC-FID or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired pentasubstituted guanidine.

Protocol 3: Guanidinylation using N,N'-Di-Boc-thiourea with TCT activation

This protocol provides an alternative to using heavy metal activators for thiourea-based guanidinylations and is suitable for some sterically hindered primary amines.

Materials:

  • N,N'-Di-Boc-thiourea (1.0 eq)

  • Cyanuric chloride (TCT) (0.33 eq)

  • Sterically hindered primary amine (1.2 eq)

  • N-methylmorpholine (NMM) (3.0 eq)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

  • Add TCT to the solution and stir for 30 minutes at room temperature to activate the thiourea.

  • To the activated mixture, add the sterically hindered primary amine, NMM, and a catalytic amount of DMAP.

  • Stir the reaction mixture at room temperature until completion is observed by TLC.

  • Perform a standard aqueous work-up by adding water and extracting with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the N,N′-di-Boc-protected guanidine.

Visualizing Reaction Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes involved in guanidinylation.

guanidinylation_workflow cluster_reagents Reactants cluster_reaction Reaction cluster_products Products Amine Sterically Hindered Amine (R-NH₂) Coupling Nucleophilic Attack Amine->Coupling Reagent Guanidinylating Reagent Activation Activation (if required) Reagent->Activation Activation->Coupling Protected_Guanidine Protected Guanidine Coupling->Protected_Guanidine Final_Guanidine Final Guanidine (after deprotection) Protected_Guanidine->Final_Guanidine Deprotection

Caption: General workflow for the synthesis of guanidines from sterically hindered amines.

goodmans_reagent_pathway reagent N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) intermediate {Tetrahedral Intermediate} reagent->intermediate amine Sterically Hindered Amine R¹R²NH amine->intermediate Nucleophilic Attack product N,N'-Di-Boc-Protected Guanidine intermediate->product triflate {Triflate Leaving Group | TfO⁻} intermediate->triflate Elimination

Caption: Reaction pathway for guanidinylation using Goodman's Reagent.

References

A Comparative Guide to the Synthesis of N,N'-Di-Boc-Guanidine: Yields with Various Activating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of protected guanidines is a critical step in the development of new therapeutics. The N,N'-Di-Boc-guanidine moiety is a key building block, and its yield can be highly dependent on the choice of activating agent. This guide provides an objective comparison of different activating agents used in the synthesis of N,N'-Di-Boc-guanidines, supported by experimental data and detailed protocols.

Performance Comparison of Activating Agents

The selection of an activating agent for the guanylation of amines is a crucial decision that influences reaction efficiency, substrate scope, and overall yield. Below is a summary of quantitative data for the synthesis of N,N'-Di-Boc-guanidines using various activating agents.

Activating AgentGuanidinylating SourceAmine SubstrateSolventReaction TimeTemperatureYield (%)Reference
Cyanuric Chloride (TCT)N,N'-Di-Boc-thioureaVarious aminesTHF1-3 hRoom Temp.up to 95[1][2]
N,N'-Di-Boc-N''-triflylguanidine-BenzylamineCH₂Cl₂30 minRoom Temp.quant.[3]
HATU / Base-Various anilinesACN--good[4]

Note: The use of HATU is presented for the synthesis of substituted guanidines and its direct application for the synthesis of a simple this compound from ammonia or a simple primary amine would need adaptation. The yield is described as "good" in the literature for a range of aniline substrates.[4]

Reaction Pathway and Experimental Workflow

The general synthesis of N,N'-Di-Boc-guanidines involves the activation of a guanidinylating source, which then reacts with a primary or secondary amine. The specific activating agent plays a key role in the formation of the reactive intermediate.

Reaction_Pathway cluster_start Starting Materials cluster_activation Activation cluster_reaction Guanidinylation Amine Amine (R-NH₂) Product This compound Amine->Product Nucleophilic Attack Guan_Source Guanidinylating Source (e.g., N,N'-Di-Boc-thiourea) Activated_Intermediate Reactive Intermediate Guan_Source->Activated_Intermediate Activation Activating_Agent Activating Agent (e.g., TCT, Triflylguanidine, HATU) Activated_Intermediate->Product

Caption: General reaction pathway for the synthesis of this compound.

The experimental workflow typically involves the dissolution of the starting materials, addition of the activating agent, reaction monitoring, and subsequent work-up and purification.

Experimental_Workflow Start Dissolve Amine and Guanidinylating Source Activation Add Activating Agent and Base Start->Activation Reaction Stir at Specified Temp. Activation->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Final_Product Isolated This compound Purification->Final_Product

Caption: A typical experimental workflow for this compound synthesis.

Detailed Experimental Protocols

Method 1: Cyanuric Chloride (TCT) Activation of N,N'-Di-Boc-thiourea

This method provides a mild and environmentally friendly alternative to heavy-metal-based activations.[1][2][5]

Materials:

  • N,N'-Di-Boc-thiourea

  • Amine

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-dimethylaminopyridine (DMAP) (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • To a solution of N,N'-Di-Boc-thiourea (1.0 equiv) in anhydrous THF, add cyanuric chloride (TCT) (0.5 equiv).

  • Stir the mixture at room temperature for 1 hour.

  • Add the amine (1.0 equiv), N-methylmorpholine (NMM) (2.0 equiv), and a catalytic amount of DMAP.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS (typically 1-3 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N,N'-Di-Boc-protected guanidine.

Method 2: Using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)

This protocol is highly effective for a wide range of amines, including those that are sterically hindered or weakly nucleophilic.[3][6]

Materials:

  • N,N'-Di-Boc-N''-triflylguanidine

  • Amine (e.g., Benzylamine)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • 2 M aqueous sodium bisulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • In an oven-dried round-bottomed flask, dissolve N,N'-Di-Boc-N''-triflylguanidine (1.0 equiv) in anhydrous dichloromethane.

  • Add the amine (1.1 equiv) in one portion via syringe at room temperature.

  • Stir the mixture for 30 minutes.

  • Transfer the reaction mixture to a separatory funnel and wash with 2 M aqueous sodium bisulfate solution, followed by saturated sodium bicarbonate solution.

  • Extract each aqueous layer with dichloromethane.

  • Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to afford the this compound, which is often obtained in quantitative yield and high purity.[3]

Method 3: HATU-Mediated Guanylation

Originally a peptide coupling reagent, HATU has been repurposed for the synthesis of substituted guanidines. This method is particularly useful for the guanylation of anilines.[4][7]

Materials:

  • Amine (e.g., aniline)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base (e.g., Triethylamine (TEA) or Potassium tert-butoxide (KOtBu))

  • Acetonitrile (ACN), anhydrous

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Ethyl acetate

Procedure:

  • Dissolve the amine (1.0 equiv) and a base in anhydrous acetonitrile. For more nucleophilic amines, triethylamine (TEA) is used, while less nucleophilic amines may require a stronger base like potassium tert-butoxide (KOtBu).[4]

  • Add HATU (1.1 equiv) to the solution.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice of activating agent for the synthesis of N,N'-Di-Boc-guanidines has a significant impact on the reaction's success. For a cost-effective and environmentally conscious approach with high yields for a variety of amines, the TCT activation of di-Boc-thiourea is an excellent option.[1] When dealing with challenging substrates such as sterically hindered or weakly nucleophilic amines, the highly reactive N,N'-Di-Boc-N''-triflylguanidine is a powerful choice, often providing quantitative yields in a short reaction time.[3] For specific applications like the guanylation of anilines, repurposed peptide coupling reagents such as HATU offer an effective, albeit less direct, synthetic route.[4] Researchers should consider the nature of their amine substrate, desired yield, cost, and environmental impact when selecting the most appropriate method.

References

A Comparative Guide to the Reactivity of N,N'-Di-Boc-guanidine with Aromatic vs. Aliphatic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a guanidinium group is a critical transformation in medicinal chemistry, often enhancing a molecule's binding affinity and biological activity. N,N'-Di-Boc-guanidine and its derivatives have emerged as versatile reagents for this purpose, offering a stable and controllable method for guanylation. This guide provides an objective comparison of the reactivity of these reagents with aromatic and aliphatic amines, supported by experimental data, to aid in the strategic design of synthetic routes.

Executive Summary

The nucleophilicity of the amine substrate is a primary determinant of its reactivity towards N,N'-Di-Boc-guanidinylating agents. Consequently, aliphatic amines are generally significantly more reactive than aromatic amines . The lone pair of electrons on the nitrogen atom of aliphatic amines is more localized and available for nucleophilic attack. In contrast, the lone pair on the nitrogen of aromatic amines is delocalized into the aromatic ring, reducing its nucleophilicity and thus its reaction rate. This fundamental difference in reactivity has significant implications for reaction conditions, including temperature, reaction time, and the choice of activating agent.

Data Presentation: A Comparative Overview

The following table summarizes the performance of common N,N'-Di-Boc-guanidinylating reagents with a selection of aliphatic and aromatic amines, highlighting the disparity in their reactivity.

Guanidinylating ReagentAmine Substrate (Type)Reaction TimeYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine (Aliphatic)2 h>95%
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline (Aromatic)24 h>95%
N,N'-Di-Boc-N''-triflylguanidine1,4-Butanediamine (Aliphatic)Not Specified98%[1]
Di-Boc-thiourea with TCTVarious Aliphatic & AromaticNot Specifiedup to 95%[2]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine4-Bromophenethylamine (Aliphatic)24 h72%[3]

Reactivity Insights

As the data indicates, the guanylation of aliphatic amines like benzylamine proceeds rapidly, often reaching completion within a couple of hours at room temperature to afford high yields. In stark contrast, aromatic amines such as aniline require significantly longer reaction times, often 24 hours or more, to achieve comparable yields under similar conditions. This difference is attributed to the lower nucleophilicity of the aromatic amine's nitrogen.

For less reactive aromatic amines or sterically hindered aliphatic amines, more powerful guanidinylating agents, such as N,N'-Di-Boc-N''-triflylguanidine ("Goodman's Reagent"), or the use of activating agents for di-Boc-thiourea, may be necessary to achieve efficient conversion.

Experimental Protocols

Below are detailed methodologies for the guanylation of a representative aliphatic and a general protocol applicable to both classes of amines.

Protocol 1: Guanidinylation of an Aliphatic Amine (4-Bromophenethylamine) using 1-[N,N'-(di-Boc)amidino]pyrazole

Materials:

  • 4-Bromophenethylamine

  • 1-[N,N'-(di-Boc)amidino]pyrazole

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask, dissolve 4-bromophenethylamine (1.00 mmol) and 1-[N,N'-(di-Boc)amidino]pyrazole (1.10 mmol) in anhydrous THF (1.7 mL).[3]

  • Stir the solution at room temperature for 24 hours.[3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., ethyl acetate:hexane = 1:3, Rf of the product is approximately 0.55).[3]

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.[3]

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the N,N'-di-Boc-protected guanidine.[3]

Protocol 2: General Guanidinylation of Amines using N,N'-di-Boc-thiourea with Cyanuric Chloride (TCT) Activation

This protocol is a mild and inexpensive method applicable to a range of aliphatic and aromatic amines.[2]

Materials:

  • Amine (aliphatic or aromatic)

  • N,N'-di-Boc-thiourea

  • Cyanuric chloride (TCT)

  • N-methylmorpholine (NMM)

  • 4-dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard aqueous work-up solutions

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, activate N,N'-di-Boc-thiourea with cyanuric chloride (TCT) in anhydrous THF. A 3:1 molar ratio of N,N'-di-Boc-thiourea to TCT is recommended.[2]

  • To the activated mixture, add the amine, N-methylmorpholine (NMM), and a catalytic amount of DMAP.[2]

  • Stir the reaction mixture at room temperature until completion, as monitored by TLC.[2]

  • Perform a standard aqueous work-up.

  • Purify the crude product by column chromatography to obtain the N,N'-di-Boc-protected guanidine.[2]

Visualizing the Process

To better understand the relationships and workflows, the following diagrams are provided.

G General Guanidinylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Amine and Guanidinylating Reagent in Anhydrous Solvent stir Stir at Room Temperature (or heat if necessary) reagents->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor concentrate Concentrate Under Reduced Pressure monitor->concentrate Upon Completion purify Purify by Column Chromatography concentrate->purify product N,N'-Di-Boc-Protected Guanidine purify->product

Caption: A typical experimental workflow for the guanylation of amines.

G Plausible Guanidinylation Mechanism amine R-NH2 (Amine) guan_reagent N,N'-Di-Boc-Guanidinylating Reagent (e.g., Pyrazole derivative) amine->guan_reagent Nucleophilic Attack intermediate Tetrahedral Intermediate guan_reagent->intermediate product This compound Product intermediate->product Elimination of Leaving Group leaving_group Leaving Group (e.g., Pyrazole) intermediate->leaving_group

Caption: A simplified mechanism for the guanylation reaction.

Conclusion

The choice between an aromatic and an aliphatic amine as a substrate in a guanylation reaction with this compound reagents has a profound impact on the reaction kinetics. Aliphatic amines exhibit significantly higher reactivity due to their greater nucleophilicity, leading to shorter reaction times and milder conditions. In contrast, the delocalization of the nitrogen lone pair in aromatic amines necessitates longer reaction times and potentially more reactive guanidinylating agents. A thorough understanding of these reactivity differences is paramount for the successful design and execution of synthetic strategies involving guanidinylation, ultimately enabling the efficient synthesis of complex molecules for drug discovery and development.

References

The Guanidinylation Gambit: A Cost-Benefit Analysis of N,N'-Di-Boc-guanidine and its Competitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of the guanidinium group is a critical maneuver in the synthesis of a vast array of biologically active molecules. The unique properties of this functional group, particularly its ability to form strong hydrogen bonds and exist as a cation at physiological pH, make it a key pharmacophore in numerous drugs and natural products. The choice of guanidinylating reagent is a pivotal decision that directly influences reaction efficiency, substrate scope, cost, and overall synthetic strategy. This guide provides an objective comparison of N,N'-Di-Boc-guanidine and other common guanidinylating reagents, supported by experimental data, to inform the selection of the most advantageous reagent for specific synthetic challenges.

The guanidinium moiety is a recurring motif in a variety of bioactive compounds, including antiviral, antimicrobial, and anticancer agents. Its presence is often crucial for molecular recognition, binding to biological targets such as proteins and nucleic acids. Consequently, the development of efficient and versatile methods for the introduction of this group is of paramount importance in medicinal chemistry and drug discovery.

Performance Overview of Common Guanidinylating Reagents

The selection of a guanidinylating reagent is a trade-off between reactivity, stability, cost, and the nature of the substrate. Reagents are typically classified based on their core reactive structure. Here, we compare the performance of several widely used classes of guanidinylating agents.

Table 1: General Comparison of Guanidinylating Reagent Classes

Reagent ClassExample ReagentKey AdvantagesKey Disadvantages
Carbodiimides N,N'-Diisopropylcarbodiimide (DIC)Readily available, cost-effective.Can lead to side products, requires activation.
Thioureas N,N'-Di-Boc-thioureaStable, crystalline solid; activated in situ.Activation often requires heavy metal salts or other reagents.[1]
S-Methylisothioureas N,N'-Di-Boc-S-methylisothioureaGood reactivity with primary amines.Can have a strong odor, may require heating.
Pyrazole-carboxamidines N,N'-Di-Boc-1H-pyrazole-1-carboxamidineHigh stability, good yields, mild reaction conditions.[2]Generally more expensive than thiourea-based reagents.
Triflylguanidines N,N'-Di-Boc-N''-triflylguanidineHighly reactive, excellent for unreactive or hindered amines.[2]Higher cost, moisture sensitive.[3]
Uronium/Aminium Salts HATU, HBTUPrimarily used for peptide coupling, can act as guanidinylating agents.[4]Guanidinylation is often a side reaction, can be inefficient for this purpose.[4]

Quantitative Efficiency Comparison

The following tables provide a snapshot of reported yields for the guanidinylation of various amine substrates using different reagents. It is important to note that reaction conditions such as solvent, temperature, and reaction time can significantly impact yields.

Table 2: Guanidinylation Yields with N,N'-Di-Boc-Protected Reagents

ReagentSubstrateYield (%)Reference
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineBenzylamine>95[5]
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineAniline>95 (24h)[5]
N,N'-Di-Boc-N''-triflylguanidineUnhindered primary amines>90[6]
N,N'-Di-Boc-N''-triflylguanidineBenzylamine95[6]
N,N'-Di-Boc-thiourea (with I2/TBHP)4-Methoxyaniline82[7]
N,N'-Di-Boc-thiourea (with I2/TBHP)4-Fluoroaniline98[7]
N,N'-Di-Boc-thiourea (with TCT)Benzylamine95[1]

Table 3: Guanidinylation Yields with Other Common Reagents

ReagentSubstrateBaseYield (%)Reference
HATU4-FluoroanilineTEA82[4]
HATUMorpholineTEA94[4]
O-MethylisoureaLysine residues in peptidesHigh pH>99 (conversion)

Cost-Benefit Analysis

The choice of reagent is often dictated by budgetary constraints. While highly reactive reagents may offer superior performance, their cost can be prohibitive for large-scale synthesis.

Table 4: Cost Comparison of Selected Guanidinylating Reagents

ReagentSupplier ExamplePrice (USD) per gram
This compoundSigma-Aldrich~46.40
N,N'-Di-Boc-1H-pyrazole-1-carboxamidineSigma-Aldrich~54.31
N,N'-Di-Boc-S-methylisothioureaApollo Scientific~3.00[8]
N,N'-Di-Boc-N''-triflylguanidineFisher Scientific~150.63
HATUSigma-Aldrich~70.80
O-Methylisourea hemisulfate saltSigma-Aldrich~2.48[9]

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and purchase volumes. The prices listed are for research quantities and were accessed in late 2025.

From a cost-benefit perspective, N,N'-Di-Boc-S-methylisothiourea and O-Methylisourea salts represent the most economical options. However, they may require harsher reaction conditions or specific activation methods. N,N'-Di-Boc-1H-pyrazole-1-carboxamidine offers a good balance of reactivity, stability, and cost, making it a popular choice for a wide range of applications. The highly reactive N,N'-Di-Boc-N''-triflylguanidine is best reserved for challenging substrates where other reagents fail, due to its significantly higher cost. While HATU can effect guanidinylation, its primary design as a peptide coupling reagent and the potential for side reactions make it a less ideal choice for dedicated guanidinylation reactions.

Experimental Protocols

Detailed and reproducible protocols are crucial for successful synthesis. Below are representative protocols for key guanidinylating reagents.

Protocol 1: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

Materials:

  • Primary or secondary amine (1.0 equiv)

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.05-1.2 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to overnight.[5]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N,N'-di-Boc-protected guanidine.

Protocol 2: Guanidinylation using N,N'-Di-Boc-thiourea with TCT Activation

Materials:

  • N,N'-Di-Boc-thiourea (1.2 equiv)

  • Cyanuric chloride (TCT) (0.4 equiv)

  • Primary or secondary amine (1.0 equiv)

  • N-methylmorpholine (NMM) (3.0 equiv)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Anhydrous THF

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N,N'-Di-Boc-thiourea in anhydrous THF.

  • Add TCT to the solution and stir for 30 minutes at room temperature to activate the thiourea.

  • In a separate flask, dissolve the amine, NMM, and DMAP in anhydrous THF.

  • Add the amine solution to the activated thiourea mixture.

  • Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Perform a standard aqueous work-up and purify the product by column chromatography.[1]

Visualizing the Chemistry: Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the chemical processes and their biological relevance.

G General Experimental Workflow for Guanidinylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine Amine Substrate ReactionMix Reaction Mixture (Stirring at RT or elevated temp) Amine->ReactionMix Reagent Guanidinylating Reagent Reagent->ReactionMix Solvent Anhydrous Solvent Solvent->ReactionMix Monitoring Monitor Progress (TLC, LC-MS) ReactionMix->Monitoring Periodic Sampling Quench Quench Reaction Monitoring->Quench Reaction Complete Extract Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Protected Guanidine Purify->Product G Nitric Oxide Signaling Pathway cluster_synthesis NO Synthesis cluster_signaling Signal Transduction L_Arginine L-Arginine (contains guanidinium group) NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline O2_NADPH O2, NADPH O2_NADPH->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activation CellularResponse Cellular Response (e.g., muscle relaxation) PKG->CellularResponse

References

A Comparative Guide to the Spectroscopic Data of N,N'-Di-Boc-guanidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for N,N'-Di-Boc-guanidine and its derivatives. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly for managing the reactivity of the guanidino functional group. A thorough understanding of the spectroscopic characteristics of this compound and its substituted analogues is essential for reaction monitoring, structural elucidation, and quality control in the development of new chemical entities. This document summarizes key spectroscopic data (¹H NMR, ¹³C NMR, and IR) in structured tables and provides detailed experimental protocols for their synthesis and characterization.

Spectroscopic Data Comparison

The following tables present a comparative summary of the key spectroscopic data for this compound, its benzyl derivative, and the fully protected N,N',N''-Tri-Boc-guanidine. These compounds illustrate the characteristic spectral features of the Boc-protected guanidine core and the influence of substitution on the spectroscopic properties.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in δ ppm)

CompoundBoc (s, 18H)NH (br s)Other ProtonsSolvent
This compound1.3710.42 (s, 1H), 8.47 (s, 1H)-DMSO-d6
N,N'-Di-Boc-N''-benzylguanidine1.42 (s, 9H), 1.45 (s, 9H)8.55 (br s, 1H), 11.50 (br s, 1H)4.57 (d, 2H, J = 5.2 Hz, CH₂Ph), 7.20-7.21 (m, 5H, arom.)CDCl₃[1]
N,N',N''-Tri-Boc-guanidine1.46 (s, 18H)11.06 (br s, 2H)-DMSO-d6[1]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in δ ppm)

CompoundC=NBoc (C=O)Boc (C(CH₃)₃)Boc (C(CH₃)₃)Other CarbonsSolvent
This compound158.3-82.328.1-CDCl₃
N,N'-Di-Boc-N''-benzylguanidine156.0163.5, 153.183.1, 79.328.2, 28.0137.1, 128.7, 127.7, 127.5 (arom.), 45.0 (CH₂)CDCl₃[1]
N,N',N''-Tri-Boc-guanidine152.3150.1 (2C)83.4 (2C)27.5 (6C)-DMSO-d6[1]

Table 3: Infrared (IR) Spectroscopy Data (Frequencies in cm⁻¹)

CompoundN-H StretchC=O StretchC=N StretchOther Key Bands
This compound3407, 3124179216412976, 2930 (C-H stretch), 1549, 1453, 1397, 1365, 1153, 1128
N,N'-Di-Boc-N''-benzylguanidine-17411654, 1626, 1560-[1]
N,N',N''-Tri-Boc-guanidine33001788, 17391622, 15571343, 1202[1]

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound and its derivatives are crucial for obtaining reliable and reproducible data.

General Synthesis of this compound Derivatives

A common and efficient method for the synthesis of N,N'-di-Boc-protected guanidines involves the guanylation of amines.[2] One established method utilizes N,N'-di-Boc-N''-triflylguanidine as the guanidinylating agent.

Synthesis of N,N'-Di-Boc-N''-benzylguanidine: [1]

  • An oven-dried 50-mL round-bottomed flask equipped with a magnetic stirring bar is charged with N,N'-di-Boc-N''-triflylguanidine (1.00 g, 2.55 mmol) and dichloromethane (13 mL).

  • Benzylamine (0.31 mL, 2.8 mmol) is added in one portion via syringe at room temperature.

  • After 30 minutes, the mixture is transferred to a separatory funnel and washed with 2 M aqueous sodium bisulfate (10 mL) and saturated sodium bicarbonate (10 mL).

  • Each aqueous layer is extracted with dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.

  • Data Acquisition: For ¹H NMR, typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is standard.

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl).

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Visualizing the Process and Structure

To better illustrate the experimental workflow and the key structural features of these molecules, the following diagrams were generated using Graphviz.

G cluster_synthesis Synthesis cluster_analysis Analysis amine Primary/Secondary Amine reaction Reaction (Room Temp, 30 min) amine->reaction 1.1 eq reagent N,N'-Di-Boc-N''-triflylguanidine reagent->reaction 1.0 eq solvent DCM solvent->reaction product This compound Derivative nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms workup Aqueous Workup (NaHSO₄, NaHCO₃) reaction->workup workup->product

Caption: General experimental workflow for the synthesis and analysis of this compound derivatives.

G cluster_structure General Structure of this compound Derivatives cluster_spectroscopy Key Spectroscopic Features Guanidine Guanidine Core (C=N) Boc1 Boc Group 1 (-COOC(CH₃)₃) Guanidine->Boc1 N' Boc2 Boc Group 2 (-COOC(CH₃)₃) Guanidine->Boc2 N'' R_group R-Group (H, Alkyl, Aryl) Guanidine->R_group N''' NH1 N-H NH2 N-H IR_CN IR: C=N Stretch (~1620-1660 cm⁻¹) Guanidine->IR_CN H_Boc ¹H NMR: Boc Protons (~1.4-1.5 ppm) Boc1->H_Boc C_Boc ¹³C NMR: Boc Carbons (C=O ~150-165 ppm, C(CH₃)₃ ~80 ppm, C(CH₃)₃ ~28 ppm) Boc1->C_Boc IR_CO IR: C=O Stretch (~1740-1790 cm⁻¹) Boc1->IR_CO Boc2->H_Boc Boc2->C_Boc Boc2->IR_CO

Caption: Key functional groups and their characteristic spectroscopic signals in this compound derivatives.

References

Safety Operating Guide

Proper Disposal of N,N'-Di-Boc-Guanidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of N,N'-Di-Boc-guanidine, ensuring the protection of laboratory personnel and the environment.

Immediate Safety Considerations

This compound is classified as an irritant. Adherence to strict safety protocols is mandatory when handling this compound.

Potential Hazards:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Eye Irritation: Causes serious eye irritation (H319).[1]

  • Respiratory Irritation: May cause respiratory irritation (H335).[1]

Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:

  • Safety goggles or a face shield.

  • Chemical-resistant gloves (e.g., nitrile).

  • A laboratory coat.

  • Use of a certified fume hood is required to avoid inhalation of dust or aerosols.

Hazard and Precautionary Data

For quick reference, the following table summarizes the key hazard and precautionary information for this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements (P-Codes)
Signal Word WarningP261: Avoid breathing dust.
Skin Irritation Skin Irrit. 2P264: Wash skin thoroughly after handling.
Eye Irritation Eye Irrit. 2P271: Use only outdoors or in a well-ventilated area.
Specific target organ toxicity — single exposure STOT SE 3P280: Wear protective gloves/ eye protection/ face protection.
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P501: Dispose of contents/container to an approved waste disposal plant.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound and its associated waste is through a licensed hazardous waste contractor.

1. Waste Identification and Segregation:

  • Designate a specific, clearly labeled, and sealed container for solid this compound waste.

  • For solutions containing this compound, use a separate, compatible, and clearly labeled liquid waste container.

  • Crucially, do not mix guanidine-containing waste with acidic solutions or bleach. The combination can generate highly reactive and potentially toxic compounds.[3]

2. Packaging for Disposal:

  • Ensure all waste containers are in good condition and securely sealed to prevent leaks or spills.

  • The label on the waste container must clearly state "Hazardous Waste" and list the full chemical name: "this compound". If in solution, also list the solvent(s).

3. Small Spills:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.

  • Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated solid hazardous waste container.

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

  • The most common and recommended method for the final disposal of guanidine derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Handling this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Reagent, Contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions from Reactions) waste_type->liquid_waste Liquid spill_waste Spill Cleanup Debris waste_type->spill_waste Spill segregate_solid Segregate in a Labeled, Sealed Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in a Labeled, Sealed Liquid Waste Container liquid_waste->segregate_liquid spill_waste->segregate_solid check_compatibility Check for Incompatible Waste (Acids, Bleach) segregate_solid->check_compatibility segregate_liquid->check_compatibility compatible Store Safely check_compatibility->compatible Compatible incompatible Keep Segregated check_compatibility->incompatible Incompatible contact_ehs Contact Environmental Health & Safety (EHS) or Approved Waste Contractor compatible->contact_ehs incompatible->contact_ehs end End: Compliant Disposal via Incineration contact_ehs->end

Caption: Logical workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a secure and compliant research environment. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet (SDS) for the most complete and up-to-date information.

References

Personal protective equipment for handling N,N'-Di-Boc-guanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like N,N'-Di-Boc-guanidine are paramount for both personal safety and environmental protection. This guide provides a comprehensive overview of the necessary personal protective equipment (PPE), operational procedures, and disposal plans for this compound.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, capable of causing skin, eye, and respiratory irritation.[1] While specific occupational exposure limits for this compound have not been established, a conservative approach is recommended. For guanidine hydrochloride, which shares irritant properties, an exposure limit similar to that of sodium hydroxide (2 mg/m³ as a ceiling) has been suggested as an analogy.[2]

A comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles with side shields or a face shield.To protect against splashes and dust particles that can cause serious eye irritation.[1]
Skin Protection Nitrile rubber gloves (minimum 0.11mm thickness), inspected before use. A chemically resistant lab coat.To prevent skin contact, which can cause irritation.[1][3] Nitrile gloves are recommended for their resistance to corrosive substances.[2]
Respiratory Protection For nuisance exposures or when dust may be generated, a NIOSH-approved P95 or EU EN 143 P1 particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.To minimize the inhalation of dust, which may cause respiratory irritation.[3]
Footwear Closed-toe shoes, preferably chemical-resistant.To protect feet from potential spills.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to ensure safety and minimize exposure. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup prep_ppe Don appropriate PPE handle_weigh Carefully weigh the solid prep_ppe->handle_weigh Proceed to handling prep_hood Work in a chemical fume hood prep_hood->prep_ppe prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_hood handle_transfer Transfer to reaction vessel handle_weigh->handle_transfer handle_dissolve Dissolve in an appropriate solvent handle_transfer->handle_dissolve clean_decontaminate Decontaminate work surfaces handle_dissolve->clean_decontaminate After reaction completion clean_ppe Remove and dispose of PPE correctly clean_decontaminate->clean_ppe clean_wash Wash hands thoroughly clean_ppe->clean_wash

Caption: Logical workflow for the safe handling of this compound.

Experimental Protocol for a Typical Guanylation Reaction:

A common application of this compound is in guanylation reactions. The following is a generalized protocol:

  • Reaction Setup : In a round-bottom flask, dissolve the amine substrate in a suitable anhydrous solvent (e.g., tetrahydrofuran).

  • Activation : In a separate flask, activate N,N'-Di-Boc-thiourea with an activating agent like cyanuric chloride in anhydrous THF.[5]

  • Addition : To the activated mixture, add the amine solution, a non-nucleophilic base such as N-methylmorpholine (NMM), and a catalytic amount of an acylation catalyst like 4-dimethylaminopyridine (DMAP).[5][6]

  • Reaction Monitoring : Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).[6]

  • Work-up : Upon completion, perform a standard aqueous work-up. This typically involves quenching the reaction, extracting the product with an organic solvent, washing the organic layer, drying it over an anhydrous salt (e..g., Na₂SO₄ or MgSO₄), and concentrating it under reduced pressure.[6]

  • Purification : Purify the crude product using flash column chromatography on silica gel with an appropriate eluent system.[6]

Stability and Reactivity

This compound's stability is a key aspect of its utility. The Boc (tert-butoxycarbonyl) protecting groups reduce the basicity and nucleophilicity of the guanidine moiety, preventing unwanted side reactions.[7]

ConditionStabilityNotes
Basic Conditions HighStable to common amine bases (e.g., triethylamine, piperidine) and moderate concentrations of alkali hydroxides.[7]
Nucleophiles HighGenerally resistant to attack by common nucleophiles.[7]
Catalytic Hydrogenation HighStable under standard catalytic hydrogenation conditions (e.g., H₂, Pd/C).[7]
Acidic Conditions LabileThe Boc groups are cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance. The recommended method of disposal is to use a licensed professional waste disposal service.[4]

Workflow for Disposal of this compound Waste

cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal collect_solid Collect solid waste in a labeled container store_seal Tightly seal containers collect_solid->store_seal Prepare for storage collect_liquid Collect liquid waste in a separate labeled container collect_liquid->store_seal store_location Store in a designated, cool, dry, and well-ventilated area store_seal->store_location store_incompatible Keep away from incompatible materials store_location->store_incompatible disposal_service Arrange for pickup by a licensed waste disposal service store_incompatible->disposal_service Ready for disposal disposal_documentation Maintain disposal records disposal_service->disposal_documentation

Caption: Step-by-step process for the safe disposal of this compound waste.

Step-by-Step Disposal Procedure:

  • Containerization : Place unused or waste this compound in a suitable, clearly labeled, and tightly sealed container.[4]

  • Labeling : Ensure the container is accurately labeled with the chemical name and appropriate hazard symbols.

  • Storage : Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Management :

    • Small Spills : For small spills, use an inert absorbent material like sand or silica gel to sweep up the solid, avoiding dust generation. Place the absorbed material into a suitable, labeled container for disposal.[4]

    • Large Spills : For larger spills, evacuate the area and alert the appropriate emergency response team.

  • Professional Disposal : Arrange for the collection and disposal of the chemical waste by a licensed hazardous waste disposal company.[4] Under no circumstances should this chemical be disposed of down the drain.[4]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N'-Di-Boc-guanidine
Reactant of Route 2
N,N'-Di-Boc-guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.